Product packaging for 2,6-Dichloro-7-methylpurine(Cat. No.:CAS No. 2273-93-0)

2,6-Dichloro-7-methylpurine

Cat. No.: B182706
CAS No.: 2273-93-0
M. Wt: 203.03 g/mol
InChI Key: HVMUWHZAZGTMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6-Dichloro-7-methylpurine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2N4 B182706 2,6-Dichloro-7-methylpurine CAS No. 2273-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMUWHZAZGTMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177265
Record name Purine, 2,6-dichloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-93-0
Record name 2,6-Dichloro-7-methyl-7H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2273-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purine, 2,6-dichloro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-7-methylpurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine, 2,6-dichloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-7-methyl-7H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Dichloro-7-methylpurine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dichloro-7-methylpurine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with purine analogs. We will delve into the core chemical properties, synthesis, and reactivity of this compound, a key heterocyclic building block. The insights provided herein are grounded in established chemical principles and aim to facilitate its effective use in the laboratory and in the design of novel therapeutic agents.

Introduction: The Strategic Value of this compound

This compound (CAS No. 2273-93-0) is a synthetically versatile intermediate belonging to the purine class of heterocyclic compounds. Its structure is analogous to the core of natural purine nucleosides, making it a privileged scaffold in medicinal chemistry. The strategic placement of two chlorine atoms on the purine ring provides reactive handles for sequential and selective nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The primary value of this molecule lies in its role as a precursor to a wide array of biologically active compounds, including kinase inhibitors, antivirals, and anticancer agents.[][2][3] This guide will provide the foundational knowledge required to leverage the unique chemical characteristics of this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective handling, reaction setup, and purification. The key properties of this compound are summarized below.

Core Properties

Quantitative data for this compound has been aggregated from various chemical suppliers and databases to provide a reliable reference.

PropertyValueSource(s)
CAS Number 2273-93-0[4][5][6]
Molecular Formula C₆H₄Cl₂N₄[4][5][7]
Molecular Weight 203.03 g/mol [5][7]
Appearance Off-white crystalline powder[4][8]
Melting Point 195.5-196 °C[4][8]
Boiling Point 307.2°C at 760 mmHg[4][8]
Density 1.8 ± 0.1 g/cm³[4][8]
Water Solubility 0.07 M[4][8]
LogP (XLogP3) 1.67 - 2.0[4][5]
Topological Polar Surface Area (TPSA) 43.6 Ų[5][7]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the position of the methyl group. For the N7-methyl isomer, a characteristic singlet for the methyl protons (CH₃) would be expected, alongside a singlet for the C8 proton. It is crucial to distinguish this from the N9-methyl isomer, which would show different chemical shifts for these protons.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorbances would correspond to C-H, C=N, and C=C stretching vibrations within the heterocyclic ring structure.[7]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₆H₄Cl₂N₄). The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Synthesis and Purification Protocol

The most common synthesis of this compound involves the direct methylation of 2,6-dichloropurine. This reaction typically yields a mixture of the N7 and N9-methylated isomers, which must then be separated.[6]

Experimental Protocol: Methylation of 2,6-Dichloropurine

This protocol is adapted from established procedures and provides a reliable method for synthesizing the target compound.[6]

Materials:

  • 2,6-Dichloropurine (1.0 eq.)

  • Iodomethane (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2,6-dichloropurine (1.0 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.2 eq.) to the suspension. The causality here is that K₂CO₃ acts as a base to deprotonate the purine ring's imidazole nitrogen, generating the nucleophile required for the subsequent reaction.

  • Add iodomethane (1.1 eq.) dropwise to the stirring mixture at room temperature (20 °C). Acetonitrile is an ideal polar aprotic solvent as it dissolves the reactants and facilitates the Sₙ2 reaction without interfering.

  • Stir the reaction mixture vigorously at 20 °C for approximately 70 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of this compound and 2,6-dichloro-9-methylpurine.

  • Purify the crude mixture using column chromatography on silica gel. Elute with a solvent system such as dichloromethane/methanol (e.g., 90/10 v/v) to separate the two isomers. The N7 and N9 isomers have different polarities, allowing for their separation.[6]

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A 2,6-Dichloropurine E Reaction Mixture (Stir at 20°C, 70h) A->E B Iodomethane (CH3I) B->E C Potassium Carbonate (K2CO3) C->E D Acetonitrile (Solvent) D->E F Solvent Removal (Rotary Evaporation) E->F G Crude Product (N7/N9 Isomer Mix) F->G H Column Chromatography (Silica Gel) G->H I This compound (Isolated Product) H->I J 2,6-Dichloro-9-methylpurine (Byproduct) H->J

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.

  • C6 Position : The chlorine atom at the C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

  • C2 Position : The chlorine atom at the C2 position is less reactive. Substitution at this position typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) after the C6 position has already reacted.

This reactivity profile allows for a stepwise and selective derivatization strategy, which is a cornerstone of its application in building molecular libraries.

Common Derivatization Pathways

The diagram below outlines the principal reactive pathways for this compound.

Reactivity_Diagram cluster_C6 Selective C6 Substitution (Milder Conditions) cluster_C2 C2 Substitution (Harsher Conditions) Start This compound C6_Amine 2-Chloro-6-amino-7-methylpurine Start->C6_Amine R-NH2 C6_Alkoxy 2-Chloro-6-alkoxy-7-methylpurine Start->C6_Alkoxy R-OH / Base C6_Thiol 2-Chloro-6-thio-7-methylpurine Start->C6_Thiol R-SH / Base C2_Amine 2,6-Diamino-7-methylpurine C6_Amine->C2_Amine R'-NH2 C2_Alkoxy 2,6-Dialkoxy-7-methylpurine C6_Alkoxy->C2_Alkoxy R'-OH / Base C2_Thiol 2,6-Dithio-7-methylpurine C6_Thiol->C2_Thiol R'-SH / Base

Caption: Selective nucleophilic substitution pathways for this compound.

Applications in Drug Discovery

The purine scaffold is a recurring motif in many FDA-approved drugs, particularly in oncology and virology. This compound serves as a key starting material for accessing novel analogs with therapeutic potential.

  • Kinase Inhibitors : Many protein kinases bind to ATP, which has a purine core. Consequently, substituted purines are excellent scaffolds for designing competitive kinase inhibitors. This compound is used in the discovery of novel inhibitors for targets like mTOR (mammalian target of rapamycin), a crucial regulator of cell growth and proliferation.[][6]

  • Antiviral and Anticancer Agents : By mimicking natural nucleosides, derivatives of this compound can interfere with DNA replication or other critical cellular processes in cancer cells or viruses.[2] The introduction of chlorine atoms into molecules is a well-established strategy in drug discovery to modulate potency and metabolic stability.[10][11]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[7]:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

  • Avoid formation and inhalation of dust and aerosols.[4][8]

Storage Conditions
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

  • For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate characterized by its versatile reactivity and its structural resemblance to the endogenous purine core. The ability to perform selective, stepwise nucleophilic substitutions at the C6 and C2 positions makes it an indispensable tool for medicinal chemists. By providing a robust platform for generating chemical diversity, it continues to be a critical building block in the quest for novel therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to 2,6-Dichloro-7-methylpurine (CAS 2273-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-7-methylpurine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. As a derivative of purine, a class of molecules fundamental to nucleic acids, its structure offers a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The strategic placement of two chlorine atoms at the 2 and 6 positions renders the purine core susceptible to regioselective nucleophilic substitution, making it an invaluable intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on practical insights for its utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueReference(s)
CAS Number 2273-93-0[1]
Molecular Formula C₆H₄Cl₂N₄[2]
Molecular Weight 203.03 g/mol [2]
Appearance Off-white crystalline powder[1]
Melting Point 195-199 °C[1]
Boiling Point 307.2±52.0 °C (Predicted)[1]
Density 1.76±0.1 g/cm³ (Predicted)[1]
Storage Inert atmosphere, 2-8°C, sealed away from moisture[2][3]

Synthesis of this compound

The primary route to this compound involves the direct alkylation of 2,6-dichloropurine. This reaction typically yields a mixture of the N7 and N9-methylated isomers, a common feature in purine chemistry. The regioselectivity can be influenced by reaction conditions, but separation of the isomers is generally required.

Protocol: Methylation of 2,6-Dichloropurine

This protocol describes a common method for the synthesis of this compound, which results in a mixture of the N7 and N9 isomers that can be separated by column chromatography.[1]

Materials:

  • 2,6-Dichloropurine

  • Iodomethane (Methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • In a round-bottom flask, suspend 2,6-dichloropurine (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (1.2 eq.) to the suspension.

  • To the stirred mixture, add iodomethane (1.1 eq.) at room temperature (20 °C).

  • Stir the reaction mixture for 70 hours at 20 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • The crude product is then purified by column chromatography on silica gel using a dichloromethane/methanol (90/10, v/v) eluent system.

  • This separation affords 2,6-dichloro-9-methyl-9H-purine (typically the major product with a yield of around 66%) and this compound (typically the minor product with a yield of around 30%).[1]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base used to deprotonate the purine ring, activating it for nucleophilic attack on the iodomethane.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Separation: The difference in polarity between the N7 and N9 isomers allows for their separation by silica gel chromatography.

Synthesis of this compound cluster_reactants Reactants & Conditions reactant1 2,6-Dichloropurine reaction_center Alkylation reactant1->reaction_center reactant2 Iodomethane (CH₃I) reactant2->reaction_center reagent K₂CO₃ reagent->reaction_center Base solvent Acetonitrile solvent->reaction_center Solvent product1 This compound (N7 isomer) product2 2,6-Dichloro-9-methylpurine (N9 isomer) reaction_center->product1 Minor Product reaction_center->product2 Major Product

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). Generally, the chlorine at the C6 position is more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5] This regioselectivity is a cornerstone of its application in building complex purine derivatives.

Reactivity of this compound cluster_reactions Nucleophilic Aromatic Substitution (SₙAr) DMP This compound Product_Amine 2-Chloro-6-amino-7-methylpurine derivative DMP->Product_Amine Regioselective at C6 Product_Hydrazine 2-Chloro-6-hydrazino-7-methylpurine DMP->Product_Hydrazine Regioselective at C6 Product_Azide 6-Azido-2-chloro-7-methylpurine DMP->Product_Azide Regioselective at C6 Amine R-NH₂ Amine->Product_Amine Hydrazine H₂N-NH₂ Hydrazine->Product_Hydrazine Azide N₃⁻ Azide->Product_Azide

Caption: Key nucleophilic substitution reactions.

Substitution with Amines

The reaction with primary and secondary amines is a fundamental transformation, leading to a wide range of 6-amino-2-chloro-7-methylpurine derivatives. These products are often key intermediates in the synthesis of kinase inhibitors.

General Protocol: Amination at the C6 Position

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol or ethanol.

  • Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.

Substitution with Hydrazine

Reaction with hydrazine hydrate provides the 2-chloro-6-hydrazino-7-methylpurine intermediate, which can be further functionalized, for example, by condensation with dicarbonyl compounds to form hydrazones.

Experimental Protocol: Synthesis of 2-Chloro-6-hydrazino-7-methylpurine (Adapted from a similar reaction with 2,6-dichloropurine[6])

  • Dissolve this compound in ethanol.

  • Add hydrazine hydrate and stir the mixture at 80°C for 3 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Substitution with Azide

The introduction of an azido group at the C6 position is achieved by reaction with sodium azide. The resulting 6-azido-2-chloro-7-methylpurine is a versatile intermediate that can be used in "click chemistry" or reduced to the corresponding amine.

General Protocol: Azidation at the C6 Position

  • Dissolve this compound in a polar aprotic solvent such as DMF.

  • Add sodium azide (NaN₃) and heat the mixture. Reaction temperatures can range from room temperature to 80°C or higher, depending on the substrate.[7][8]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the product.

Applications in Drug Discovery

This compound is a valuable precursor in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] The purine scaffold derived from this compound has been utilized in the development of novel mTOR inhibitors.[1]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that control the progression of the cell cycle. Inhibitors of CDKs are being actively investigated as anti-cancer agents. The 2,6-disubstituted purine core, accessible from this compound, is a common feature in many CDK inhibitors.

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

  • H8 proton: Expected to be a singlet in the range of δ 8.0-8.5 ppm. In the related 7-(tert-Butyl)-6-chloro-2-(methylthio)-7H-purine, the H8 proton appears at δ 8.33 ppm.[9]

  • N7-Methyl group: Expected to be a singlet around δ 3.8-4.2 ppm.

¹³C NMR (in CDCl₃):

  • C2, C4, C5, C6, C8: The five carbons of the purine ring are expected to appear in the aromatic region (δ 120-160 ppm).

  • N7-Methyl carbon: Expected to be in the range of δ 30-40 ppm.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dichloro-7-methylpurine: Structure, Synthesis, and Application

Executive Summary

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Characterized by a purine core with two reactive chloro-substituents and a methyl group at the N7 position, this compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. Its structural features, particularly the differential reactivity of the C2 and C6 positions, allow for selective functionalization, making it an invaluable scaffold for developing targeted therapeutics. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significant application as a precursor in the development of novel kinase inhibitors, such as those targeting the mTOR pathway.[1][] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity

The fundamental identity of this compound is established by its systematic name and registration numbers, which ensure unambiguous identification in chemical databases and literature.

  • IUPAC Name: 2,6-dichloro-7-methyl-7H-purine[3]

  • CAS Number: 2273-93-0[4]

  • Molecular Formula: C₆H₄Cl₂N₄[3]

  • Molecular Weight: 203.03 g/mol [3]

Structural Elucidation

This compound is a substituted purine, a class of molecules based on a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring.

structure cluster_purine This compound N1 N C2 C N1->C2 N3 N C2->N3 C2->N3 Cl_C2 Cl C2->Cl_C2 C4 C N3->C4 C5 C C4->C5 C4->C5 N9 N C4->N9 C6 C C5->C6 C6->N1 C6->N1 Cl_C6 Cl C6->Cl_C6 N7 N N7->C5 C8 C N7->C8 Me_N7 CH₃ N7->Me_N7 C8->N7 H_C8 H C8->H_C8 N9->C8

Caption: 2D structure of this compound.

The key structural features are:

  • A planar, fused ring system.

  • Two chlorine atoms at positions C2 and C6, which act as effective leaving groups in nucleophilic aromatic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • A methyl group on the N7 nitrogen of the imidazole ring. This methylation prevents substitution at this position and distinguishes it from its common synthetic isomer, 2,6-dichloro-9-methylpurine.[1] The presence of the N7-methyl group can also influence the molecule's conformation and binding interactions in a biological context.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance Off-white crystalline powder[5]
Melting Point 195.5 - 196 °C[5]
Boiling Point 307.2 °C at 760 mmHg[5]
Density 1.8 ± 0.1 g/cm³[5]
XLogP3 2[5][6]
Topological Polar Surface Area (TPSA) 43.6 Ų[4]
Storage Temperature -20°C, sealed, away from moisture[4]
Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, primarily showing a singlet for the C8-H proton and another singlet for the N7-methyl protons. The exact chemical shifts would be determined by the solvent used.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl bonds and the aromatic C=N and C=C stretching vibrations within the purine ring system.[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the direct methylation of 2,6-dichloropurine. This process, however, presents a challenge in regioselectivity, as methylation can occur at either the N7 or N9 position of the purine ring.

Strategic Approach: Regioselective Methylation

The direct alkylation of 2,6-dichloropurine with an electrophile like iodomethane in the presence of a base is a standard method.[1][7] The purine ring system has two nucleophilic nitrogen atoms in the imidazole ring (N7 and N9) available for alkylation. The reaction typically yields a mixture of the N7 and N9 isomers. The ratio of these isomers is influenced by factors such as the solvent, the base, and the reaction temperature. The separation of these isomers is, therefore, a critical downstream step.

Precursor Synthesis: 2,6-Dichloropurine

The starting material, 2,6-dichloropurine, is itself a crucial intermediate. It is typically synthesized via the chlorination of purine precursors like xanthine (2,6-dihydroxypurine) using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or pyrophosphoryl chloride.[8][9][10] Industrial-scale processes have been optimized to make this precursor readily available.[9]

Detailed Experimental Protocol: Methylation of 2,6-Dichloropurine

This protocol is based on established laboratory procedures for the synthesis of this compound.[1]

Objective: To synthesize this compound via methylation of 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine (1.0 eq.)

  • Iodomethane (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (1.2 eq.)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloropurine (1.0 eq.) in acetonitrile.

  • Addition of Reagents: Add potassium carbonate (1.2 eq.) to the solution. The potassium carbonate acts as a base to deprotonate the purine ring, activating it for nucleophilic attack.

  • Methylation: Add iodomethane (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature (approx. 20 °C) for 70 hours. The long reaction time is necessary to ensure sufficient conversion.

  • Work-up: After the reaction is complete (monitored by TLC), remove the acetonitrile solvent using a rotary evaporator.

  • Purification: The resulting crude product, which contains a mixture of this compound and 2,6-dichloro-9-methyl-9H-purine, is purified by column chromatography on silica gel.

  • Elution: Elute the column with a solvent system of dichloromethane/methanol (e.g., 90:10 v/v). The two isomers will separate, with the N7-methyl isomer typically being one of the fractions. The reported yield for this compound is approximately 30%, while the N9-methyl isomer is often the major product with a yield of around 66%.[1]

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

workflow start 2,6-Dichloropurine + Iodomethane + K₂CO₃ in Acetonitrile reaction Stir at 20°C for 70h start->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation crude Crude Product (Mixture of N7 & N9 isomers) evaporation->crude chromatography Silica Gel Column Chromatography (DCM/MeOH eluent) crude->chromatography product_N7 Isolated this compound (~30% Yield) chromatography->product_N7 Fraction 1 product_N9 Isolated 2,6-Dichloro-9-methylpurine (~66% Yield) chromatography->product_N9 Fraction 2

Caption: Workflow for the synthesis and separation of N7/N9-methylated dichloropurines.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The two chlorine atoms are amenable to sequential and selective nucleophilic substitution, providing a robust platform for generating molecular diversity.

Role as a Key Intermediate

The chlorine atom at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity can be exploited to selectively introduce different functionalities. For instance, reaction with an amine can readily displace the C6-chloro group, leaving the C2-chloro group available for a subsequent, different substitution reaction. This stepwise approach is a powerful strategy for building libraries of substituted purine analogues for screening.

Case Study: Synthesis of mTOR Inhibitors

A significant application of this compound is in the synthesis of novel inhibitors of the mammalian target of rapamycin (mTOR).[1][] mTOR is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The purine scaffold can mimic the adenine core of ATP, allowing molecules built from it to act as competitive inhibitors in the kinase's ATP-binding pocket. By using this compound as a starting point, medicinal chemists can introduce various side chains at the C2 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties for new mTOR inhibitor drug candidates.

General Reaction Pathway

The diagram below illustrates the general synthetic utility of this compound as a scaffold.

pathway start This compound intermediate 6-Substituted-2-chloro-7-methylpurine start->intermediate + Nucleophile 1 (Nu¹-H) (Selective substitution at C6) final 2,6-Disubstituted-7-methylpurine (e.g., Kinase Inhibitor) intermediate->final + Nucleophile 2 (Nu²-H) (Substitution at C2)

Caption: General scheme for derivatization of this compound.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

  • GHS Hazard Statements: The compound is classified with warnings for being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).[3]

  • Precautions: Handling should be performed in a well-ventilated area, such as a fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5] Avoid creating dust and ensure sources of ignition are removed.[5]

References

2,6-Dichloro-7-methylpurine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 2,6-Dichloro-7-methylpurine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the naturally ubiquitous purine scaffold, it possesses two highly reactive chlorine atoms, rendering it an exceptionally versatile intermediate for the synthesis of complex molecular libraries. Its primary utility lies in its role as a precursor for a range of biologically active compounds, most notably in the development of kinase inhibitors targeting critical cell signaling pathways, such as mTOR.[1][][3] This guide provides a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis and purification, robust methods for its analytical characterization, and an exploration of its applications in drug discovery, alongside essential safety and handling protocols.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The purine ring system is a cornerstone of biochemistry, forming the core of nucleobases adenine and guanine. This inherent biological relevance has made purine analogs a fertile ground for drug discovery. By modifying the purine core, chemists can design molecules that interact with a vast array of biological targets, including enzymes, receptors, and nucleic acids.

Halogenated purines, in particular, serve as powerful and adaptable starting materials. The chlorine atoms in compounds like this compound (CAS No. 2273-93-0) function as excellent leaving groups, facilitating sequential and regioselective nucleophilic aromatic substitution reactions. This allows for the systematic introduction of diverse functional groups at the C2 and C6 positions, a common strategy for tuning a compound's potency, selectivity, and pharmacokinetic properties. The methylation at the N7 position provides a specific isomeric scaffold that can influence molecular conformation and interactions with target proteins, distinguishing it from its N9-methyl counterpart. Its documented use in the synthesis of novel mTOR inhibitors underscores its importance for researchers developing next-generation therapeutics for oncology and other disease areas.[1][]

Core Physicochemical & Structural Data

Accurate characterization begins with a solid understanding of the compound's fundamental properties. All quantitative data for this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[][4]
CAS Number 2273-93-0[1][5][6]
Molecular Formula C₆H₄Cl₂N₄[5][6][7][8]
Molecular Weight 203.03 g/mol [][4][6][7]
Appearance Off-white crystalline powder[3][5]
Melting Point 195.5-196 °C[3][5]
Boiling Point 307.2 °C at 760 mmHg[5]
Density 1.8 ± 0.1 g/cm³[5]
SMILES CN1C=NC2=C1C(=NC(=N2)Cl)Cl[4][6]
InChIKey HVMUWHZAZGTMJK-UHFFFAOYSA-N[4][5]

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the alkylation of 2,6-dichloropurine. This reaction, however, presents a challenge in regioselectivity, yielding a mixture of N7- and N9-alkylated isomers that necessitates a robust purification strategy.

Synthesis_Workflow DCP 2,6-Dichloropurine Reaction Stir at 20°C ~70 hours DCP->Reaction MeI Iodomethane (CH3I) MeI->Reaction Base K2CO3 in Acetonitrile Base->Reaction Mixture Crude Mixture (N7 and N9 isomers) Reaction->Mixture Column Silica Gel Column Chromatography Mixture->Column N7_isomer This compound (Desired Product) Column->N7_isomer ~30% Yield N9_isomer 2,6-Dichloro-9-methylpurine (Byproduct) Column->N9_isomer ~66% Yield

Caption: Synthetic pathway for this compound.

Experimental Protocol: Methylation of 2,6-Dichloropurine

This protocol is adapted from established laboratory procedures.[1][9]

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dichloropurine (1.0 eq.) and potassium carbonate (1.2 eq.) in anhydrous acetonitrile (approx. 40 mL per 5.0 g of purine).

    • Causality: Potassium carbonate serves as a mild base to deprotonate the purine ring, activating it for nucleophilic attack. Acetonitrile is an appropriate polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Alkylation: Add iodomethane (1.1 eq.) to the suspension. Seal the flask and stir the reaction mixture vigorously at ambient temperature (20 °C) for approximately 70 hours.

    • Insight: The reaction proceeds via an SN2 mechanism. While heating can accelerate the reaction, it may also lead to increased side products. Monitoring by TLC (Thin Layer Chromatography) is crucial to determine the point of optimal conversion.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude product mixture.

  • Purification: The crude solid must be purified by column chromatography to separate the N7 and N9 isomers.

    • Column Packing: Prepare a silica gel column using a suitable eluent system, such as dichloromethane/methanol (90:10 v/v).[1]

    • Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column. Elute the column, collecting fractions and monitoring them by TLC.

    • Isolation: The two isomers will separate on the column. Combine the fractions containing the pure desired product (this compound) and the byproduct (2,6-dichloro-9-methyl-9H-purine) separately.

    • Trustworthiness: The significant difference in polarity between the N7 and N9 isomers allows for effective separation via silica gel chromatography, a self-validating system where separation is visually and analytically tracked. Typical reported yields are ~30% for the N7 isomer and ~66% for the N9 isomer.[1]

  • Final Analysis: Remove the solvent from the combined fractions of the desired product to yield this compound as an off-white solid. Confirm identity and purity using the analytical methods described in the following section.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach ensures the highest confidence in the material's quality.

Analytical_Workflow cluster_ID Structural Identification cluster_Purity Purity Assessment NMR 1H NMR Spectroscopy (Proton Environment) Confirm Structure & Purity Confirmed NMR->Confirm MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->Confirm HPLC HPLC-UV (Purity >97%) HPLC->Confirm Sample Synthesized Product Sample->NMR Sample->MS Sample->HPLC Applications start This compound Cl at C6 Cl at C2 step1 Intermediate R1-NH at C6 Cl at C2 start:f1->step1:f1 Nucleophilic Substitution (e.g., R1-NH2) final Final Compound R1-NH at C6 R2-NH at C2 step1:f2->final:f2 Nucleophilic Substitution (e.g., R2-NH2)

References

An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-7-methylpurine is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. As a key intermediate in the synthesis of a variety of biologically active molecules, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates its handling, formulation, and bioavailability. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a detailed protocol for its experimental determination, and discusses the underlying principles governing its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

PropertyValueSource(s)
CAS Number 2273-93-0[1][2]
Molecular Formula C₆H₄Cl₂N₄[1][3]
Molecular Weight 203.03 g/mol [1]
Appearance Off-white crystalline powder[3]
Melting Point 195.5-196 °C[3][4]
Calculated LogP 1.6701 - 2[5]
Topological Polar Surface Area (TPSA) 43.6 Ų[1]

Solubility Profile of this compound

The solubility of a compound is intrinsically linked to its polarity and the nature of the solvent. The presence of two chlorine atoms on the purine ring, alongside the methyl group, renders this compound a relatively nonpolar molecule, which significantly influences its solubility profile.

Aqueous Solubility

The solubility of this compound in water has been reported to be 0.07 M .[3][4] This corresponds to approximately 14.21 g/L at standard conditions. While this indicates a degree of aqueous solubility, it is important to recognize that for many pharmaceutical applications, higher concentrations may be required.

Organic Solvent Solubility
  • Expected High Solubility: In polar aprotic solvents like DMSO and in protic solvents such as methanol and ethanol.

  • Expected Moderate to Low Solubility: In less polar solvents.

  • Expected Low Solubility: In nonpolar solvents like hexanes.

The following table provides an estimated solubility profile based on these expectations. It is crucial to experimentally verify these values for specific research needs.

SolventPredicted SolubilityRationale
Water 0.07 M (Experimentally Reported)The purine core offers some polarity, but the chloro and methyl groups limit extensive hydrogen bonding with water.
Dimethyl Sulfoxide (DMSO) HighA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Methanol/Ethanol Moderate to HighPolar protic solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Acetone ModerateA polar aprotic solvent with a moderate dielectric constant.
Ethyl Acetate ModerateA solvent of intermediate polarity.
Dichloromethane Low to ModerateA nonpolar solvent, though some solubility may be observed due to dipole interactions.
Hexanes LowA nonpolar solvent, unlikely to effectively solvate the purine derivative.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. An increase in temperature provides this energy, favoring the dissolution process. However, the exact temperature dependence for this compound has not been empirically determined and should be investigated for specific applications.

  • pH: The purine ring system contains nitrogen atoms that can be protonated at acidic pH. Ionization of the molecule can significantly increase its aqueous solubility. Therefore, the solubility of this compound in aqueous solutions is expected to be pH-dependent.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being used for solubility studies.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This protocol outlines the steps to accurately measure the solubility of this compound in a chosen solvent.

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, DMSO, methanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent to vial A->B C Seal vial B->C D Place vial on shaker at constant temperature C->D E Equilibrate for 24-48 hours D->E F Allow solid to settle E->F G Withdraw supernatant using a syringe F->G H Filter supernatant (0.22 µm filter) G->H I Dilute filtrate accurately for analysis H->I K Analyze sample by UV-Vis or HPLC I->K J Prepare calibration curve with known standards L Determine concentration from calibration curve J->L K->L

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume of the desired solvent (e.g., 5 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

    • Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis (UV-Vis Spectroscopy):

    • Wavelength Determination: To determine the optimal wavelength for quantification (λmax), prepare a dilute solution of this compound and scan its absorbance from approximately 200 to 400 nm. Based on the UV spectrum of the parent compound, 2,6-dichloropurine, the λmax is expected to be in the range of 270-280 nm.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

    • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Self-Validating System and Causality

This protocol incorporates self-validating steps. The use of an excess of the solid ensures that saturation is reached. The extended equilibration time allows the system to achieve a true thermodynamic equilibrium. Filtration is a critical step to prevent undissolved solid from artificially inflating the measured concentration. The generation of a calibration curve with known standards ensures the accuracy of the quantification.

Characterization and Spectroscopic Data

For accurate identification and quantification, understanding the spectroscopic signature of this compound is essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. The key expected signals are:

  • A singlet corresponding to the methyl protons (N-CH₃).

  • A singlet corresponding to the proton on the imidazole ring (C8-H).

The availability of ¹H NMR spectra for this compound has been noted in databases such as PubChem.[1]

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

  • C-H stretching vibrations from the methyl group and the aromatic ring.

  • C=N and C=C stretching vibrations characteristic of the purine ring system.

  • C-Cl stretching vibrations.

FTIR spectra for this compound are also available in public databases.[1]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in drug discovery. While a precise quantitative solubility profile in various organic solvents requires experimental determination, the provided information on its aqueous solubility, expected behavior in organic solvents, and a detailed experimental protocol will empower researchers to effectively work with this compound. The outlined methodologies and the discussion of influencing factors are designed to ensure robust and reliable solubility data generation, a critical step in the successful development of novel therapeutics.

References

discovery of N7-substituted purines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Synthesis of N7-Substituted Purines: From Synthetic Challenge to Therapeutic Innovation

Abstract

The purine ring system is a cornerstone of biochemistry, forming the structural basis of DNA, RNA, and critical cofactors. While substitutions at various positions of the purine core have been extensively studied, the selective functionalization of the N7 position has historically presented a significant synthetic hurdle. This guide provides a comprehensive technical overview of the discovery and development of N7-substituted purines, targeted at researchers and professionals in chemistry and drug development. We delve into the fundamental challenge of N7 versus N9 regioselectivity, a problem that has driven the innovation of elegant synthetic strategies. The core of this document details the evolution of these methodologies, from classical approaches to modern de novo syntheses starting from pyrimidine and imidazole precursors, which offer precise regiocontrol. Furthermore, we explore the profound biological and therapeutic significance of N7-substituted purines. These molecules occupy a dual role in biology: they are critical markers of DNA damage resulting from alkylating agents, and they serve as powerful therapeutic agents, including potent antivirals and specific kinase inhibitors. This guide synthesizes the journey of N7-substituted purines from a niche problem in heterocyclic chemistry to a validated and promising class of molecules for biological probes and drug discovery.

The Purine Scaffold and the N7 Conundrum

The purine scaffold, a fusion of pyrimidine and imidazole rings, is one of nature's most vital heterocycles.[1] The two most prominent examples, adenine and guanine, are fundamental components of nucleic acids. The electronic nature of the purine ring system, with its multiple nitrogen atoms, makes it a rich substrate for chemical modification. However, this reactivity also presents a formidable challenge: regioselectivity.

When subjecting a purine to substitution reactions, such as alkylation, a mixture of products is often formed. The N9 and N7 positions of the imidazole ring are the most common sites of reaction due to their nucleophilicity. In many cases, direct alkylation favors the formation of the N9-substituted isomer, which is often the thermodynamically more stable product.[2][3] This inherent lack of selectivity has historically complicated the synthesis and study of pure N7-isomers, necessitating the development of more sophisticated synthetic routes to overcome this challenge.

N7_vs_N9_Alkylation Purine Purine Scaffold N9_Isomer N9-Substituted Purine (Often Major/Thermodynamic Product) Purine->N9_Isomer Favored Pathway N7_Isomer N7-Substituted Purine (Often Minor/Kinetic Product) Purine->N7_Isomer Minor Pathway RX Alkylating Agent (R-X)

Figure 1: The N7 vs. N9 regioselectivity challenge in direct purine alkylation.

Strategic Pillars of N7-Purine Synthesis

To bypass the regioselectivity problem, chemists have devised de novo synthesis strategies, building the purine ring system with the N7-substituent already in place. This approach provides unparalleled control over the final product's structure.

The Pyrimidine-to-Purine Approach

The most robust and widely adopted method for the regiospecific synthesis of N7-substituted purines begins with a pre-functionalized pyrimidine ring.[2][4] This strategy's core logic involves introducing the desired N7-substituent onto an exocyclic nitrogen atom of the pyrimidine, which is fated to become the N7 atom of the final purine. The imidazole portion of the purine is then constructed in subsequent steps, locking in the substitution pattern. This method effectively blocks the N9 position from reacting until after the key N7-C8 and N9-C8 bonds are formed.

Recent advancements have streamlined this into a simple, high-yield, three-step process.[2] This methodology has proven versatile, allowing for the introduction of various aryl groups and further functionalization at the C2, C6, and C8 positions. For drug discovery campaigns, this approach has been adapted to solid-phase synthesis, enabling the rapid generation of libraries of N7-substituted purines for screening.[5]

DeNovo_Synthesis_Workflow Start Start: Substituted 4,5-Diaminopyrimidine Step1 Step 1: Introduce Substituent (e.g., via Amidation/Arylation) at the 5-amino group Start->Step1 Intermediate1 N5-Substituted Pyrimidine Intermediate Step1->Intermediate1 Step2 Step 2: Imidazole Ring Closure (e.g., with Orthoesters or Aldehydes) Intermediate1->Step2 Intermediate2 N7-Substituted Purine Scaffold Step2->Intermediate2 Step3 Step 3 (Optional): Further Functionalization (e.g., at C6 or C8) Intermediate2->Step3 End Final Product: Regiospecific N7-Substituted Purine Intermediate2->End If no further functionalization Step3->End

Figure 2: Generalized workflow for the de novo synthesis of N7-purines.
Experimental Protocol: De Novo Synthesis of 7-Arylpurines

The following protocol is adapted from the three-step approach for synthesizing N7-arylpurines from pyrimidine precursors.[2]

Step 1: Synthesis of N-(4-chloropyrimidin-5-yl)acetamide

  • To a solution of 5-amino-4-chloropyrimidine (1.0 eq) in an appropriate solvent (e.g., pyridine), add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N-acylated pyrimidine.

Step 2: Copper-Catalyzed N-Arylation

  • In a reaction vessel, combine the N-(4-chloropyrimidin-5-yl)acetamide (1.0 eq), an arylating agent such as a diaryliodonium salt (1.5 eq), and a copper catalyst (e.g., CuI, 10 mol%).

  • Add a suitable solvent (e.g., DMF) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purify the resulting N-aryl-N-acyl-diaminopyrimidine intermediate via column chromatography.

Step 3: Imidazole Ring Closure (Cyclization)

  • Dissolve the purified intermediate (1.0 eq) in a cyclizing reagent such as triethyl orthoformate (used in excess as solvent).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction and remove the excess orthoformate under reduced pressure.

  • The crude residue can be purified by flash chromatography on silica gel to afford the pure N7-arylpurine product.

The Imidazole-to-Purine Approach

An alternative de novo strategy begins with a substituted imidazole precursor.[6] For example, 4-nitroimidazole-5-carboxime derivatives can serve as versatile starting materials. Condensation of these precursors with orthoesters can lead to the formation of the pyrimidine ring, yielding the desired purine. A noteworthy aspect of this method is the occasional observation of purine mono-N-oxides as byproducts, which can also be targeted as primary products depending on the reaction conditions.[6] While effective, this route can sometimes be lower yielding compared to the pyrimidine-first approach.

Biological Significance and Therapeutic Landscape

The discovery of methods to reliably synthesize N7-substituted purines has unlocked a vast field of biological and therapeutic research. These compounds are not merely laboratory curiosities; they are intimately involved in cellular damage, pathogenesis, and treatment.

N7-Guanine: A Critical DNA Adduct

The N7 position of guanine is the most nucleophilic and accessible site in duplex DNA, making it a primary target for electrophilic and alkylating agents.[7]

  • Formation: Endogenous metabolic byproducts and exogenous agents, including environmental mutagens and chemotherapeutic drugs like temozolomide, readily form N7-methylguanine (m7G) adducts.[8][9] In fact, m7G typically constitutes over 70% of the DNA adducts formed by such agents.[9]

  • Consequences: While the m7G adduct itself does not significantly distort the DNA double helix, its presence is not benign.[8] The positive charge introduced on the imidazole ring destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic site. Alternatively, the imidazole ring can open to form the more mutagenic N-methyl-formamidopyrimidine (Me-Fapy-G) lesion.[10]

  • Cellular Response: Cells have evolved specific DNA repair mechanisms to counteract the deleterious effects of m7G. The presence of these adducts can also trigger broader DNA damage responses, which involve epigenetically modified RNAs containing N7-methylguanosine.[11][12]

N7-Purines as Antiviral Agents

The development of N7-substituted purine nucleoside analogs has yielded potent antiviral drugs. A prime example is the compound S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine), the first N7-substituted acyclic nucleoside analog shown to have powerful and selective activity against several herpesviruses.[13][14]

Unlike many nucleoside analogs such as acyclovir, the antiviral activity of S2242 does not depend on phosphorylation by a virus-encoded thymidine kinase.[13] Instead, it is efficiently phosphorylated by host cell kinases.[15] This provides a crucial advantage against viral strains that have developed resistance through mutations in their thymidine kinase gene.

Virus EC₅₀ (µg/mL)
Herpes Simplex Virus 1 (HSV-1)0.1 - 0.2
Herpes Simplex Virus 2 (HSV-2)0.1 - 0.2
Varicella-Zoster Virus (VZV)0.01 - 0.02
Human Cytomegalovirus (HCMV)0.04 - 0.1
Human Herpesvirus 6 (HHV-6)0.0005
Table 1: In vitro antiviral activity of the N7-substituted purine analog S2242 against various human herpesviruses.[13][14]
N7-Purines as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[16] This has made them a major target for drug development. N7-substituted purines have emerged as a promising scaffold for designing specific kinase inhibitors.

Studies have shown that the regiochemistry of substitution on the purine ring can have a profound impact on inhibitor potency and selectivity. In one study, N7 and N9 isomers of arylethanone-substituted 6-aminopurines were synthesized and tested against a panel of cancer-relevant kinases.[3][17] The N9 isomer showed more potent inhibition of Epidermal Growth Factor Receptor (EGF-R), while the N7 isomer was found to be a more specific and potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[17] This highlights the subtle yet critical role of substituent placement in tuning the pharmacological profile of a drug candidate.

Compound Substitution VEGF-R2 IC₅₀ (µM) EGF-R IC₅₀ (µM)
Compound 1N9-isomer15.07.4
Compound 2N7-isomer7.9>50

Table 2: Comparative kinase inhibition data for N9 vs. N7 regioisomers of a 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone derivative, demonstrating differential selectivity.[17]

Kinase_Inhibition_Pathway VEGF VEGF Ligand VEGFR2 VEGF-R2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Inhibitor N7-Substituted Purine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Site Autophos Autophosphorylation (Kinase Activation) Dimerization->Autophos Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophos->Signaling Response Cellular Response (Angiogenesis, Proliferation) Signaling->Response

Figure 3: Simplified pathway showing inhibition of VEGF-R2 by an N7-substituted purine.
Emerging Roles

The biological importance of N7-substitution extends beyond these areas. N7-substituted guanines have been shown to inhibit telomerase activity, an enzyme crucial for cancer cell immortality.[5] Furthermore, N7-substituted purine analogs are more potent inhibitors of purine nucleoside phosphorylase (PNP) than their N9 counterparts, an enzyme of interest for immunosuppressive therapies.[18]

Conclusion

The study of N7-substituted purines represents a compelling narrative of scientific progress. It began with a fundamental challenge in synthetic organic chemistry—the control of regioselectivity—and evolved into a field with profound implications for molecular biology, toxicology, and medicine. The development of robust de novo synthetic strategies, particularly from pyrimidine precursors, has been the key that unlocked the potential of this molecular class. Today, N7-substituted purines are understood through a dual lens: as unavoidable and informative markers of DNA damage and as highly adaptable scaffolds for the rational design of therapeutic agents. The continued exploration of their synthesis and biological activity promises to yield new tools for understanding cellular processes and novel therapies for a range of human diseases.

References

Navigating the Chemistry of 2,6-Dichloro-7-methylpurine: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-7-methylpurine is a substituted purine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its utility in the synthesis of a wide array of biologically active compounds, including potential therapeutics, necessitates a thorough understanding of its safety profile and associated hazards. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, underpinned by available safety data, to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. This data informs proper handling and storage procedures.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄PubChem[1]
Molecular Weight 203.03 g/mol PubChem[1]
Appearance Off-white crystalline powderJHECHEM CO LTD
Melting Point 195.5-196 °CJHECHEM CO LTD
Boiling Point 307.2°C at 760 mmHgJHECHEM CO LTD
Solubility Insoluble in waterJubilant Ingrevia Limited[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The aggregated GHS information from multiple notifications to the ECHA C&L Inventory provides a clear picture of its potential health effects.[1]

GHS Classification:

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements: A comprehensive list of precautionary statements can be found on PubChem.[1]

Toxicological Profile

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safe handling practices and the use of appropriate personal protective equipment are paramount to minimize exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.

The following diagram outlines a logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood Ensure Safety Measures handle_weigh Carefully Weigh Required Amount prep_fume_hood->handle_weigh Proceed with Caution handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate After Use cleanup_dispose Dispose of Waste as Halogenated Organic Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe

Caption: A stepwise workflow for the safe handling of this compound.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Eye Contact: If the chemical comes into contact with the eyes, flush them with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in an inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability.[4]

Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[4][5]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Disposal Route: Arrange for disposal through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates a decision-making workflow for the proper disposal of this compound waste.

Disposal Workflow for this compound Waste start Generate Waste Containing This compound is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Place in a Designated 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Place in a 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No (If mixed with other non-halogenated waste) label_container Label Container with Contents and Hazard Information halogenated_container->label_container non_halogenated_container->label_container seal_container Securely Seal Container label_container->seal_container contact_ehs Contact Environmental Health & Safety for Pickup and Disposal seal_container->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: A workflow for the correct segregation and disposal of waste containing this compound.

Reactivity and Incompatibilities

While specific reactivity data for this compound is limited, information on related dichloropurines suggests that the chlorine atoms are susceptible to nucleophilic substitution.[1][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a diligent and informed approach to safety. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to proper storage and disposal protocols, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource to promote a culture of safety in the laboratory and ensure the responsible handling of this important chemical intermediate.

References

The Substituted Dichloropurine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Scaffold

The purine ring system is a cornerstone of life, forming the basic framework for the nucleobases adenine and guanine. In the realm of medicinal chemistry, this deceptively simple heterocycle has proven to be a "privileged scaffold"—a molecular framework that is not only recognized by a multitude of biological targets but is also synthetically tractable, allowing for the generation of vast chemical diversity. Among the pantheon of purine derivatives, the 2,6-dichloropurine core stands out as a uniquely versatile and powerful starting point for drug discovery. Its two reactive chlorine atoms, positioned at key points on the purine ring, serve as synthetic handles that can be selectively and sequentially modified, unlocking a gateway to a wide array of substituted analogues with finely tuned biological activities.

Initially explored for its potential in antiviral and anticancer therapies, the true power of the substituted dichloropurine scaffold was unleashed with the rise of kinase inhibitor discovery. Kinases, the enzymes that regulate cellular signaling by phosphorylating proteins, have emerged as one of the most important classes of drug targets in the 21st century. The purine core of dichloropurines mimics the adenine portion of adenosine triphosphate (ATP), the natural substrate for kinases, allowing these compounds to act as competitive inhibitors. This guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse applications of substituted dichloropurines, offering both foundational knowledge and field-proven insights for researchers navigating this exciting area of medicinal chemistry.

The Synthetic Landscape: Mastering the Chemistry of the Core

The utility of the 2,6-dichloropurine scaffold is fundamentally enabled by its predictable and selective reactivity. The chlorine atoms at the C6 and C2 positions exhibit differential reactivity, a feature that chemists can exploit to orchestrate sequential substitutions and build molecular complexity in a controlled manner.

Core Synthesis: From Xanthine to Dichloropurine

The most common and industrially viable method for preparing the 2,6-dichloropurine core is the direct chlorination of xanthine. This reaction is typically performed using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a weak nucleophilic organic base.

Experimental Protocol 1: Synthesis of 2,6-Dichloropurine from Xanthine

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirring mechanism, suspend xanthine (1.0 eq) in phosphorus oxychloride (10-15 eq).

  • Base Addition: Carefully add a weak nucleophilic base, such as N,N-dimethylaniline or a guanidine base (1.0-1.2 eq). The base acts as a catalyst, facilitating the chlorination process.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. This step hydrolyzes the excess phosphorus oxychloride.

  • Isolation: The crude 2,6-dichloropurine precipitates as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,6-dichloropurine as a white crystalline solid.

Selective Functionalization: A Tale of Two Chlorines

The key to unlocking the potential of 2,6-dichloropurine lies in the differential reactivity of its two chlorine atoms. The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This reactivity hierarchy allows for the selective introduction of a wide range of substituents at C6 while leaving the C2 chlorine intact for subsequent modification.

A variety of powerful and reliable reactions are used to modify the C6 position.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most straightforward method, where amines, alcohols (alkoxides), and thiols can readily displace the C6-chloride. This reaction is often performed under basic conditions at elevated temperatures.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of carbon-based substituents, palladium-catalyzed reactions are indispensable.

    • Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds by coupling the C6-chloride with aryl or vinyl boronic acids.

    • Buchwald-Hartwig Amination: This provides an alternative and often milder method for C-N bond formation compared to traditional SNAr, with a broad substrate scope.

Experimental Protocol 2: C6-Selective Suzuki-Miyaura Arylation

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropurine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed, anhydrous solvent. A mixture of 1,4-dioxane and water or toluene is commonly used.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-chloro-6-arylpurine.

Once the C6 position is functionalized, the less reactive C2-chloride can be targeted. Higher temperatures, stronger nucleophiles, or the use of catalysts are often required to achieve substitution at this position. SNAr with amines is a common method for introducing diversity at the C2 position.

The nitrogen at the N9 position of the purine ring is readily alkylated or glycosylated. This modification is crucial as it can significantly impact the compound's solubility, cell permeability, and interaction with the target protein. Standard alkylation conditions, such as reacting the purine with an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile), are typically effective.

G start 2,6-Dichloropurine c6_sub 2-Chloro-6-Substituted Purine start->c6_sub Selective C6 Substitution (S_NAr, Suzuki, etc.) n9_sub N9-Alkyl-2,6-Dichloropurine start->n9_sub N9 Alkylation c2_c6_sub 2,6-Disubstituted Purine c6_sub->c2_c6_sub C2 Substitution (e.g., Amination) full_sub Fully Substituted Purine (C2, C6, N9) c2_c6_sub->full_sub N9 Alkylation n9_sub->full_sub C6 then C2 Substitution

General synthetic workflow for substituted dichloropurines.

Mechanism of Action: The Kinase Inhibition Paradigm

The primary application of substituted dichloropurines in drug discovery is their function as protein kinase inhibitors. Their efficacy stems from the structural similarity of the purine core to adenine, enabling them to bind to the ATP-binding pocket of kinases and prevent the phosphorylation of substrate proteins.

The substitutions at the C2, C6, and N9 positions are not merely for decoration; they are critical for determining the potency and selectivity of the inhibitor. These substituents project into specific sub-pockets of the ATP binding site, forming key interactions that anchor the molecule and differentiate it from ATP.

  • The Hinge-Binding Region: The N7 nitrogen and the exocyclic amine often introduced at C6 form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many Type I kinase inhibitors.

  • Solvent-Exposed Regions: The substituent at the N9 position typically points towards the solvent-exposed region of the ATP pocket, often near the ribose-binding site. Modifying this group can enhance solubility and provide vectors for further chemical modification without disrupting core binding interactions.

  • Selectivity Pockets: The group at the C2 position often extends into more variable regions of the ATP site, and careful selection of this substituent is a key strategy for achieving selectivity against specific kinases.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Dichloropurine Scaffold hinge Hinge Region gatekeeper Gatekeeper Residue solvent Solvent Front C6 C6-Substituent C6->hinge H-Bonds Purine Purine Core C6->Purine N9 N9-Substituent N9->solvent Solubility/ Permeability N9->Purine C2 C2-Substituent C2->gatekeeper Selectivity C2->Purine

Conceptual binding mode of a substituted purine in a kinase active site.
Structure-Activity Relationships (SAR)

Systematic modification of the dichloropurine core has generated a wealth of SAR data, guiding the design of potent and selective inhibitors. While specific SAR is target-dependent, some general principles have emerged.

PositionSubstituent TypeGeneral Impact on ActivityRationale
C6 Small to medium-sized amines (e.g., anilines, benzylamines)Often essential for potent inhibitionForms critical hydrogen bonds with the kinase hinge region.
C2 Aryl groups, small alkyl chainsGreatly influences selectivityInteracts with less conserved regions of the ATP pocket, allowing for discrimination between different kinases.
N9 Cycloalkyl groups (e.g., cyclopentyl, cyclohexyl)Generally enhances potency and improves pharmacokinetic propertiesFills a hydrophobic pocket and provides a better metabolic profile compared to linear alkyl chains.
C6/C2 Halogen atoms (Cl, F)Can improve binding affinity through halogen bondingHalogen bonds are increasingly recognized as important, stabilizing protein-ligand interactions.

Advanced Applications: Beyond Reversible Inhibition

The synthetic versatility of the dichloropurine scaffold has allowed it to be incorporated into cutting-edge therapeutic modalities that go beyond simple, reversible enzyme inhibition.

Targeted Covalent Inhibitors (TCIs)

The inherent reactivity of the C-Cl bond can be harnessed to design targeted covalent inhibitors. In this approach, the dichloropurine core acts as a scaffold to position a reactive group (the "warhead") in close proximity to a nucleophilic amino acid residue (typically a cysteine) in the target protein's active site. After initial non-covalent binding, the warhead forms a permanent covalent bond with the protein, leading to irreversible inhibition. This can provide enhanced potency and a longer duration of action. For example, derivatives of purines have been explored as covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.

PROteolysis-TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. A PROTAC consists of three parts: a "warhead" that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The dichloropurine scaffold is an excellent candidate for the warhead component in kinase-targeting PROTACs. By recruiting an E3 ligase to the target kinase, the PROTAC triggers the ubiquitination and subsequent destruction of the kinase by the proteasome. This strategy offers a way to eliminate the target protein entirely, which can overcome resistance mechanisms associated with traditional inhibitors.

G cluster_protac POI Target Protein (e.g., Kinase) Warhead Dichloropurine Warhead POI->Warhead Binds E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligand E3->E3_Ligand Binds PROTAC PROTAC Linker Linker Warhead->Linker Linker->E3_Ligand

The PROTAC concept utilizing a dichloropurine warhead.

Conclusion and Future Directions

The substituted 2,6-dichloropurine scaffold has cemented its status as a cornerstone in medicinal chemistry. Its synthetic accessibility, combined with the predictable and differential reactivity of its chlorine atoms, provides a robust platform for generating diverse libraries of compounds. While its most prominent role has been in the development of kinase inhibitors, the adaptability of the dichloropurine core is now enabling its use in next-generation therapeutic strategies like covalent inhibition and targeted protein degradation. As our understanding of disease biology deepens, the demand for highly specific and potent chemical probes and drug candidates will continue to grow. The substituted dichloropurine, a privileged scaffold with a proven track record and immense future potential, is exceptionally well-positioned to meet this challenge.

The Biological Activity of Purine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Purine derivatives represent a cornerstone of modern pharmacology, extending far beyond their fundamental biological roles as components of nucleic acids and energy currency. This guide provides an in-depth exploration of the diverse biological activities of purine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the intricate world of purinergic signaling, explore the key molecular targets that purine analogues modulate, and detail the therapeutic applications across a spectrum of diseases including cancer, inflammation, and cardiovascular disorders. Furthermore, this document serves as a practical handbook, offering detailed protocols for essential in vitro assays and leveraging data visualization to clarify complex signaling pathways and experimental workflows, thereby empowering scientists to effectively harness the therapeutic potential of this versatile chemical scaffold.

Introduction: The Ubiquity and Versatility of the Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged structure in nature.[1] Beyond their canonical roles in forming the building blocks of DNA and RNA (adenine and guanine) and serving as the primary energy carrier in the cell (adenosine triphosphate, ATP), purine derivatives function as critical signaling molecules.[2][3] This signaling, known as purinergic signaling, modulates a vast array of physiological processes, including neurotransmission, inflammation, platelet aggregation, and vasodilation.[2][4]

The inherent ability of the purine scaffold to interact with a multitude of biological targets has made it a foundational structure in medicinal chemistry.[1][5] Decades of research have yielded a rich pipeline of purine-based drugs with applications as antiviral, anticancer, immunosuppressive, and bronchodilator agents.[6][7] This guide will provide a comprehensive overview of the core principles governing the biological activity of these compounds and the experimental methodologies used to characterize them.

The Purinergic Signaling Cascade: Endogenous Ligands and Receptors

Purinergic signaling is primarily mediated by adenosine and nucleotide triphosphates like ATP, which are released into the extracellular space under various physiological and pathological conditions, such as hypoxia or inflammation.[2][8] Once released, these molecules act as ligands for specific cell surface receptors, broadly classified into two families: P1 (adenosine) receptors and P2 receptors.[3]

P1 Receptors: The Adenosine Axis

P1 receptors are G protein-coupled receptors (GPCRs) that are selectively activated by adenosine.[3] There are four subtypes, each coupled to distinct G proteins and downstream signaling pathways, leading to varied physiological effects.[8][9]

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gαi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • A2A and A2B Receptors: Couple to stimulatory G proteins (Gαs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[8][10]

This differential coupling allows adenosine to exert opposing effects depending on the receptor subtype expressed on a given cell type, making these receptors attractive targets for therapeutic intervention.[8]

P2 Receptors: The ATP/ADP Signal

P2 receptors are activated by nucleotides such as ATP, ADP, UTP, and UDP. This family is further divided into two distinct classes:[3]

  • P2X Receptors (P2X1-7): These are ligand-gated ion channels that, upon activation by ATP, form non-selective cation channels, leading to rapid cellular depolarization.[2][3]

  • P2Y Receptors (P2Y1, 2, 4, 6, 11, 12, 13, 14): These are GPCRs that couple to various G proteins (Gαq, Gαi, Gαs) to initiate diverse signaling cascades involving phospholipase C (PLC) and adenylyl cyclase.[2][3]

The P2Y12 receptor, for example, is a critical player in platelet aggregation and a well-established target for anti-thrombotic drugs.[4][11][12]

Below is a diagram illustrating the overarching purinergic signaling system.

A2A_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular (T-Cell) Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates Antagonist A2AR Antagonist (e.g., Preladenant) Antagonist->A2AR Blocks Gs Gαs A2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Immunity ↓ T-Cell Activation ↓ Cytokine Release (Immunosuppression) CREB->Immunity

References

An In-depth Technical Guide to the Melting Point of 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the melting point of 2,6-dichloro-7-methylpurine, a key intermediate in medicinal chemistry and drug discovery.[1][] It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound and the methodologies for its accurate characterization.

Introduction

This compound (CAS No. 2273-93-0) is a substituted purine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1][] Its structure, featuring reactive chlorine atoms at the 2 and 6 positions, allows for selective nucleophilic substitution, enabling the construction of diverse molecular scaffolds. A precise understanding of its physical properties, particularly its melting point, is fundamental for identity confirmation, purity assessment, and process control in synthetic chemistry.

Physicochemical Properties

The melting point is a critical physical constant that provides a primary indication of the purity of a crystalline solid. For this compound, a sharp melting point range is indicative of high purity. Conversely, a broad melting range and a depressed melting point suggest the presence of impurities.

PropertyValueSource
Melting Point 195.5-196 °C[3][4]
Molecular Formula C₆H₄Cl₂N₄[4][5]
Molecular Weight 203.03 g/mol [5]
Appearance Off-white crystalline powder[3][4]
Boiling Point 307.2°C at 760 mmHg[3][4]
Density 1.8 ± 0.1 g/cm³[3][4]

Causality Behind Experimental Choices: The Importance of Purity

The synthesis of this compound typically involves the methylation of 2,6-dichloropurine. This reaction can yield a mixture of isomers, primarily the desired this compound and the isomeric 2,6-dichloro-9-methyl-9H-purine.[1] The separation of these isomers is crucial, as the presence of the 9-methyl isomer as an impurity will lead to a depression and broadening of the observed melting point. Therefore, rigorous purification, typically by column chromatography, is a prerequisite for obtaining a sample that will exhibit a sharp and accurate melting point.[1]

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust method for the accurate determination of the melting point of this compound. This protocol is designed to be a self-validating system by incorporating best practices that ensure accuracy and reproducibility.

I. Sample Preparation
  • Ensure Sample Purity: The this compound sample must be of high purity, having been adequately separated from any isomeric byproducts or residual solvents from the synthesis.

  • Drying: The sample must be thoroughly dried to remove any residual moisture, which can depress the melting point. Drying in a vacuum oven or a desiccator over a suitable drying agent is recommended.[6]

  • Pulverization: The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform heat distribution within the capillary tube.[6]

II. Capillary Tube Packing
  • Tube Selection: Use a standard melting point capillary tube with one end sealed.

  • Loading: Press the open end of the capillary tube into the powdered sample. A small amount of the sample will be forced into the tube.

  • Packing: Gently tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[7]

III. Melting Point Apparatus Operation
  • Apparatus: A calibrated digital melting point apparatus is recommended for accurate temperature control and measurement.

  • Initial Rapid Heating: If the approximate melting point is unknown, a preliminary rapid heating can be performed to determine a rough estimate.

  • Slow Heating Rate: For an accurate determination, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point.[7][8] A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[7]

IV. Observation and Recording
  • Melting Range: Observe the sample closely through the magnifying lens of the apparatus.

  • T1 (Onset of Melting): Record the temperature at which the first drop of liquid appears.

  • T2 (Completion of Melting): Record the temperature at which the last solid crystal melts.

  • Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure sample of this compound, this range should be narrow, typically within 0.5-1 °C.

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Purity High Purity Sample Dry Drying Purity->Dry Grind Pulverization Dry->Grind Load Load Capillary Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Slow Heating (1-2°C/min) Insert->Heat Observe Observe & Record Heat->Observe Result Report Melting Point Range (T1-T2) Observe->Result

Caption: Workflow for the accurate determination of the melting point of this compound.

Thermal Considerations for Purine Derivatives

The thermal analysis of purine derivatives can be complex. Studies on related compounds have shown that thermal decomposition can occur in multiple stages.[9][10] While this compound has a distinct melting point, it is important to be aware that at higher temperatures, decomposition may occur. The heating rate and sample size can influence the observed thermal events.[9] Therefore, adhering to a slow, controlled heating rate during melting point determination is essential to observe the true melting transition without inducing thermal decomposition.

Conclusion

The accurate determination of the melting point of this compound is a fundamental analytical procedure that underpins its use in synthetic and medicinal chemistry. A sharp melting point in the range of 195.5-196 °C is a strong indicator of the compound's purity.[3][4] This guide has provided a detailed protocol and the underlying scientific rationale to enable researchers to perform this measurement with high fidelity, ensuring the quality and reliability of their scientific endeavors.

References

In-Depth Technical Guide to the Spectroscopic Data of 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,6-dichloro-7-methylpurine (CAS No. 2273-93-0), a key intermediate in the synthesis of various biologically active purine derivatives. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a self-validating framework for researchers.

Molecular Structure and Physicochemical Properties

This compound is a substituted purine with the molecular formula C₆H₄Cl₂N₄ and a molecular weight of 203.03 g/mol .[1][2][3][4][5] The presence of two chlorine atoms at the C2 and C6 positions of the purine ring, along with a methyl group at the N7 position of the imidazole ring, dictates its unique chemical reactivity and spectroscopic signature.

PropertyValueSource(s)
Molecular FormulaC₆H₄Cl₂N₄[1][2][3][4][5]
Molecular Weight203.03 g/mol [1][2][3][4][5]
CAS Number2273-93-0[1][2][3][4][5]
AppearanceOff-white crystalline powder[5]
Melting Point195.5-196 °C[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's structure. It is expected to exhibit two singlets, corresponding to the C8-H proton of the purine ring and the N7-methyl protons. The deshielding effect of the aromatic purine system and the electron-withdrawing chlorine atoms will influence the chemical shifts of these protons.

Anticipated ¹H NMR Spectral Data:

ProtonMultiplicityChemical Shift (δ) ppm (Predicted)
C8-HSinglet~8.0-8.5
N7-CH₃Singlet~3.5-4.0

Note: The predicted chemical shifts are based on the analysis of similar purine structures and general principles of NMR spectroscopy.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A standard NMR spectrometer (e.g., Varian CFT-20, Bruker Avance series) operating at a frequency of 300 MHz or higher is suitable.[3]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of 0-10 ppm is typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization state, the electronegativity of neighboring atoms, and their position within the purine ring system.

Anticipated ¹³C NMR Spectral Data:

CarbonChemical Shift (δ) ppm (Predicted)
C2~150-155
C4~150-155
C5~120-125
C6~155-160
C8~140-145
N7-CH₃~30-35

Note: The predicted chemical shifts are based on computational models and data from analogous compounds.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument: An NMR spectrometer with a carbon probe, operating at a frequency of 75 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to obtain a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range of 0-200 ppm is appropriate.

  • Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 202, 204, and 206, corresponding to the different isotopic combinations of ³⁵Cl and ³⁷Cl. The relative intensities of these peaks will be approximately in a 9:6:1 ratio, which is a hallmark of a molecule containing two chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of a chlorine atom to give a fragment at [M-Cl]⁺.

    • Loss of a methyl group to give a fragment at [M-CH₃]⁺.

    • Fragmentation of the purine ring system.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) could also be used, particularly with LC-MS, which would likely show a prominent protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic -CH₃)
1600-1450C=C and C=N stretching (purine ring)
800-700C-Cl stretching

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common.[3] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm the structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The purine ring system of this compound is a chromophore that will absorb UV radiation.

Expected UV-Vis Absorption:

The UV-Vis spectrum is expected to show absorption maxima (λmax) in the range of 250-300 nm, which is characteristic of the π → π* transitions in the purine ring. The exact position and intensity of the absorption bands will be influenced by the solvent used.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A baseline is recorded with the pure solvent and subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

Logical Framework and Data Interpretation

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound.

Figure 1: Integrated spectroscopic approach for the structural confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, mass spectrometry, FT-IR, and UV-Vis data, along with standardized experimental protocols. The synergistic use of these analytical techniques allows for a confident and unambiguous structural assignment, ensuring the quality and reliability of subsequent scientific investigations.

References

Foundational Research on Methylpurine Compounds: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of foundational research on methylpurine compounds, designed for researchers, scientists, and drug development professionals. It delves into the core chemical principles, mechanisms of action, metabolic pathways, and key experimental methodologies essential for the study of this critical class of molecules. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a deep and actionable understanding of the subject matter.

Introduction to Methylpurine Compounds: Structure, Diversity, and Biological Significance

Methylpurines are a class of organic compounds characterized by a purine core structure with one or more methyl group substituents. This simple structural motif gives rise to a vast array of molecules with diverse and profound biological activities.[1] The position and number of methyl groups on the purine ring significantly influence the compound's chemical properties, metabolic fate, and physiological effects.[2]

The most well-known methylpurines are the methylxanthines , which include caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine).[3] These naturally occurring compounds are widely consumed in beverages like coffee and tea and are known for their stimulant and therapeutic properties.[4][5] Beyond the methylxanthines, other synthetic and naturally occurring methylpurines, such as 6-methylpurine , have garnered significant attention for their potent cytotoxic effects and potential as anticancer agents.[6][7]

The biological significance of methylpurines stems from their ability to interact with fundamental cellular machinery. Their structural similarity to endogenous purines, such as adenine and guanine, allows them to modulate a wide range of physiological processes, including nerve conduction, muscle contraction, and cardiovascular function.[1] This guide will explore the foundational research that has elucidated these interactions and provided a basis for their therapeutic application.

Mechanisms of Action: From Receptor Antagonism to Cytotoxicity

The pharmacological effects of methylpurines are mediated through several distinct molecular mechanisms. Understanding these pathways is crucial for the rational design of novel therapeutic agents.

Methylxanthines: Modulators of Adenosine and Phosphodiesterase Signaling

The primary mechanisms of action for methylxanthines like caffeine and theophylline are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[3][8]

  • Adenosine Receptor Antagonism: Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3] Methylxanthines act as non-selective antagonists at A1 and A2A receptors, blocking the inhibitory and stimulatory effects of adenosine, respectively.[3] This antagonism is responsible for the well-known stimulant effects of caffeine, as adenosine typically promotes sleep and sedation.

  • Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[5] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to a variety of downstream effects, including smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.[8]

Signaling Pathway of Methylxanthine Action

Methylxanthine_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Activates Methylxanthine Methylxanthine Methylxanthine->AR Antagonizes AC Adenylyl Cyclase AR->AC Inhibits (A1) Activates (A2A) ATP ATP cAMP cAMP ATP->cAMP Converts to PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes to PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Cellular Response (e.g., Bronchodilation, Stimulation) PKA->Cellular_Response Leads to Methylxanthine_cyto Methylxanthine Methylxanthine_cyto->PDE Inhibits

Caption: Mechanism of action of methylxanthines, illustrating antagonism of adenosine receptors and inhibition of phosphodiesterase.

6-Methylpurine: A Cytotoxic Antimetabolite

In contrast to the receptor-mediated actions of methylxanthines, 6-methylpurine (6-MP) exerts its biological effects through direct interference with nucleic acid metabolism, leading to cytotoxicity.[6][9] This makes it a compound of significant interest in cancer chemotherapy. The mechanism of action of 6-MP involves several key steps:

  • Metabolic Activation: 6-MP is a prodrug that must be metabolized to its active form. This occurs through its conversion to 6-methylpurine ribonucleoside triphosphate (MeP-R-TP) by cellular enzymes.[6]

  • Inhibition of De Novo Purine Synthesis: The activated metabolites of 6-MP can inhibit key enzymes in the de novo purine biosynthesis pathway, thereby depleting the cellular pools of adenine and guanine nucleotides necessary for DNA and RNA synthesis.[9][10]

  • Incorporation into Nucleic Acids: MeP-R-TP can be incorporated into both DNA and RNA during replication and transcription.[6] The presence of this abnormal base disrupts the normal structure and function of nucleic acids, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[10][11]

Metabolic Activation and Cytotoxic Mechanism of 6-Methylpurine

Six_Methylpurine_Pathway cluster_activation Metabolic Activation cluster_cytotoxicity Cytotoxic Mechanisms Six_MP 6-Methylpurine MeP_R 6-Methylpurine Ribonucleoside Six_MP->MeP_R HGPRT MeP_RMP 6-Methylpurine Ribonucleoside Monophosphate MeP_R->MeP_RMP Kinases MeP_RTP 6-Methylpurine Ribonucleoside Triphosphate MeP_RMP->MeP_RTP Kinases De_Novo_Purine_Synthesis De Novo Purine Synthesis MeP_RTP->De_Novo_Purine_Synthesis Inhibits DNA_RNA_Synthesis DNA and RNA Synthesis MeP_RTP->DNA_RNA_Synthesis Incorporated into DNA_Damage DNA Damage & Strand Breaks DNA_RNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation of 6-methylpurine and its subsequent cytotoxic mechanisms of action.

Metabolism of Methylpurines: The Role of Cytochrome P450

The metabolic fate of methylpurines is a critical determinant of their therapeutic efficacy and potential for toxicity. The primary site of metabolism for most methylxanthines is the liver, with cytochrome P450 enzymes playing a central role.[2][12]

CYP1A2 is the principal enzyme responsible for the metabolism of caffeine and theophylline in humans.[13][14] It catalyzes the N-demethylation of these compounds, leading to the formation of various metabolites. For example, caffeine is primarily metabolized to paraxanthine (1,7-dimethylxanthine), with smaller amounts of theobromine and theophylline also being produced.[14] The activity of CYP1A2 can vary significantly among individuals due to genetic polymorphisms and exposure to inducers or inhibitors, which can affect the clearance and potential for adverse effects of methylxanthines.[13]

The metabolism of 6-methylpurine is less reliant on the cytochrome P450 system and more on the intracellular enzymes that convert it to its active nucleotide forms, as described previously.

Foundational Experimental Protocols

A thorough understanding of methylpurine pharmacology requires the application of a range of in vitro and cell-based assays. The following section details key experimental protocols for investigating the mechanisms of action of these compounds.

Adenosine Receptor Binding Assay

This assay is used to determine the affinity of a methylpurine compound for a specific adenosine receptor subtype.[15]

Objective: To quantify the binding of a test compound to adenosine receptors.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Select a suitable radioligand for the receptor subtype (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A).

  • Test Compound Dilutions: Prepare serial dilutions of the methylpurine test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Radioligand + Cell Membranes + Assay Buffer

    • Non-specific Binding: Radioligand + Cell Membranes + A high concentration of a known non-radiolabeled ligand (e.g., NECA)

    • Competition Binding: Radioligand + Cell Membranes + Serial dilutions of the test compound

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Parameter Description
Ki Inhibitory constant; a measure of the affinity of the test compound for the receptor.
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Phosphodiesterase (PDE) Activity Assay

This assay is used to determine the inhibitory potency of a methylpurine compound against a specific PDE isozyme.[1][5]

Objective: To measure the inhibition of PDE activity by a test compound.

Principle: The assay measures the hydrolysis of a cyclic nucleotide (cAMP or cGMP) by a purified PDE enzyme. The amount of remaining cyclic nucleotide or the amount of product formed (AMP or GMP) is then quantified, often using a secondary enzymatic reaction that produces a detectable signal (e.g., luminescence or color).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, purified PDE enzyme, cAMP or cGMP substrate, and the test compound dilutions.

  • Assay Setup: In a 96- or 384-well plate, add the PDE enzyme, assay buffer, and varying concentrations of the methylpurine test compound.

  • Initiation of Reaction: Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Termination of Reaction: Stop the PDE reaction by adding a termination buffer, which typically contains a potent PDE inhibitor like IBMX.

  • Detection: Add a detection reagent that converts the remaining cAMP or cGMP into a detectable signal. For example, in the PDE-Glo™ assay, the remaining cAMP is used by protein kinase A to transfer the terminal phosphate from ATP to a substrate, and the remaining ATP is then quantified using a luciferase-based reaction.[1][5]

  • Signal Measurement: Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of the test compound that inhibits 50% of the PDE enzyme activity.
Cellular Cytotoxicity Assay for 6-Methylpurine

This assay is used to determine the concentration-dependent cytotoxic effects of 6-methylpurine on cancer cells.

Objective: To quantify the viability of cells after treatment with 6-methylpurine.

Principle: A common method is the MTT assay, which measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a leukemia cell line like MOLT-4) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-methylpurine for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of 6-methylpurine relative to the untreated control. Plot the percentage of viability against the log concentration of 6-methylpurine and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of 6-methylpurine that reduces the viability of the cells by 50%.

Conclusion and Future Directions

The study of methylpurine compounds has a rich history, from the elucidation of the stimulant effects of caffeine to the development of purine analogs for cancer chemotherapy. The foundational research outlined in this guide provides a framework for understanding the diverse biological activities of this important class of molecules. Future research in this area will likely focus on the development of more selective methylpurine-based drugs with improved therapeutic indices. For example, the design of adenosine receptor subtype-selective antagonists could lead to new treatments for neurodegenerative diseases and other conditions with fewer side effects. Similarly, the development of novel 6-methylpurine prodrugs that are specifically activated in tumor cells holds great promise for targeted cancer therapy. A continued focus on understanding the intricate details of their mechanisms of action and metabolic pathways will be essential for unlocking the full therapeutic potential of methylpurine compounds.

References

Methodological & Application

Introduction: The Significance of Substituted Purines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2,6-Dichloro-7-methylpurine

Purine analogs are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from oncology to virology.[1][2] The strategic modification of the purine scaffold allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Among the versatile intermediates used in this field, this compound stands out as a critical building block. Its two reactive chlorine atoms provide handles for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse libraries of 2,6-disubstituted purine derivatives. Notably, this compound is a key precursor in the development of novel mTOR inhibitors, a class of drugs with significant potential in cancer therapy.[3][]

This guide provides a detailed, field-tested protocol for the synthesis, purification, and characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-understood method for accessing this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target compound is essential for its successful synthesis, purification, and handling.

PropertyValueReference
Molecular Formula C₆H₄Cl₂N₄[5][6]
Molecular Weight 203.03 g/mol [5][7]
Appearance Off-white crystalline powder[6]
Melting Point 195.5-196 °C[6]
Boiling Point 307.2°C at 760 mmHg[6]
Density 1.8 ± 0.1 g/cm³[6]
Solubility Soluble in methanol/dichloromethane mixtures.[3]
CAS Number 2273-93-0[5][7]

Synthetic Strategy: N-Alkylation of 2,6-Dichloropurine

The most direct and commonly employed method for the synthesis of this compound is the N-alkylation of 2,6-dichloropurine with an appropriate methylating agent.[3][8] This reaction, however, presents a key regioselectivity challenge. The purine ring system possesses multiple nucleophilic nitrogen atoms, and alkylation can occur at several positions, primarily N7 and N9.

The reaction detailed below utilizes iodomethane as the methyl source and potassium carbonate as a mild base in an acetonitrile solvent system. This choice of base is crucial; it is strong enough to deprotonate the purine ring, creating the nucleophilic anion, but mild enough to minimize side reactions. The solvent, acetonitrile, is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. The outcome is typically a mixture of the desired N7-methylated product and the isomeric N9-methylated product, 2,6-dichloro-9-methyl-9H-purine.[3] The separation of these regioisomers is a critical downstream step, readily achievable by column chromatography due to their differing polarities.

Synthetic Workflow Diagram

The following diagram illustrates the reaction from the starting material to the final separated products.

SynthesisWorkflow Start 2,6-Dichloropurine Reagents CH₃I, K₂CO₃ Acetonitrile, 20°C Mixture Crude Product Mixture (N7 and N9 isomers) Reagents->Mixture Alkylation Reaction Separation Column Chromatography (DCM/MeOH) Mixture->Separation Purification Product_N7 This compound (Desired Product) Separation->Product_N7 ~30% Yield Product_N9 2,6-Dichloro-9-methylpurine (Byproduct) Separation->Product_N9 ~66% Yield

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the methylation of 2,6-dichloropurine.[3]

Materials and Equipment
  • Reagents:

    • 2,6-Dichloropurine (Starting Material)

    • Iodomethane (CH₃I)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (DCM), ACS grade

    • Methanol (MeOH), ACS grade

    • Silica Gel (for column chromatography)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (optional, for temperature control)

    • Rotary evaporator

    • Glass column for chromatography

    • Thin-Layer Chromatography (TLC) plates and chamber

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Fume hood

Reaction Parameters
ReagentMolar Eq.Purpose
2,6-Dichloropurine1.0Starting Material
Iodomethane1.1Methylating Agent
Potassium Carbonate1.2Base
Acetonitrile-Solvent
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, add 2,6-dichloropurine (1.0 eq.). Suspend the purine in anhydrous acetonitrile (approx. 40 mL per 1.0 g of purine).

  • Addition of Reagents: To the suspension, add anhydrous potassium carbonate (1.2 eq.). Begin stirring the mixture at room temperature (20 °C). Add iodomethane (1.1 eq.) to the reaction mixture dropwise.

    • Causality Note: The order of addition is important. Establishing the basic, heterogeneous mixture before adding the electrophilic iodomethane ensures that the purine is ready to be deprotonated and react.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 20 °C for approximately 70 hours.[3] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Expert Tip: A suitable TLC eluent system is dichloromethane/methanol (90:10, v/v). The starting material and the two product isomers should have distinct Rf values. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, remove the acetonitrile solvent using a rotary evaporator. The result will be a crude solid residue containing the product mixture and inorganic salts.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a slurry method with dichloromethane.

    • Dissolve the crude residue in a minimal amount of the eluent (e.g., dichloromethane/methanol, 90:10, v/v) and load it onto the column.

    • Elute the column with a dichloromethane/methanol gradient. The two isomers will separate based on polarity. The N9-isomer is typically less polar and elutes before the N7-isomer.

    • Collect the fractions corresponding to each isomer, as identified by TLC analysis.

  • Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent via rotary evaporation to yield the final product as an off-white solid.[6] The reported yield for this isomer is approximately 30%.[3]

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities.

  • Selective Substitution: The C6 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity can be exploited to perform sequential substitutions, first at C6 and then at C2, enabling the synthesis of asymmetrically substituted purines.

  • Scaffold for Kinase Inhibitors: As previously mentioned, this compound is a key starting point for synthesizing mTOR inhibitors.[] By displacing the chloro groups with various amine or alkoxy nucleophiles, chemists can build molecules that fit into the ATP-binding pocket of mTOR and other kinases.

  • Broader Drug Discovery: The purine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets.[1] Using this compound as a starting point, researchers can rapidly generate novel compounds for screening against various targets in areas such as virology, immunology, and neurology.

Safety and Handling Precautions

  • Iodomethane: This reagent is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chlorinated Reagents: 2,6-Dichloropurine and its derivatives should be handled with care, as many chlorinated organic compounds are irritants. Avoid inhalation of dust and contact with skin and eyes.[6]

  • General Precautions: Standard laboratory safety practices should be followed at all times.

References

Application Notes & Protocols: 2,6-Dichloro-7-methylpurine as a Strategic Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Dichloro-7-methylpurine is a pivotal heterocyclic intermediate, prized in medicinal chemistry for its versatile reactivity. The two chlorine atoms at the C2 and C6 positions of the purine ring offer differential reactivity, enabling sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions. This characteristic allows for the strategic and efficient construction of a diverse array of polysubstituted purine derivatives. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, featuring detailed protocols, mechanistic insights, and practical considerations for its use in the synthesis of pharmacologically active compounds.

Introduction: The Strategic Importance of this compound

Substituted purines are a cornerstone of numerous therapeutic agents, exhibiting a wide spectrum of biological activities. This compound serves as a key building block for accessing a variety of these complex molecules. Its utility stems from the distinct electrophilicity of the C6 and C2 positions, with the C6 position being significantly more susceptible to nucleophilic attack. This reactivity difference is a critical feature that can be exploited to achieve selective functionalization, a crucial aspect in the efficient synthesis of target drug molecules.

The methylation at the N7 position is not merely a structural feature; it plays a crucial role in directing the regioselectivity of subsequent reactions and can influence the biological activity of the final compound. This guide will delve into the synthesis of the this compound intermediate itself and subsequently explore its application in the synthesis of valuable purine derivatives.

Synthesis of the Core Intermediate: this compound

The reliable and scalable synthesis of this compound is the foundational step for its use in drug discovery programs. The primary route involves the methylation of the readily available 2,6-dichloropurine.

Mechanistic Considerations: N7 vs. N9 Alkylation

The alkylation of purines can occur at different nitrogen atoms, primarily N7 and N9. The ratio of the resulting isomers is highly dependent on the reaction conditions, including the choice of solvent, base, and alkylating agent. Generally, less polar solvents tend to favor N7 alkylation.[1]

Optimized Laboratory Protocol for this compound Synthesis

This protocol is optimized for laboratory-scale synthesis, providing a good yield of the desired N7-methylated product.

Materials:

  • 2,6-Dichloropurine

  • Iodomethane (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 2,6-dichloropurine (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (1.2 eq.) to the suspension.

  • Carefully add iodomethane (1.1 eq.) to the reaction mixture.

  • Stir the mixture vigorously at room temperature (20-25°C) for 70 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of this compound and 2,6-dichloro-9-methylpurine.

  • Purify the crude mixture by column chromatography on silica gel using a dichloromethane/methanol (90/10, v/v) eluent system to separate the isomers.[2]

  • The this compound isomer is typically the less polar of the two and will elute first.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an off-white crystalline powder.[3]

Expected Yield: Approximately 30% for this compound and 66% for the 2,6-dichloro-9-methyl-9H-purine isomer.[2]

Table 1: Synthesis Reaction Parameters

ParameterValue
Starting Material2,6-Dichloropurine
Methylating AgentIodomethane
BasePotassium Carbonate
SolventAcetonitrile
Temperature20°C
Reaction Time70 hours
PurificationColumn Chromatography

Application in Drug Synthesis: Exploiting Differential Reactivity

The synthetic utility of this compound lies in the sequential and selective substitution of its two chlorine atoms. The chlorine at the C6 position is more reactive towards nucleophiles than the chlorine at the C2 position.[4][5] This allows for a stepwise approach to building molecular complexity.

Workflow for Sequential Nucleophilic Aromatic Substitution (SNAr)

The general strategy involves the initial displacement of the C6-chloro group with a desired nucleophile, followed by a second substitution at the C2 position, often requiring more forcing conditions.

Diagram 1: General Synthetic Strategy

G A This compound B Step 1: Nucleophilic Substitution at C6 A->B  Nucleophile 1 (Nu1-H)  Mild Conditions C 2-Chloro-6-(substituted)-7-methylpurine B->C D Step 2: Nucleophilic Substitution at C2 C->D  Nucleophile 2 (Nu2-H)  Harsher Conditions E 2,6-Disubstituted-7-methylpurine (Target Molecule) D->E

Caption: Sequential SNAr on this compound.

Protocol: Synthesis of a 2-Amino-6-alkoxy-7-methylpurine Derivative

This protocol exemplifies the selective substitution strategy.

Part A: Substitution at the C6 Position

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (CH₃OH)

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide (1.1 eq.) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, neutralize the reaction with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product, 2-chloro-6-methoxy-7-methylpurine, can often be purified by recrystallization or column chromatography.

Part B: Substitution at the C2 Position

Materials:

  • 2-Chloro-6-methoxy-7-methylpurine (from Part A)

  • Ammonia (in a suitable solvent like 1,4-dioxane or as aqueous ammonia)

  • Sealed reaction vessel

Procedure:

  • Place the 2-chloro-6-methoxy-7-methylpurine (1.0 eq.) in a pressure-rated sealed tube.

  • Add a solution of ammonia.

  • Seal the vessel and heat it to a temperature typically ranging from 100 to 150°C. The exact temperature and time will depend on the substrate and should be determined empirically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

  • Remove the solvent and purify the resulting 2-amino-6-methoxy-7-methylpurine by appropriate methods such as crystallization or chromatography.

Case Study: Synthesis of 7-Methylguanine

7-Methylguanine is a naturally occurring modified purine base.[6] The synthesis from this compound showcases the utility of this intermediate in preparing biologically relevant molecules.

Diagram 2: Synthesis of 7-Methylguanine

G cluster_0 Synthetic Pathway A This compound B Step 1: Amination at C2 A->B  NH₃ / Heat C 2-Amino-6-chloro-7-methylpurine B->C D Step 2: Hydrolysis at C6 C->D  Aqueous Acid / Heat E 7-Methylguanine D->E

Caption: Synthetic route to 7-Methylguanine.

Protocol: Synthesis of 7-Methylguanine

Step 1: Selective Amination at C2

  • While the C6 position is generally more reactive, specific conditions can favor substitution at C2. In this case, we will proceed with a less selective amination followed by hydrolysis. A more controlled approach would involve protecting groups. For a direct synthesis:

  • Heat this compound in a sealed vessel with a concentrated solution of ammonia in an alcohol (e.g., ethanol) at elevated temperatures (e.g., 150°C). This will lead to a mixture of products, including the desired 2-amino-6-chloro-7-methylpurine. The desired product will need to be isolated via chromatography.

Step 2: Hydrolysis of the C6-Chloro Group

  • Treat the isolated 2-amino-6-chloro-7-methylpurine with an aqueous acid (e.g., hydrochloric acid) and heat.

  • The chloro group at the C6 position will undergo hydrolysis to a hydroxyl group, which will then tautomerize to the more stable keto form of guanine.

  • After neutralization and purification, 7-methylguanine is obtained.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of a wide range of purine derivatives with potential therapeutic applications. Understanding the principles of its synthesis and the differential reactivity of its chloro-substituents allows for the rational design and efficient execution of synthetic routes to complex target molecules. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery and development endeavors.

References

The Versatile Scaffold: 2,6-Dichloro-7-methylpurine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the purine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent ability to mimic endogenous nucleosides allows for potent and selective interactions with a myriad of biological targets. Among the diverse array of purine analogs, 2,6-Dichloro-7-methylpurine stands out as a particularly versatile and valuable starting material for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the this compound Core

This compound is a synthetic purine derivative characterized by two reactive chlorine atoms at the 2 and 6 positions and a methyl group at the 7-position of the purine ring. This specific arrangement of functional groups provides a strategic advantage in medicinal chemistry for several key reasons:

  • Differential Reactivity: The chlorine atoms at the C2 and C6 positions exhibit different reactivity profiles, allowing for selective and sequential displacement by various nucleophiles. This differential reactivity is the foundation for creating diverse libraries of disubstituted purine derivatives.

  • Scaffold for Bioisosteric Replacement: The purine core is a well-established bioisostere for endogenous nucleosides like adenine and guanine. This allows molecules derived from this compound to effectively compete for binding sites on enzymes and receptors.

  • Modulation of Physicochemical Properties: The introduction of different substituents at the C2 and C6 positions allows for the fine-tuning of critical drug-like properties, including solubility, lipophilicity, and metabolic stability.

  • Kinase Hinge-Binding Motif: The purine scaffold is a privileged structure for targeting the ATP-binding site of kinases, a critical class of enzymes implicated in numerous diseases, particularly cancer. The nitrogen atoms of the purine ring can form key hydrogen bond interactions with the hinge region of the kinase domain.

Synthesis of the Starting Material: this compound

The journey into the diverse applications of this scaffold begins with its synthesis. A common and efficient method involves the methylation of 2,6-dichloropurine.

Protocol 1: Methylation of 2,6-Dichloropurine

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2,6-Dichloropurine

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (1.2 eq.) to the solution.

  • To this stirred suspension, add iodomethane (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 20 °C for 70 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of 2,6-dichloro-9-methyl-9H-purine and this compound.

  • Purify the crude mixture by column chromatography on silica gel using a dichloromethane/methanol (e.g., 90:10 v/v) eluent system to separate the two isomers.[1][2]

Expected Outcome:

This reaction typically yields the N9-methylated isomer as the major product and the desired N7-methylated isomer as the minor product. The typical yield for this compound is around 30%.[1][2]

Application I: Development of Potent Antiproliferative Agents

The purine scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of this compound have been shown to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell division and signaling pathways crucial for tumor growth.

Rationale for Experimental Design

The chlorine atoms at the C2 and C6 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of amine, alcohol, and thiol-containing fragments, leading to the generation of diverse chemical libraries for screening. The differential reactivity of the C6-Cl bond (more reactive) over the C2-Cl bond allows for a stepwise and controlled synthesis of unsymmetrically disubstituted purines.

Protocol 2: Synthesis of 2,6-Diamino-7-methylpurine Derivatives

This protocol describes a general two-step procedure for the synthesis of 2,6-diamino-7-methylpurine derivatives, which have shown promise as antiproliferative agents.

Step 1: Selective Substitution at the C6 Position

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol or ethanol.

  • Add the first amine nucleophile (Amine 1, 1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 1.2 eq.).

  • Heat the reaction mixture to a temperature between 70-120 °C and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 2-chloro-6-(substituted-amino)-7-methylpurine intermediate by crystallization or column chromatography.

Step 2: Substitution at the C2 Position

  • Dissolve the purified 2-chloro-6-(substituted-amino)-7-methylpurine intermediate (1.0 eq.) in a high-boiling point solvent like n-butanol.

  • Add the second amine nucleophile (Amine 2, 2.5 eq.). The addition of a few drops of trimethylsilyl chloride (TMSCl) can facilitate the reaction.

  • Heat the reaction mixture to 120 °C for 14 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and purify the final 2,6-bis(substituted-amino)-7-methylpurine product by column chromatography or recrystallization.

Application II: Scaffolding Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The purine ring is a well-validated scaffold for the design of ATP-competitive kinase inhibitors. The nitrogen atoms in the purine ring can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

Design Strategy for Kinase Inhibitors

The general strategy involves the functionalization of the this compound core to introduce moieties that can occupy the hydrophobic pocket and the solvent-exposed region of the ATP-binding site. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing aryl, heteroaryl, and alkynyl groups that can form favorable interactions within the kinase active site.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-7-methylpurine Derivatives

This protocol provides a general method for the introduction of an aryl group at the C6 position of the purine ring.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), the palladium catalyst (typically 2-5 mol%), and the base (2.0-3.0 eq.).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 110 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. For example, Pd(PPh₃)₄ is a versatile catalyst, while catalysts with more electron-rich and bulky phosphine ligands can be more effective for challenging substrates.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent: The solvent system is chosen to ensure the solubility of the reactants and to facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve the inorganic base.

Visualizing the Synthetic Pathway

Suzuki_Coupling start This compound product 2-Chloro-6-aryl-7-methylpurine start->product Pd Catalyst, Base Solvent, Heat boronic_acid Arylboronic Acid boronic_acid->product

Caption: Suzuki-Miyaura coupling of this compound.

Application III: Building Blocks for Antiviral Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides and, once incorporated into the viral genome by viral polymerases, they can terminate the growing nucleic acid chain or introduce mutations that are lethal to the virus. This compound can serve as a precursor for the synthesis of the purine base, which is then coupled to a modified sugar moiety to create the final nucleoside analog.

Synthetic Approach to Antiviral Nucleosides

The synthesis of nucleoside analogs from this compound typically involves two key stages:

  • Modification of the Purine Base: The chlorine atoms are replaced with desired functional groups, such as amino or hydroxyl groups, to mimic natural nucleobases like adenine or guanine.

  • Glycosylation: The modified purine base is then coupled to a protected and activated sugar derivative (e.g., a ribose or deoxyribose analog).

Protocol 4: Synthesis of a 2-Amino-6-alkoxy-7-methylpurine Precursor

This protocol describes the synthesis of a precursor that can be used for subsequent glycosylation to form a guanosine analog.

Step 1: Amination at the C2 Position

  • The selective amination at the C2 position of this compound can be challenging due to the higher reactivity of the C6 position. One approach is to first block the C6 position with a more labile group or to carefully control the reaction conditions.

  • Alternatively, one can start with a precursor that already has the desired C2 substituent. However, for the purpose of this protocol, we will assume a hypothetical scenario where selective C2 amination is achieved under specific conditions (e.g., lower temperature, specific catalyst).

  • Dissolve this compound in a suitable solvent and react with a source of ammonia or a protected amine at a controlled temperature to favor substitution at the C2 position.

Step 2: Alkoxylation at the C6 Position

  • Dissolve the resulting 2-amino-6-chloro-7-methylpurine in an alcohol corresponding to the desired alkoxy group (e.g., methanol, ethanol).

  • Add a base such as sodium methoxide or sodium ethoxide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, neutralize the reaction mixture and remove the solvent.

  • Purify the 2-amino-6-alkoxy-7-methylpurine product.

Visualizing the Experimental Workflow

Antiviral_Workflow start This compound step1 Selective C2-Amination start->step1 intermediate 2-Amino-6-chloro-7-methylpurine step1->intermediate step2 C6-Alkoxylation intermediate->step2 precursor 2-Amino-6-alkoxy-7-methylpurine step2->precursor step3 Glycosylation with Protected Sugar precursor->step3 product Nucleoside Analog step3->product

Caption: Workflow for the synthesis of antiviral nucleoside analogs.

Quantitative Data Summary

The following table summarizes representative biological activity data for compounds derived from 2,6-disubstituted purine scaffolds, illustrating their potential in medicinal chemistry.

Compound ClassTargetExample Compound StructureBiological Activity (IC₅₀)Reference
Antiproliferative Human Tumor Cell Lines2,6-diamino-purine derivativeSingle-digit micromolar range[3]
Kinase Inhibitor Aurora Kinase APyrimidine-based inhibitor< 200 nM[4]
Antiviral Influenza A (H1N1, H3N2)7-deaza purine nucleoside analog3.61 - 6.95 µM[5]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique reactivity profile allows for the efficient synthesis of a wide array of substituted purine derivatives with significant potential as therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable scaffold in the ongoing quest for novel and effective medicines. The continued exploration of new synthetic methodologies and the screening of novel derivatives will undoubtedly lead to the discovery of new drug candidates targeting a range of diseases.

References

Application Note: Leveraging 2,6-Dichloro-7-methylpurine as a Versatile Scaffold for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Protein kinases are a cornerstone of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of potent and selective kinase inhibitors is a primary objective for many therapeutic programs. Scaffold-based drug design offers an efficient paradigm for exploring the chemical space around a privileged core structure to identify novel inhibitors.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,6-dichloro-7-methylpurine as a versatile chemical scaffold for the synthesis and screening of kinase inhibitor libraries. We present the rationale for its use, detailed protocols for both primary biochemical and secondary cell-based screening assays, and guidance on data interpretation.

Introduction: The Power of the Purine Scaffold

The human kinome comprises over 500 enzymes that regulate virtually all cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[4] A significant portion of approved kinase inhibitors are designed to be competitive with ATP, the universal phosphate donor.[4] Consequently, chemical scaffolds that mimic the adenine structure of ATP are highly effective starting points for inhibitor design.

The purine core is one such "privileged scaffold." Its bicyclic structure provides an excellent framework for presenting chemical functionalities into the ATP-binding pocket of kinases. This compound (CAS 2273-93-0) is a particularly valuable derivative for library synthesis.[5] The two chlorine atoms at the C2 and C6 positions are excellent leaving groups, enabling sequential and regioselective nucleophilic aromatic substitution reactions. This reactivity allows for the rapid and efficient generation of diverse libraries of 2,6-disubstituted purine analogs, which can then be screened for inhibitory activity against target kinases. This approach has been instrumental in the discovery of inhibitors for various kinases, including mTOR.[5][]

This compound: Properties and Rationale for Use

The utility of this compound stems directly from its chemical properties. The electron-withdrawing nature of the purine ring system, combined with the electronegativity of the chlorine atoms, activates the C2 and C6 positions for nucleophilic attack. This allows for the systematic modification of the scaffold to explore the structure-activity relationship (SAR) around a kinase target.

PropertyValueReference(s)
CAS Number 2273-93-0[7]
Molecular Formula C₆H₄Cl₂N₄[8][9]
Molecular Weight 203.03 g/mol [8][7]
Appearance Off-white crystalline powder[9]
Melting Point 195.5-196 °C[9]
Key Feature Reactive chlorine atoms at C2 and C6 positions for library synthesis

The strategic value lies in creating a library where different chemical groups are installed at the C2 and C6 positions. This diversity allows for probing different sub-pockets within the kinase ATP-binding site to optimize potency and selectivity.

cluster_main This compound Scaffold mol r1_label R¹-Nu r1_label->c6  C6 Substitution r2_label R²-Nu r2_label->c2  C2 Substitution

Caption: Reactive sites on the this compound scaffold.

The Kinase Inhibitor Screening Cascade: A Validated Workflow

A successful kinase inhibitor discovery program follows a multi-stage screening cascade designed to identify potent, selective, and cell-active compounds. This workflow ensures that resources are focused on the most promising hits.

G start Library Synthesis (from this compound) primary Primary Biochemical Screen (e.g., ADP-Glo Assay) start->primary Diverse Compound Library confirm Hit Confirmation & IC₅₀ (Dose-Response) primary->confirm Initial 'Hits' secondary Secondary Cell-Based Assays (e.g., NanoBRET™) confirm->secondary Confirmed Potent Hits selectivity Selectivity Profiling (Kinome Panel Screen) secondary->selectivity Cell-Active Hits lead_opt Lead Optimization selectivity->lead_opt Selective Leads GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF (Target Kinase) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->RAF

References

Application Notes and Protocols for the Analytical Characterization of 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-7-methylpurine (C₆H₄Cl₂N₄, Molar Mass: 203.03 g/mol ) is a substituted purine derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural motif serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents.[4] Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and stability, which are critical parameters in any research and development pipeline.

This document provides a detailed guide to the analytical methodologies for the characterization of this compound. As a senior application scientist, the following protocols and insights are based on established analytical principles and best practices in the field, designed to be both robust and reliable.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₄[2][5]
Molecular Weight 203.03 g/mol [2][3]
Appearance Off-white crystalline powder[5]
Melting Point 195.5-196 °C[5]
Purity (typical) ≥97%[2][6]

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products.

A. Rationale for Method Selection

A reversed-phase C18 column is the preferred stationary phase due to the moderate polarity of the purine scaffold. The use of a water/acetonitrile or water/methanol gradient provides a versatile mobile phase system to elute the compound and any potential impurities with good resolution. Acidic modifiers, such as formic acid or phosphoric acid, are often employed to improve peak shape and resolution by suppressing the ionization of the purine ring nitrogens. UV detection at 254 nm is generally effective for purine analogs due to their strong absorbance at this wavelength.

B. Experimental Workflow for HPLC Analysis

References

Application and Protocol Guide for the HPLC Purification of Methylpurine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylpurine isomers, which include critical positional isomers (e.g., N1-, N3-, N7-, O⁶-methylguanine) and potential enantiomers, present significant purification challenges due to their subtle structural and physicochemical similarities. Their isolation in high purity is paramount for applications in drug development, toxicology, and nucleic acid research, where isomeric identity dictates biological activity and safety. This guide provides a comprehensive framework for developing and implementing robust High-Performance Liquid Chromatography (HPLC) protocols for the purification of methylpurine isomers. We delve into the underlying separation principles, detailing methodologies for both reversed-phase and hydrophilic interaction chromatography, and provide step-by-step protocols for analytical method development and scale-up to preparative purification.

Introduction: The Challenge of Isomer Separation

Purines are fundamental heterocyclic compounds, and their methylated analogues are implicated in numerous biological processes, from DNA adduct formation to their use as therapeutic agents. The position of a single methyl group on the purine ring profoundly influences the molecule's properties, including its hydrogen bonding capabilities, pKa, and overall polarity.[1] Consequently, isomers often co-elute or exhibit poor resolution under standard chromatographic conditions, necessitating specialized strategies for their effective separation.

The primary challenges in purifying methylpurine isomers are:

  • Subtle Polarity Differences: Positional isomers often have very similar polarities, making differentiation by conventional reversed-phase chromatography difficult.

  • Ionization State: As ionizable compounds, the retention of methylpurines is highly sensitive to the pH of the mobile phase.[2][3]

  • Structural Similarity: The close structural resemblance demands high-efficiency stationary phases that can exploit minor differences in shape and electron distribution.

This document will equip researchers with the foundational knowledge and practical protocols to overcome these challenges.

Principles of Separation: Choosing the Right Chromatographic Mode

The selection of the appropriate chromatographic mode is the most critical decision in developing a separation method for methylpurine isomers. Two primary modes are suitable: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) HPLC for Aromatic Positional Isomers

While standard C18 columns can be effective, specialized phenyl-based stationary phases are often superior for separating aromatic positional isomers.[4][5] These columns leverage π-π interactions between the electron-rich phenyl rings of the stationary phase and the purine ring system of the analytes.[6] Differences in the position of the methyl group can alter the electron density of the purine ring, leading to differential π-π interactions and improved selectivity.[7]

  • Mechanism: Separation is primarily driven by hydrophobic interactions, supplemented by shape selectivity and π-π interactions.

  • Best For: Less polar methylpurine isomers and those where aromatic interactions can be exploited.

  • Key Consideration: Mobile phase pH must be carefully controlled to maintain a consistent ionization state of the analytes, thereby ensuring reproducible retention times.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that show little or no retention on reversed-phase columns.[8] This technique utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9] A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.

  • Mechanism: Primarily based on partitioning into and out of the adsorbed water layer on the stationary phase surface.

  • Best For: Highly polar methylpurine isomers and when RP-HPLC provides insufficient retention.

  • Key Consideration: Elution is in order of increasing hydrophilicity (the opposite of RP-HPLC). Precise control of the aqueous component in the mobile phase is crucial for method robustness.

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of methylpurine isomers, starting from sample preparation and analytical method development to the final preparative scale-up.

Sample Preparation

Proper sample preparation is essential to protect the HPLC column and ensure reproducible results.[5][10]

Protocol 3.1.1: Standard Sample Preparation

  • Dissolution: Accurately weigh the crude methylpurine isomer mixture and dissolve it in a suitable solvent. For RP-HPLC, a solvent like Dimethyl Sulfoxide (DMSO) or Methanol is a good starting point. For HILIC, dissolving the sample in the initial mobile phase (high organic content) is recommended to avoid peak distortion.[11] Aim for a stock concentration of approximately 1-10 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[5] This prevents clogging of the HPLC system and column frits.

  • Dilution: For analytical method development, dilute the filtered stock solution with the initial mobile phase to a working concentration of approximately 0.1-1 mg/mL.

Analytical Method Development

The goal of this phase is to achieve baseline separation of the target isomer from impurities and other isomers.

Protocol 3.2.1: RP-HPLC Method for Positional Isomers

  • Column Selection: Start with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm).[5] These phases offer enhanced selectivity for aromatic positional isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Formic acid is a volatile modifier suitable for LC-MS applications.[12]

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm or a more specific wavelength determined by UV scan of the analyte.

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: 95% B (column wash)

      • 25-30 min: 5% B (re-equilibration)

  • Optimization:

    • Gradient Slope: If peaks are poorly resolved, decrease the gradient slope (e.g., 5-50% B over 30 minutes) to increase separation time.

    • pH: The pKa of purines can vary. Testing different pH values (e.g., using ammonium acetate buffer at pH 4.5 or ammonium formate at pH 3.0) can significantly alter selectivity.[1][2] Ensure the chosen pH is within the stable range of the column (typically pH 2-8).

    • Organic Modifier: Switching from Acetonitrile to Methanol can change the selectivity of the separation, as Methanol is a proton donor and can engage in different hydrogen bonding interactions.[13]

Protocol 3.2.2: HILIC Method for Polar Isomers

  • Column Selection: Use a HILIC column with an amide or zwitterionic stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate (pH adjusted to ~5.0).

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate (pH adjusted to ~5.0).

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-15 min: 0% to 50% B

      • 15-20 min: 50% B

      • 20-25 min: 0% B (re-equilibration)

  • Optimization: Adjust the buffer concentration and pH to fine-tune the separation. The water content is the most critical parameter for controlling retention in HILIC.

Preparative Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Protocol 3.3.1: Scale-Up and Fraction Collection

  • Column and Flow Rate Scaling: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 x 250 mm). The flow rate should be scaled proportionally to the cross-sectional area of the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DMSO) and then dilute with the initial mobile phase to a concentration that prevents precipitation upon injection. The injection volume will be significantly larger than in the analytical run.

  • Purification Run: Execute the scaled-up gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target isomer based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.

  • Post-Purification: Pool the fractions that meet the desired purity specifications. Remove the solvent via lyophilization or rotary evaporation to obtain the purified solid compound.

Data Presentation and Visualization

Clear presentation of chromatographic data is essential for assessing the success of the purification protocol.

Table 1: Representative Analytical HPLC Parameters for Methylpurine Isomer Separation

ParameterRP-HPLC (Phenyl Column)HILIC (Amide Column)
Column Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water95:5 ACN:Water + 10 mM NH₄OAc
Mobile Phase B Acetonitrile with 0.1% Formic Acid50:50 ACN:Water + 10 mM NH₄OAc
Gradient 5-95% B over 20 min0-50% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C40 °C
Detection UV @ 254 nmUV @ 254 nm
Expected Elution Order of increasing hydrophobicityOrder of increasing hydrophilicity

Diagram 1: General Workflow for HPLC Purification of Methylpurine Isomers

G cluster_prep Sample Preparation cluster_dev Analytical Method Development cluster_scaleup Preparative Purification cluster_final Final Product crude Crude Isomer Mixture dissolve Dissolve in Suitable Solvent crude->dissolve filter Filter (0.22 µm) dissolve->filter analytical Inject on Analytical HPLC Column filter->analytical optimize Optimize Gradient, pH, and Solvent analytical->optimize separated Baseline Separation Achieved optimize->separated prep_inject Inject on Preparative HPLC Column separated->prep_inject collect Fraction Collection prep_inject->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Solvent Removal (Lyophilization) pool->remove_solvent pure_product Pure Isomer (>98%) remove_solvent->pure_product

Caption: Workflow for HPLC Purification of Methylpurine Isomers.

Chiral Separation of Methylpurine Enantiomers

If the methylpurine of interest possesses a chiral center, enantiomers must be separated. This requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[14][15]

  • Approach: Direct separation on a CSP is the preferred method.[16]

  • Column Selection: The choice of CSP is empirical and depends on the structure of the analyte.[17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point.

  • Method Development: Chiral method development often involves screening a variety of CSPs and mobile phases (both normal-phase and reversed-phase).[18]

Protocol 5.1.1: Chiral HPLC Screening

  • Columns: Screen a set of diverse CSPs (e.g., cellulose-based, amylose-based).

  • Mobile Phases: Test a range of mobile phases, such as:

    • Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixtures.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water mixtures.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) can significantly improve peak shape and resolution.

  • Optimization: Once partial separation is observed on a particular CSP, optimize the mobile phase composition and temperature to achieve baseline resolution.

Diagram 2: Decision Tree for Method Selection

G start Start: Isomer Mixture is_chiral Is the molecule chiral? start->is_chiral is_polar Is the molecule highly polar? is_chiral->is_polar No chiral_hplc Use Chiral Stationary Phase (CSP) HPLC is_chiral->chiral_hplc Yes hilic Use HILIC Method is_polar->hilic Yes rp_hplc Use Reversed-Phase HPLC (Phenyl or PFP Column) is_polar->rp_hplc No

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The successful purification of methylpurine isomers by HPLC is an achievable but exacting process that hinges on a systematic approach to method development. By carefully selecting the chromatographic mode—leveraging π-π interactions with phenyl-based columns in reversed-phase or exploiting partitioning mechanisms in HILIC—researchers can resolve these challenging compounds. The protocols and principles outlined in this guide provide a robust starting point for developing tailored purification methods, enabling the isolation of high-purity isomers essential for advancing research and development in the pharmaceutical and life sciences.

References

Application Note: Structural Elucidation of 2,6-Dichloro-7-methylpurine using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Significance

2,6-Dichloro-7-methylpurine is a halogenated purine derivative that serves as a critical intermediate and building block in synthetic organic chemistry and drug discovery.[1] Its structure is foundational for the synthesis of a wide range of biologically active molecules, including novel inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cellular growth and proliferation.[1][]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural verification of such molecules.[3] ¹H NMR, in particular, provides precise information about the electronic environment, connectivity, and relative abundance of protons within a molecule. This application note presents a comprehensive, field-proven protocol for the preparation and ¹H NMR analysis of this compound, designed for researchers and professionals in chemical synthesis and pharmaceutical development. The methodology emphasizes the rationale behind each step to ensure data integrity and reproducibility.

Molecular Structure and Proton Environments

The chemical structure of this compound (C₆H₄Cl₂N₄) contains two distinct sets of non-equivalent protons, which are expected to produce two unique signals in the ¹H NMR spectrum.[4]

  • C8-H Proton: A single proton is attached to the C8 carbon of the imidazole portion of the purine ring. As an aromatic proton within an electron-deficient heterocyclic system, it is expected to be significantly deshielded and resonate at a low field (higher ppm value).

  • N7-CH₃ Protons: Three equivalent protons belong to the methyl group attached to the N7 nitrogen. These aliphatic protons are influenced by the electronegativity of the adjacent nitrogen atom and the overall ring system but will resonate at a much higher field (lower ppm value) compared to the aromatic C8-H proton.

The expected integration ratio of these signals is 1:3 (C8-H : N7-CH₃), providing a direct method for validating the spectral assignment. No spin-spin coupling is anticipated between these two proton environments due to their spatial separation by more than three bonds. Therefore, both signals are expected to appear as sharp singlets.

Experimental Protocol: From Sample to Spectrum

This section details the step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

Materials and Equipment
  • Analyte: this compound (CAS No. 2273-93-0), Purity ≥97%[5]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8 atom % D).

    • Rationale: DMSO-d₆ is a polar aprotic solvent with excellent solubilizing capacity for a wide range of organic compounds, including purine derivatives.[6] Its use is critical to avoid a large, obscuring solvent signal in the ¹H spectrum.[3][7]

  • Internal Reference: Tetramethylsilane (TMS) is often included in the deuterated solvent by the manufacturer and is used to define the 0 ppm reference point. The residual protio-solvent peak of DMSO-d₅ (δ ≈ 2.50 ppm) can also serve as a reliable secondary reference.

  • Equipment:

    • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[8]

    • Analytical balance

    • Volumetric glassware (pipettes)

    • Pasteur pipettes and glass wool for filtration

    • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The quality of the final spectrum is profoundly dependent on meticulous sample preparation. The primary objective is to create a homogenous solution free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.

  • Weighing the Analyte: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial. This quantity is sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans.[8]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure the complete dissolution of the solid.

  • Filtration into NMR Tube: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution directly into a clean, dry 5 mm NMR tube.

    • Causality: This filtration step is crucial. Suspended solid particles disrupt the local magnetic field, leading to poor shimming, broad spectral peaks, and a loss of resolution. Cotton wool should be avoided as solvents can leach impurities from it.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Instrument Preparation: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming:

    • Lock: The spectrometer's field-frequency lock system should be engaged, using the deuterium signal from the DMSO-d₆ solvent to maintain a stable magnetic field throughout the experiment.

    • Shim: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Good shimming is essential for achieving sharp, symmetrical peaks and high resolution.

  • Acquisition: Acquire the ¹H NMR data using the parameters outlined in the table below.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz (or higher)Higher fields provide better signal dispersion and sensitivity.
Pulse Programzg30A standard 30-degree pulse experiment for quantitative 1D spectra.
Number of Scans (NS)16Sufficient to achieve an excellent signal-to-noise ratio for the given sample concentration.
Relaxation Delay (D1)2.0 secondsAllows for adequate relaxation of protons between scans, ensuring accurate integration.
Spectral Width (SW)~16 ppmA standard width covering the typical range of proton chemical shifts.
Acquisition Time (AQ)~2-3 secondsDetermines the digital resolution of the spectrum.

Data Processing and Spectral Interpretation

Data Processing Steps
  • Fourier Transformation (FT): Convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

  • Integration: Integrate the area under each signal to determine the relative ratio of the protons.

Analysis of the Expected Spectrum

The processed ¹H NMR spectrum of this compound is expected to show two distinct singlets. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms and the aromatic nature of the purine core.[9]

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
C8-H (Aromatic)~8.8 - 9.0Singlet (s)1HLocated in an electron-deficient aromatic ring, leading to strong deshielding and a downfield shift.[10]
N7-CH₃ (Methyl)~4.1 - 4.3Singlet (s)3HAliphatic protons attached to an electronegative nitrogen atom within the heterocyclic system.

The observation of two singlets with an integration ratio of approximately 1:3 provides a high-confidence confirmation of the structure of this compound.

Visualized Workflow and Summary

The overall process from sample preparation to final analysis is summarized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (10-15 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube (Glass Wool Plug) dissolve->filter insert 4. Insert Sample filter->insert lock_shim 5. Lock & Shim insert->lock_shim acquire 6. Acquire FID (16 Scans) lock_shim->acquire process 7. FT, Phase, Baseline Correction acquire->process analyze 8. Reference & Integrate process->analyze confirm 9. Confirm Structure (2 Singlets, 1:3 Ratio) analyze->confirm

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Conclusion

This application note provides a robust and reliable protocol for the ¹H NMR analysis of this compound. By following the detailed steps for sample preparation and adhering to the recommended acquisition parameters, researchers can obtain high-quality, unambiguous spectra for structural verification. The expected spectral pattern—two singlets at approximately δ 8.9 ppm and δ 4.2 ppm with a 1:3 integration ratio—serves as a definitive signature for this important synthetic intermediate, ensuring the integrity of starting materials used in pharmaceutical research and development.

References

large-scale synthesis of dichloromethylpurine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Large-Scale Synthesis of 2,6-Dichloropurine

Topic: Large-Scale Synthesis of 2,6-Dichloropurine Audience: Researchers, scientists, and drug development professionals.

Abstract

2,6-Dichloropurine is a pivotal intermediate in synthetic organic and medicinal chemistry, serving as a versatile precursor for a vast array of biologically active purine derivatives, including antiviral and anticancer agents. This application note provides a comprehensive and scalable protocol for the synthesis of 2,6-dichloropurine. The guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, critical safety protocols for handling hazardous reagents, and robust analytical methods for quality control. By integrating field-proven insights with authoritative references, this document serves as a self-validating guide for researchers and process chemists aiming to produce high-purity 2,6-dichloropurine on a laboratory or pilot-plant scale.

Introduction: The Strategic Importance of 2,6-Dichloropurine

Purine analogues are a cornerstone of modern pharmacology. The strategic placement of reactive chlorine atoms at the 2- and 6-positions of the purine core makes 2,6-dichloropurine an exceptionally valuable building block. These positions are susceptible to selective nucleophilic substitution, allowing for the systematic construction of complex molecules with tailored biological functions.[1][2] For instance, it is a key starting material for the synthesis of various kinase inhibitors, antivirals (such as analogues of acyclovir), and compounds that modulate immune responses.

The primary challenge in its synthesis, particularly at scale, lies in the handling of aggressive chlorinating agents and ensuring a high-purity final product. This guide details an industrially viable process involving the direct chlorination of xanthine using phosphorus oxychloride (POCl₃), a method favored for its efficiency and scalability.[1][3]

Table 1: Physicochemical Properties of 2,6-Dichloropurine

PropertyValue
CAS Number 5451-40-1
Molecular Formula C₅H₂Cl₂N₄
Molecular Weight 189.00 g/mol
Appearance White to off-white crystalline powder
Melting Point 180-182 °C (decomposes)[4]
Solubility Soluble in hot water, ethanol, and ethyl acetate.

Synthesis Overview and Mechanistic Rationale

The most common large-scale synthesis of 2,6-dichloropurine involves the direct, high-temperature chlorination of xanthine (2,6-dihydroxypurine). While other precursors like hypoxanthine or guanine can be used, xanthine is often preferred due to its commercial availability and stability.[1][4]

The reaction is typically performed using phosphorus oxychloride (POCl₃) as both the solvent and the chlorinating agent. The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, is crucial as it acts as a catalyst.[5]

Reaction Mechanism: The precise mechanism is complex, but it is understood to proceed via the activation of the lactam oxygen atoms of xanthine by POCl₃. The tertiary amine facilitates this process by forming a more reactive chlorophosphoryl species. This is followed by nucleophilic attack by the chloride ions, leading to the substitution of the hydroxyl groups with chlorine atoms and the formation of the aromatic purine ring system.

Caption: General reaction scheme for the synthesis of 2,6-dichloropurine from xanthine.

Critical Safety and Hazard Management

The use of phosphorus oxychloride (POCl₃) necessitates stringent safety protocols. It is a highly corrosive, toxic, and water-reactive substance.[6][7][8][9]

Key Hazards of Phosphorus Oxychloride (POCl₃):

  • Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[9]

  • Toxicity: Inhalation can lead to pulmonary edema, and exposure may be fatal.[9]

  • Reactivity: Reacts violently with water, alcohols, and bases, releasing toxic and corrosive fumes (HCl and phosphoric acid).[8][10]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[6][7]

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Body Protection: Chemical-resistant apron or full-body suit.

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. For large quantities or in case of ventilation failure, a self-contained breathing apparatus (SCBA) is necessary.[9]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[6][10]

  • Spills: Evacuate the area. Use an inert absorbent material (e.g., vermiculite or dry sand) to contain the spill. Do NOT use water or combustible materials.[8] The cleanup must be handled by trained personnel.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Part A: Reaction Setup and Execution

Reagents and Equipment:

  • Xanthine (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (10-15 vol)

  • N,N-Dimethylaniline (2.0-3.0 eq)

  • Round-bottom flask or jacketed glass reactor equipped with:

    • Mechanical stirrer

    • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

    • Thermocouple for temperature monitoring

    • Addition funnel (for N,N-dimethylaniline)

  • Heating mantle or oil bath

Procedure:

  • Inert Atmosphere: Ensure the entire apparatus is dry and purged with an inert gas (e.g., nitrogen or argon). This is critical to prevent the reaction of POCl₃ with atmospheric moisture.[8]

  • Charging the Reactor: Under a positive flow of inert gas, charge the reactor with xanthine.

  • Adding POCl₃: Carefully add phosphorus oxychloride to the reactor. Stir the resulting slurry.

  • Catalyst Addition: Slowly add N,N-dimethylaniline to the slurry via the addition funnel over 30-45 minutes. An exotherm is expected; maintain the temperature below 40 °C during the addition.

  • Reaction Heating: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C).

  • Monitoring the Reaction: Maintain the reflux for 3-5 hours. The reaction progress can be monitored by taking small, carefully quenched aliquots and analyzing them by HPLC. The reaction is complete when the xanthine peak is no longer observed.

Part B: Reaction Quench and Product Isolation

This is the most hazardous step of the work-up and must be performed with extreme caution in a well-ventilated fume hood.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Preparation for Quench: Prepare a separate large vessel containing a stirred mixture of crushed ice and water (at least 10 times the volume of the reaction mixture).

  • Quenching: Very slowly and carefully, add the reaction mixture to the stirred ice/water. This process is highly exothermic and will generate large volumes of HCl gas. Maintain the temperature of the quench vessel below 20 °C by adding more ice as needed.

  • Product Precipitation: The 2,6-dichloropurine will precipitate as a solid during the quench. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum at 50-60 °C to a constant weight.

Part C: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for recrystallization.

  • Procedure: a. Transfer the crude, dry product to a clean flask. b. Add a minimal amount of hot ethanol to dissolve the solid. c. If there are insoluble impurities, perform a hot filtration. d. Slowly add hot water to the clear ethanol solution until the solution becomes slightly turbid. e.g. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. f. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. g. Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Caption: Experimental workflow for the synthesis and purification of 2,6-dichloropurine.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications for subsequent use, a series of analytical tests must be performed.

Table 2: Quality Control Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identity HPLC (Retention Time)Matches reference standard
Purity HPLC (Area %)≥ 99.0%
Melting Point Capillary Method180-182 °C (with decomposition)
Residual Solvents GC-HSConforms to ICH limits
High-Performance Liquid Chromatography (HPLC) Method

A robust reverse-phase HPLC method is essential for determining purity and monitoring reaction progress.[11][12][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase and an organic modifier.

    • A: 20 mM Ammonium Acetate buffer (pH 4.0).

    • B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm or 270 nm.[11][12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the material in the mobile phase or a suitable solvent like methanol.

Troubleshooting Guide

Caption: Troubleshooting decision tree for the synthesis of 2,6-dichloropurine.

Conclusion

The protocol detailed in this application note presents a reliable and scalable method for the synthesis of high-purity 2,6-dichloropurine. The success of this synthesis on a large scale is critically dependent on meticulous attention to anhydrous conditions and strict adherence to safety protocols, particularly during the handling and quenching of phosphorus oxychloride. By implementing the robust reaction, purification, and quality control procedures outlined herein, researchers and drug development professionals can confidently produce this key intermediate for their synthetic programs.

References

Application and Protocols for the Synthesis of Antiviral Agents Utilizing 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2,6-Dichloro-7-methylpurine in Antiviral Drug Discovery

In the relentless pursuit of effective antiviral therapeutics, the strategic selection of versatile chemical scaffolds is paramount. Among these, purine analogs have historically formed the backbone of numerous successful antiviral drugs. This compound, a key heterocyclic intermediate, has emerged as a critical building block in the synthesis of a diverse array of potent antiviral agents.[1][2] Its unique chemical architecture, characterized by two reactive chlorine atoms at the C2 and C6 positions of the purine ring, allows for selective and sequential nucleophilic substitution. This differential reactivity is the cornerstone of its utility, providing medicinal chemists with a powerful tool to construct complex nucleoside and non-nucleoside analogs designed to interfere with viral replication.[1] These synthesized compounds often target essential viral enzymes like polymerases or reverse transcriptases, thereby halting the propagation of viral infections.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of antiviral agents and providing detailed experimental protocols.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This reactivity hierarchy allows for a stepwise and controlled introduction of various functional groups, which is a key strategy in the synthesis of diverse libraries of purine derivatives for antiviral screening.

A common synthetic route involves the initial selective displacement of the C6-chloro group with an amine or an oxygen nucleophile, followed by a subsequent, often more forcing, substitution at the C2 position. This sequential functionalization is fundamental to creating analogs of natural purine nucleosides like guanosine and adenosine, which can act as competitive inhibitors of viral enzymes.

Application in the Synthesis of Guanosine Analogs

A prominent application of dichloropurines is in the synthesis of guanosine analogs, a class of compounds with well-established antiviral activity. The general strategy involves the introduction of an amino group at the C2 position and a carbonyl group (or a surrogate) at the C6 position, mimicking the natural guanine heterocycle. The 7-methyl group on the purine ring can also play a crucial role in modulating the biological activity and metabolic stability of the final compound.

Workflow for the Synthesis of a Generic Guanosine Analog

The following diagram illustrates a generalized workflow for the synthesis of a guanosine analog starting from this compound.

Antiviral Synthesis Workflow A This compound B Selective C6 Substitution (e.g., Alkoxide) A->B Step 1 C 2-Chloro-6-alkoxy-7-methylpurine B->C D C2 Amination (e.g., NH3) C->D Step 2 E 2-Amino-6-alkoxy-7-methylpurine (Guanosine Analog Precursor) D->E F Optional Glycosylation (Vorbrüggen conditions) E->F Step 3 G Protected Nucleoside Analog F->G H Deprotection G->H Step 4 I Final Antiviral Nucleoside Analog H->I

Caption: Generalized workflow for the synthesis of antiviral guanosine analogs.

Detailed Synthetic Protocol: Synthesis of a 2-Amino-6-alkoxypurine Derivative

This protocol provides a representative, step-by-step methodology for the synthesis of a 2-amino-6-alkoxypurine derivative, a core structure in many antiviral guanosine analogs, starting from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Sodium Methoxide0.5 M solution in MethanolCommercially Available
Methanol (Anhydrous)ACS GradeCommercially Available
Ammonia7 N solution in MethanolCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254Commercially Available
Step 1: Selective C6-Alkoxylation

Rationale: This step leverages the higher reactivity of the C6-chloro group towards nucleophilic substitution. A mild nucleophile like sodium methoxide at room temperature ensures selective displacement at this position, leaving the C2-chloro group intact for subsequent functionalization.

  • To a stirred solution of this compound (1.0 g, 4.9 mmol) in anhydrous methanol (20 mL) at room temperature, add a solution of sodium methoxide in methanol (0.5 M, 10.8 mL, 5.4 mmol) dropwise over 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The reaction is typically complete within 2-4 hours.

  • Upon completion, neutralize the reaction mixture with glacial acetic acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, 2-chloro-6-methoxy-7-methylpurine. This intermediate can often be used in the next step without further purification.

Step 2: C2-Amination

Rationale: The amination at the C2 position requires more forcing conditions than the C6-alkoxylation, highlighting the lower reactivity of the C2-chloro group. The use of a sealed vessel and elevated temperatures is necessary to drive the reaction to completion.

  • Place the crude 2-chloro-6-methoxy-7-methylpurine from the previous step into a high-pressure reaction vessel.

  • Add a 7 N solution of ammonia in methanol (25 mL).

  • Seal the vessel and heat the reaction mixture to 120-130 °C for 12-18 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the desired 2-amino-6-methoxy-7-methylpurine.

Characterization Data (Representative)
CompoundMolecular FormulaMolecular Weight1H NMR (400 MHz, DMSO-d6) δ (ppm)Mass Spectrometry (ESI+) m/z
2-Amino-6-methoxy-7-methylpurineC7H9N5O179.187.95 (s, 1H), 6.50 (s, 2H), 3.90 (s, 3H), 3.75 (s, 3H)180.1 [M+H]+

Mechanism of Action and Biological Significance

Purine analogs synthesized from this compound often function as antimetabolites.[3] Once inside a host cell, they can be phosphorylated by viral or cellular kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of viral DNA or RNA polymerases.[1] Incorporation of these analogs into the growing viral nucleic acid chain can lead to chain termination, effectively halting viral replication. The structural modifications introduced via the synthetic pathways described, such as the 7-methyl group and various substituents at the C2 and C6 positions, are crucial for conferring selectivity for viral enzymes over host cell polymerases, thereby reducing cytotoxicity and improving the therapeutic index of the drug candidate.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Incomplete C6-Alkoxylation Insufficient nucleophile or reaction time.Increase the equivalents of sodium methoxide slightly (e.g., 1.2 eq). Extend the reaction time and monitor closely by TLC.
Di-substitution in Step 1 Reaction temperature is too high.Maintain the reaction at room temperature or cool to 0 °C to enhance selectivity for the C6 position.
Low Yield in C2-Amination Incomplete reaction due to insufficient temperature or pressure.Ensure the reaction vessel is properly sealed and can withstand the required pressure. Increase the temperature in small increments (e.g., 10 °C) if the reaction is sluggish.
Purification Difficulties Co-elution of starting material or byproducts.Optimize the gradient for column chromatography. Consider using a different solvent system or a different stationary phase if separation is challenging.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of antiviral compounds. Its differential reactivity provides a robust platform for the controlled and sequential introduction of various functional groups, enabling the creation of diverse libraries of purine analogs for drug discovery programs. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the synthesis of novel antiviral agents based on this important scaffold.

References

techniques for separating N7 and N9 purine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Advanced Techniques for the Chromatographic and Electrophoretic Separation of N7 and N9 Purine Isomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The regioselective substitution of purine scaffolds at the N7 and N9 positions is a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. However, synthetic routes often yield mixtures of these two regioisomers, which, despite their subtle structural differences, can exhibit profoundly different biological activities, metabolic fates, and toxicological profiles. The ability to accurately separate, identify, and quantify N7 and N9 purine isomers is therefore not merely an analytical challenge but a critical necessity in drug discovery and development. This guide provides a detailed exploration of the fundamental principles and practical protocols for separating these challenging isomer pairs using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supplemented with definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Fundamental Challenge: Physicochemical Similarities

The separation of N7 and N9 isomers is notoriously difficult due to their identical molecular weight and elemental composition. The primary distinction lies in the attachment point of the substituent on the purine's imidazole ring. This subtle change imparts minor, yet exploitable, differences in their physicochemical properties:

  • Dipole Moment and Polarity: The position of the substituent alters the molecule's overall electron distribution and dipole moment. N7-isomers, with the substituent on the five-membered ring, often exhibit different polarity and hydrogen bonding capabilities compared to the N9-isomers, where the substituent is adjacent to the six-membered pyrimidine ring.

  • Basicity (pKa): The lone pair of electrons on the N7 nitrogen is generally more accessible and nucleophilic than those on other ring nitrogens that may be involved in aromaticity.[1] This results in slight differences in the pKa values of the purine ring nitrogens between the two isomers. These differences can be leveraged by manipulating the mobile phase pH to selectively protonate or deprotonate one isomer, thereby altering its retention or electrophoretic mobility.

  • Molecular Shape and Steric Hindrance: The three-dimensional shape and the steric environment around the substituent and adjacent atoms differ, influencing how each isomer interacts with a stationary phase or a chiral selector.

Strategic Approach to Separation Method Development

A systematic approach is crucial for efficiently developing a robust separation method. The following workflow outlines the key decision points for selecting and optimizing a technique.

Separation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Technique Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Confirmation Start Mixture of N7/N9 Isomers Assess Assess Physicochemical Properties (Polarity, pKa, Solubility) Start->Assess Decision Primary Technique? Assess->Decision HPLC HPLC (High Versatility) Decision->HPLC Neutral or Hydrophobic CE Capillary Electrophoresis (High Efficiency, Low Sample Volume) Decision->CE Charged or Highly Polar Opt_HPLC Optimize HPLC - Column (RP, HILIC) - Mobile Phase (pH, Organic %) - Ion-Pairing Agent HPLC->Opt_HPLC Opt_CE Optimize CE - Buffer (pH, Concentration) - Additives (Cyclodextrin) - Voltage CE->Opt_CE Resolution Adequate Separation? Opt_HPLC->Resolution Opt_CE->Resolution Resolution->Decision No, Re-evaluate NMR Structural Elucidation (NMR Spectroscopy) Resolution->NMR Yes End Validated Method NMR->End

Caption: Method development workflow for N7/N9 isomer separation.

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is the most common and versatile technique for purine isomer separation. Success hinges on selecting the appropriate chromatographic mode and optimizing the mobile phase conditions.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While N7 and N9 isomers often have similar hydrophobicity, subtle differences can be amplified through careful method development.

  • Mechanism Insight: The key to RP-HPLC separation is exploiting minor differences in polarity. The pH of the mobile phase is a critical parameter, as it can alter the ionization state of the purine ring, thereby changing the molecule's overall polarity and its interaction with the nonpolar stationary phase.[2][3] Using ion-pairing agents can further enhance separation by forming neutral complexes with charged analytes, which then partition differently onto the stationary phase.[4][5]

  • Protocol 1: RP-HPLC Method Development for Purine Isomers

    • Sample Preparation: a. Dissolve the isomer mixture in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a concentration of ~1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter.[6]

    • Initial Scouting Conditions: a. Column: C18, 4.6 x 150 mm, 5 µm (a good starting point).[6] b. Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 10 mM Ammonium Acetate, pH 5.0.[4][7] c. Mobile Phase B: Acetonitrile or Methanol. d. Gradient: 5% to 95% B over 20 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: Diode Array Detector (DAD) at 254 nm or the compound's λmax. g. Injection Volume: 5-10 µL.

    • Optimization Strategy: a. pH Adjustment: If co-elution occurs, systematically adjust the pH of Mobile Phase A (e.g., from pH 3.0 to 7.0) to find the optimal ionization state for differential retention. b. Organic Modifier: Test both Acetonitrile and Methanol as Mobile Phase B, as they offer different selectivities. c. Ion-Pairing: If separation is still poor, introduce an ion-pairing agent like tetrabutylammonium phosphate (TBAP) to the aqueous mobile phase.[4] d. Isocratic vs. Gradient: Once separation is achieved, convert the gradient to an isocratic hold for simpler, faster analysis if resolution allows.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar purine derivatives that show poor retention in RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Mechanism Insight: Separation in HILIC is based on the partitioning of the analyte between the high-organic mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar isomers will partition more readily into the aqueous layer, leading to stronger retention. The salt concentration in the mobile phase can also influence retention; increasing it can enhance the water layer thickness and increase retention for some analytes.[8]

ParameterTypical Starting ConditionRationale
Column Amide, Diol, or bare SilicaProvides a polar surface for hydrophilic partitioning.[8]
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:WaterHigh organic content is required for HILIC retention.
Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:WaterThe "strong" solvent in HILIC has a higher water content.
Gradient 95% to 50% A over 15-20 minutesElutes compounds from most to least retained.
Flow Rate 0.5 - 1.0 mL/minStandard flow rates for analytical columns.
Temperature 30-40 °CCan influence selectivity and peak shape.

Table 1: Recommended starting conditions for HILIC method development.

Capillary Electrophoresis (CE): High-Efficiency Separations

CE offers extremely high separation efficiency and is ideal for charged or highly polar isomers. It separates analytes based on their charge-to-size ratio in an electric field.

  • Mechanism Insight: The separation of N7 and N9 isomers by CE relies almost entirely on exploiting the pKa differences between them. By carefully selecting a background electrolyte (BGE) buffer pH that is close to the pKa of one or both isomers, a differential charge state can be induced. The isomer with the greater effective charge will migrate faster towards the detector, enabling separation. Additives like cyclodextrins can be used to further enhance resolution by introducing a secondary separation mechanism based on host-guest interactions.[9]

  • Protocol 2: Capillary Zone Electrophoresis (CZE) for Purine Isomers

    • Sample Preparation: a. Dissolve the isomer mixture in the background electrolyte (BGE) or water to a concentration of 0.1-0.5 mg/mL. b. Degas the sample and all buffers by sonication or vacuum.

    • Instrumentation and Conditions: a. Capillary: Fused-silica, 50 µm I.D., ~50-60 cm total length. b. Background Electrolyte (BGE): 50-100 mM Borate buffer, pH 9.2, is a common starting point for purines.[10] Alternatively, a phosphate or carbonate buffer can be used at a different pH to probe isomer pKa differences.[11] c. Voltage: 20-30 kV. d. Temperature: 25 °C. e. Injection: Hydrodynamic (pressure) injection for 5-10 seconds. f. Detection: UV at 214 nm or 254 nm.

    • Optimization Strategy: a. pH Screening: Perform separations using a range of BGE pH values (e.g., from pH 4.0 to 10.0) to find the point of maximum mobility difference. b. Buffer Concentration: Varying the buffer concentration (25-100 mM) can affect electroosmotic flow and resolution. c. Organic Modifier: Adding 10-20% Methanol or Acetonitrile to the BGE can alter analyte solubility and selectivity. d. Additives: If isomers remain unresolved, add 5-15 mM β-cyclodextrin to the BGE to exploit potential differences in inclusion complex formation.[9]

Definitive Structural Elucidation: NMR Spectroscopy

Once separated, it is essential to unambiguously identify which peak corresponds to the N7 isomer and which to the N9. NMR spectroscopy is the most powerful tool for this assignment.

  • Mechanism Insight: The electronic environment of the carbon atoms in the purine ring is highly sensitive to the position of the substituent. A reliable and widely cited method for differentiating N7 and N9 isomers is to compare the chemical shifts (δ) of the C5 and C8 carbon atoms in the ¹³C NMR spectrum.[12][13]

    • For N7-substituted purines , the chemical shift difference between C5 and C8 (Δδ = |δ(C5) - δ(C8)|) is typically large.

    • For N9-substituted purines , this difference (Δδ) is significantly smaller.[13]

This empirical rule provides a definitive means of assigning the correct structure to each isolated fraction. Furthermore, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the substituent's protons and the purine ring carbons (C4, C5, C8), confirming the attachment point.

NMR_Principle N7_img N7_label Δδ = |δ(C5) - δ(C8)| is LARGE Connector Compared via ¹³C NMR N7_label->Connector N9_img N9_label Δδ = |δ(C5) - δ(C8)| is SMALL N9_label->Connector

Caption: Differentiating N7/N9 isomers using ¹³C NMR chemical shifts.

Conclusion

The separation of N7 and N9 purine isomers, while challenging, is readily achievable through a systematic application of modern analytical techniques. HPLC, in both reverse-phase and HILIC modes, offers high versatility and throughput, with separation success dictated by the careful optimization of mobile phase pH and composition. Capillary electrophoresis provides an orthogonal, high-efficiency alternative, particularly for charged species. The combination of these separation techniques with definitive structural confirmation by NMR spectroscopy constitutes a robust and reliable workflow for any researcher or drug developer working with substituted purine analogues. This integrated approach ensures the correct identification and quantification of regioisomers, a critical step for advancing safe and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dichloro-7-methylpurine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

I. Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two main routes:

  • Direct Chlorination of 7-Methylxanthine: This is a common and direct approach where 7-methylxanthine is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.

  • N-Methylation of 2,6-Dichloropurine: This method involves the alkylation of 2,6-dichloropurine with a methylating agent. A key challenge in this route is controlling the regioselectivity to favor methylation at the N7 position over the N9 position.

This guide will focus on troubleshooting the more common direct chlorination route, while also addressing regioselectivity issues pertinent to the N-methylation pathway.

II. Experimental Workflow: Chlorination of 7-Methylxanthine

Below is a generalized workflow for the synthesis of this compound via the chlorination of 7-methylxanthine.

Chlorination Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dry Glassware & Reagents reagents 2. Combine 7-Methylxanthine & POCl₃ (± Base/Solvent) start->reagents heat 3. Heat to Reflux (e.g., 100-110°C) reagents->heat monitor 4. Monitor Reaction (TLC/HPLC) heat->monitor quench 5. Quench Reaction (Ice/Water) monitor->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Purify (Column Chromatography/Recrystallization) extract->purify end end purify->end Characterize Product

Caption: A typical experimental workflow for the synthesis of this compound.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a common frustration in purine chlorination. The root causes often lie in incomplete reaction, product degradation during work-up, or mechanical losses.

  • Incomplete Reaction:

    • Cause: Insufficient heating or reaction time. The chlorination of the purine core requires significant energy to overcome the activation barrier.

    • Solution: Ensure your reaction is heated to a vigorous reflux (typically around 100-110°C for neat POCl₃) and monitor the reaction progress using TLC or HPLC until the starting material is consumed. Extending the reaction time from a few hours to overnight may be necessary.

    • Expert Insight: The presence of a tertiary amine base, such as N,N-diethylaniline or triethylamine, can accelerate the reaction by neutralizing the HCl generated, which can otherwise protonate the purine and deactivate it towards further reaction.

  • Product Degradation during Work-up:

    • Cause: this compound is susceptible to hydrolysis back to the corresponding hydroxy- or oxo-purines, especially in the presence of water at elevated temperatures. The quenching step is critical.

    • Solution: Always quench the reaction mixture by pouring it slowly onto crushed ice or into ice-cold water. This rapidly cools the mixture and dilutes the POCl₃, minimizing hydrolysis of the product. Maintain a low temperature throughout the initial work-up.

    • Protocol Tip: After quenching, neutralize the acidic solution promptly but carefully with a base like sodium bicarbonate or sodium carbonate solution while keeping the mixture cool in an ice bath.

  • Mechanical Losses:

    • Cause: Poor extraction or purification techniques can lead to significant loss of product.

    • Solution: Ensure thorough extraction from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane (perform at least 3-4 extractions). When performing column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening.

Q2: My final product is a mixture of the desired N7-methyl isomer and the N9-methyl isomer. How can I improve the regioselectivity?

A2: This issue arises when using the N-methylation of 2,6-dichloropurine route. The N7 and N9 positions on the purine ring have similar nucleophilicity, leading to the formation of both isomers.

  • Controlling Regioselectivity:

    • Cause: The alkylation of purines can occur at multiple nitrogen atoms. The ratio of N7 to N9 alkylation is influenced by the solvent, base, and the nature of the alkylating agent.

    • Solution: The choice of solvent can significantly impact the regioselectivity. Less polar solvents like THF or ethyl acetate have been shown to favor the formation of the N7 isomer in some purine alkylations.[1]

    • Expert Insight: While direct methylation of 2,6-dichloropurine can be challenging to control, starting with 7-methylxanthine and performing a chlorination reaction is a more regiochemically defined approach to obtaining the desired N7 isomer.

Q3: After quenching the reaction, I see a significant amount of my starting material reappear on the TLC plate. What is happening?

A3: This is a classic sign of incomplete chlorination followed by hydrolysis of an intermediate.

  • Mechanism: The chlorination of a di-oxo purine likely proceeds in a stepwise manner. It's possible that a mono-chloro intermediate is formed. If the reaction is not driven to completion, this intermediate will be present in the reaction mixture. Upon quenching with water, this mono-chloro intermediate can readily hydrolyze back to a hydroxy-purine, which may have a similar Rf value to your starting 7-methylxanthine.

  • Solution:

    • Drive the reaction to completion: As mentioned in A1, ensure adequate heating and reaction time.

    • Use a stronger chlorinating agent: A mixture of POCl₃ and PCl₅ can be a more potent chlorinating system than POCl₃ alone.[2]

    • Consider a catalyst: The addition of a phase-transfer catalyst or a weak nucleophilic organic base can improve the efficiency of chlorination.[3]

Q4: The work-up of my reaction using phosphorus oxychloride is difficult and sometimes hazardous. Are there any best practices?

A4: Working with POCl₃ requires caution due to its reactivity with water.

  • Safe Quenching Procedure:

    • Allow the reaction mixture to cool slightly before quenching.

    • Always add the reaction mixture to ice/water, never the other way around. This ensures that the heat generated from the exothermic hydrolysis of POCl₃ is effectively dissipated.

    • Perform the quench in a well-ventilated fume hood, as HCl gas is evolved.

  • Alternative Work-up:

    • After the reaction is complete, remove the excess POCl₃ under reduced pressure (distillation).

    • The remaining residue can then be carefully dissolved in an organic solvent like dichloromethane and quenched more controllably with a cold, saturated sodium bicarbonate solution.[4]

Q5: My purified product is still showing impurities. What are the likely side products and how can I remove them?

A5: Impurities can arise from several sources, including incomplete reaction, side reactions, and degradation.

  • Common Impurities:

    • Starting Material (7-methylxanthine): Indicates incomplete reaction.

    • Mono-chloro Intermediates (e.g., 2-chloro-7-methylhypoxanthine or 6-chloro-7-methylxanthine): Also from incomplete reaction.

    • Hydrolyzed Products: Formed during work-up.

    • 8-Chloro-2,6-dichloro-7-methylpurine: Over-chlorination at the C8 position is a potential side reaction, though generally less favorable than at the 2 and 6 positions.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is often effective.

    • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an excellent way to remove minor impurities and obtain highly pure crystalline material.

IV. Key Reaction Parameters Summary

ParameterRecommended Range/ConditionRationale & Potential Issues
Chlorinating Agent Phosphorus oxychloride (POCl₃)Standard reagent. Can be used neat or with a solvent.
Additives/Catalysts N,N-Diethylaniline, Triethylamine, PCl₅Neutralizes HCl, accelerates the reaction. PCl₅ increases chlorinating power.
Reaction Temperature 100 - 110 °C (Reflux)Essential for driving the reaction to completion. Lower temperatures result in incomplete conversion.
Reaction Time 2 - 16 hoursMonitor by TLC/HPLC. Insufficient time leads to low yield.
Quenching Pouring into ice/waterRapidly cools and dilutes, preventing product hydrolysis.
Work-up pH Neutral to slightly basicNeutralization with a mild base (e.g., NaHCO₃) after quenching prevents acid-catalyzed hydrolysis.
Purification Column Chromatography, RecrystallizationEffective for removing starting material, intermediates, and side products.

V. Mechanistic Considerations

Understanding the reaction mechanism is key to effective troubleshooting. The chlorination of the lactam groups in 7-methylxanthine by POCl₃ is a complex process.

Chlorination Mechanism Simplified Mechanism of Chlorination cluster_activation Activation cluster_substitution Substitution cluster_side_reaction Side Reaction start 7-Methylxanthine (Lactam form) activated Phosphorylated Intermediate start->activated Reacts with POCl₃ intermediate Chloro-imidoyl Intermediate activated->intermediate Chloride attack & Elimination product This compound intermediate->product Repeats at second carbonyl hydrolysis Hydrolysis product->hydrolysis H₂O in work-up hydrolysis->start Reverts to starting material/intermediate

Caption: A simplified representation of the purine chlorination mechanism and a key side reaction.

The lactam oxygens of 7-methylxanthine act as nucleophiles, attacking the phosphorus atom of POCl₃. This forms a phosphorylated intermediate, which is a good leaving group. Subsequent attack by a chloride ion leads to the formation of the chloro-purine. The presence of the N7-methyl group can influence the electron density of the purine ring system, but the fundamental mechanism of converting the carbonyls to chlorides remains the same.

VI. References

  • Zhang, F., et al. (2020). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: --INVALID-LINK--

  • National Institutes of Health. (n.d.). 2,6-Dichloro-7-isopropyl-7H-purine. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available at: --INVALID-LINK--

  • MDPI. (2023). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis. Available at: --INVALID-LINK--

  • PubMed. (1973). Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases. Available at: --INVALID-LINK--

  • Taylor & Francis Online. (2010). N-Alkylation of 2,6-Dichloropurine Hydrochloride with a Variety of Alcohols over Alumina Catalyst. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). US6455696B2 - Process for preparing 2,6-dichloropurine. Available at: --INVALID-LINK--

  • PubMed. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 190654-80-9|2,6-Dichloro-7-ethyl-7H-purine. Available at: --INVALID-LINK--

  • National Institutes of Health. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Available at: --INVALID-LINK--

  • Lab-Chemicals.Com. (n.d.). This compound, 97%. Available at: --INVALID-LINK--

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Available at: --INVALID-LINK--

  • National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available at: --INVALID-LINK--

  • National Institutes of Health. (n.d.). Mechanistic studies on depurination and apurinic site chain breakage in oligodeoxyribonucleotides. Available at: --INVALID-LINK--

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). 7-Methylxanthine. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). How to troubleshoot low incorporation efficiency of 8-Ethynyl-9h-purine. Available at: --INVALID-LINK--

  • Taylor & Francis Online. (2010). N-Alkylation of 2,6-Dichloropurine Hydrochloride with a Variety of Alcohols over Alumina Catalyst. Available at: --INVALID-LINK--

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Available at: --INVALID-LINK--

  • PubChem. (n.d.). 7-Methylxanthine. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions in Purine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purine alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during the alkylation of purine scaffolds. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to not only solve current problems but also proactively design more robust synthetic strategies.

Frequently Asked Questions (FAQs)
1. Regioselectivity Issues: N7 vs. N9 Alkylation

Question: My reaction produced a mixture of two isomers that are difficult to separate. My NMR and LC-MS data suggest I have both N7- and N9-alkylated products. Why is this happening, and how can I favor the N9 isomer?

Answer: This is the most common challenge in purine alkylation. The formation of both N7 and N9 regioisomers stems from the intrinsic electronic properties of the purine ring system. Direct alkylation, often performed with an alkyl halide under basic conditions, typically yields a mixture of the N7 and N9 products, with the N9 isomer often being the thermodynamically more stable product.[1][2]

The Underlying Mechanism: Kinetic vs. Thermodynamic Control

The ratio of N7 to N9 products is governed by a delicate balance between kinetic and thermodynamic control.[3][4][5]

  • Kinetic Product (N7-Alkylation): The N7 position is often considered the most nucleophilic nitrogen due to the localization of its lone pair of electrons, which does not participate in the aromatic system.[6] Alkylation at this site is typically faster, has a lower activation energy, and is favored under conditions that are irreversible (e.g., low temperatures).[4][7]

  • Thermodynamic Product (N9-Alkylation): The N9-alkylated purine is generally the more stable isomer.[2] Reactions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, or the presence of a reversible protonation/deprotonation mechanism) will favor the formation of the thermodynamic N9 product.[3][4]

Troubleshooting Flowchart: N7 vs. N9 Selectivity

G cluster_kinetic Favoring Kinetic Product (N7) cluster_thermo Favoring Thermodynamic Product (N9) start Problem: N7/N9 Isomer Mixture q1 Is N9-alkylation the desired outcome? start->q1 k_cond Use conditions that prevent equilibration: - Low temperature - Strong, non-nucleophilic base (e.g., NaH) - Aprotic solvent (e.g., THF, DMF) q1->k_cond  No, I want N7   t_cond Use conditions that allow equilibration: - Higher temperature - Weaker base (e.g., K2CO3) - Polar, protic solvent (if applicable) q1->t_cond  Yes   end_n7 Outcome: Enriched N7 Isomer k_cond->end_n7 t_strat Alternative Strategies for N9 t_cond->t_strat steric Introduce bulky group at C6 to shield N7. t_strat->steric mitsunobu Use Mitsunobu reaction. t_strat->mitsunobu end_n9 Outcome: Enriched N9 Isomer steric->end_n9 mitsunobu->end_n9

Caption: Troubleshooting workflow for controlling N7/N9 regioselectivity.

Strategies to Enhance N9-Selectivity:

StrategyPrincipleTypical ConditionsExpected Outcome
Steric Hindrance Introduce a bulky substituent at the C6 position of the purine. This sterically shields the N7 position, directing the alkylating agent to the more accessible N9 position.[8][9][10]Substrate: 6-chloropurine, 6-(imidazol-1-yl)purine. Conditions: NaH, DMF, Alkyl Halide.High N9/N7 ratio, sometimes exclusively N9.[8][9]
Mitsunobu Reaction Couples an alcohol with the purine under mild, redox-neutral conditions. This reaction generally shows a strong preference for N9 alkylation.[11][12][13]Reagents: Triphenylphosphine (PPh3), DEAD or DIAD. Solvent: THF or Dioxane.Good to excellent yields (>90%) with high N9 regioselectivity.[11]
Base and Solvent Choice Using weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like DMF can favor N9 substitution.[14] Mineral hydrides are also commonly used.[14]Base: K2CO3. Solvent: DMF. Temp: Room temperature to moderate heat.Moderate to high N9 selectivity.[14]
Thermodynamic Control Running the reaction at a higher temperature for a longer duration can allow the initially formed kinetic N7 product to revert and equilibrate to the more stable N9 product.High temperature (e.g., 80-100 °C).Increased proportion of the N9 isomer over time.[2]
2. Unwanted Reactions at Other Positions

Question: Besides the N7/N9 mixture, I am seeing evidence of other side products. What other positions on the purine ring are reactive?

Answer: Yes, other nucleophilic sites on the purine ring can compete in alkylation reactions, leading to a complex product mixture. The primary sites of concern are the exocyclic functional groups and, under certain conditions, other ring nitrogens like N1 and N3.

A. O6-Alkylation of Guanine

Guanine and its derivatives are particularly susceptible to alkylation at the exocyclic oxygen (O6). This is a significant side reaction, especially with hard electrophiles or under conditions that favor the enol-like tautomer of guanine. O6-alkylation is highly mutagenic in biological systems as it disrupts the normal Watson-Crick base pairing.[15][16][17]

  • Cause: The O6 position becomes significantly nucleophilic in the enol tautomer of guanine. The use of strong, hard alkylating agents (e.g., methylating agents like MNU) can increase the incidence of O6-alkylation.[18]

  • Mitigation:

    • Protecting Groups: The most robust solution is to protect the O6 position. A common strategy involves using a protecting group like diphenylcarbamoyl.

    • Reaction Conditions: Using softer alkylating agents and carefully controlling the pH can minimize O6-alkylation.

B. Alkylation of Exocyclic Amino Groups (N6 of Adenine, N2 of Guanine)

The exocyclic amino groups of adenine and guanine are generally less nucleophilic than the ring nitrogens. However, with highly reactive alkylating agents or under forcing conditions, alkylation at these sites can occur.

  • Cause: Direct reaction with a potent electrophile. This is more common in the context of DNA damage studies where powerful alkylating agents are used.[19]

  • Mitigation:

    • Protecting Groups: The standard approach in nucleoside and oligonucleotide synthesis is to protect these amino groups as amides (e.g., with benzoyl, isobutyryl, or phenoxyacetyl groups).[20][21][22] These groups decrease the nucleophilicity of the exocyclic amine and can be removed under specific conditions post-alkylation.[23]

    • Control of Stoichiometry: Using a minimal excess of the alkylating agent can help reduce the likelihood of these and other polyalkylation events.

Reaction Hotspots on Purine Rings

G cluster_adenine Adenine cluster_guanine Guanine A A N9A N9 (Thermo) N7A N7 (Kinetic) N3A N3 (Basic) N6A N6 (Forcing) G G N9G N9 (Thermo) N7G N7 (Kinetic) O6G O6 (Hard E+)

Caption: Common sites of alkylation on adenine and guanine.

3. Troubleshooting the Mitsunobu Reaction

Question: I am trying to use the Mitsunobu reaction for a selective N9-alkylation, but I am getting low yields and a lot of side products. What could be going wrong?

Answer: While the Mitsunobu reaction is powerful for achieving N9 selectivity, it is sensitive to reaction conditions and substrate purity.[11][12] Low yields are often traced back to side reactions involving the reagents or impurities.[24]

  • Poor Nucleophilicity of Purine: Purines are relatively acidic but can be poor nucleophiles. The reaction works best with acidic nucleophiles (pKa < 13).[11][24] Ensure your purine substrate is sufficiently acidic to protonate the azodicarboxylate reagent.[11]

  • Side Reactions of Reagents: The triphenylphosphine (PPh3) and azodicarboxylate (DEAD or DIAD) can participate in unwanted side reactions. The most common issue is the formation of triphenylphosphine oxide (TPPO) and the reduced hydrazine, which can be challenging to remove during purification.

  • Alcohol Dehydration: A potential side reaction is the dehydration of the alcohol starting material, especially if it is a secondary alcohol prone to elimination.[12]

  • Water Content: The Mitsunobu reaction is highly sensitive to water. Ensure all reagents and solvents are scrupulously dry. Water will consume the activated intermediates and lead to the recovery of starting alcohol.

Protocol: General Procedure for N9-Alkylation via Mitsunobu Reaction

This protocol is a general guideline and should be optimized for your specific substrates.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the purine (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or 1,4-dioxane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate. Purification is typically achieved by silica gel column chromatography. A common challenge is the co-elution of TPPO. Several workarounds exist, such as precipitation of TPPO from a nonpolar solvent or using polymer-bound PPh3.

4. Purification and Separation Challenges

Question: I have an inseparable mixture of N7 and N9 isomers. Are there any tricks for separating them?

Answer: Separating N7 and N9 regioisomers can be notoriously difficult due to their similar polarities. However, differences in their chemical properties can be exploited.

  • Chromatography: This is the most common method.

    • Column Choice: Standard silica gel is the first choice. If that fails, consider using different stationary phases. For some purine derivatives, reversed-phase HPLC can be effective, sometimes requiring ion-pairing agents to improve retention and separation.[25]

    • Solvent System Optimization: Methodical screening of solvent systems for column chromatography is critical. A gradient elution from a nonpolar solvent to a more polar one can sometimes resolve close-running spots. Adding a small amount of a modifier like triethylamine or acetic acid can change the interactions with the silica and improve separation.

  • Crystallization: If one isomer is significantly more abundant or has a more ordered crystal lattice, fractional crystallization can be an effective, scalable purification method.

  • Derivatization: In challenging cases, the mixture can be subjected to a subsequent reaction that selectively modifies one isomer. For example, the N7-alkylated purine is more susceptible to forming a quaternary salt (purinium salt), which dramatically changes its polarity and allows for easy separation. The protecting group or quaternizing alkyl group can then be removed to yield the pure N9 isomer.

References

Technical Support Center: Investigating the Degradation Pathway of 2,6-Dichloro-7-Methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,6-dichloro-7-methylpurine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Given the limited direct literature on the specific degradation pathway of this compound, this document presents a scientifically plausible hypothesized pathway based on established principles of purine metabolism and microbial degradation of chlorinated aromatic compounds.[1][2][3]

Part 1: A Plausible Degradation Pathway for this compound

The degradation of this compound is likely a multi-step process involving initial dehalogenation followed by oxidation and ring cleavage. The proposed pathway involves a series of enzymatic reactions commonly observed in microbial systems exposed to halogenated aromatic compounds.[1][2]

Hypothesized Enzymatic Degradation Pathway

The proposed pathway initiates with the sequential removal of chlorine atoms, followed by oxidative modifications to the purine ring structure.

Caption: Hypothesized degradation pathway of this compound.

Degradation Pathway of this compound A This compound B 2-Chloro-7-methyl-6-hydroxypurine A->B  Hydrolytic Dehalogenase (+H2O, -HCl) C 7-Methylxanthine B->C  Hydrolytic Dehalogenase (+H2O, -HCl) D 7-Methyluric Acid C->D  Xanthine Oxidase (+O2, +H2O) E Ring Cleavage Products D->E  Uricase/Other Oxidases (+O2)

Step 1: Initial Hydrolytic Dehalogenation

The degradation is likely initiated by a hydrolytic dehalogenase that replaces the chlorine atom at the C6 position with a hydroxyl group, yielding 2-chloro-7-methyl-6-hydroxypurine.[1][4] This type of reaction is a common strategy employed by microorganisms to detoxify chlorinated aromatic compounds.[1][2]

Step 2: Second Hydrolytic Dehalogenation

A subsequent hydrolytic dehalogenation event, potentially catalyzed by the same or a different dehalogenase, removes the chlorine atom at the C2 position. This results in the formation of 7-methylxanthine, a common metabolite in purine metabolism.

Step 3: Oxidation by Xanthine Oxidase

7-Methylxanthine can then be oxidized by xanthine oxidase, a key enzyme in the catabolism of purines, to form 7-methyluric acid.[5]

Step 4: Ring Cleavage

Finally, the purine ring of 7-methyluric acid is likely opened by uricase or other oxidative enzymes, leading to the formation of simpler, more readily metabolizable compounds that can enter central metabolic pathways.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the experimental investigation of this compound degradation.

Problem Potential Cause Troubleshooting Steps
No degradation of this compound observed. Inactive microbial culture or enzyme preparation.- Confirm the viability and metabolic activity of your microbial culture. - For enzymatic assays, verify the activity of your enzyme preparation using a known substrate.
Inappropriate reaction conditions (pH, temperature, co-factors).- Optimize the pH and temperature of your reaction buffer. - Ensure the presence of any necessary co-factors for the enzymes involved.
Inhibition of enzymatic activity.- Check for potential inhibitors in your reaction mixture. The substrate itself could be inhibitory at high concentrations.
Accumulation of the first intermediate (2-chloro-7-methyl-6-hydroxypurine). The second dehalogenation step is the rate-limiting step.- This can provide insight into the kinetics of the pathway. Consider overexpressing the second dehalogenase if using a genetically modified organism.
Inhibition of the second dehalogenase.- The first intermediate may be a competitive inhibitor of the enzyme responsible for the second dehalogenation.
Identification of unexpected peaks in HPLC-MS analysis. Abiotic degradation of the parent compound or intermediates.- Run a control experiment without the microbial culture or enzyme to assess abiotic degradation.[6][7]
Contaminants in the sample or solvent.- Analyze a blank sample (solvent only) to identify any background peaks.
Formation of alternative degradation pathways.- Consider the possibility of other enzymatic activities, such as reductive dehalogenation, leading to different products.[8][9][10][11]
Poor reproducibility of results. Inconsistent inoculum size or enzyme concentration.- Standardize the amount of microbial culture or enzyme used in each experiment.
Variability in experimental conditions.- Ensure consistent pH, temperature, and incubation times across all experiments.
Sample preparation artifacts.- Follow a consistent and validated protocol for sample extraction and preparation to minimize variability.[12][13]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques to monitor the degradation of this compound and its intermediates?

A1: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method.[14] It allows for the separation, identification, and quantification of the parent compound and its various metabolites with high sensitivity and specificity.[15][16][17] UV detection can also be used, but MS provides structural information crucial for identifying unknown intermediates.

Q2: How can I confirm the identity of the proposed intermediates?

A2: The gold standard for structural elucidation is to compare the retention time and mass spectrum of your experimental sample with those of an authentic chemical standard.[18][19] If standards are unavailable, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition, and tandem mass spectrometry (MS/MS) can yield fragmentation patterns that help in structural assignment.

Q3: Are there any known abiotic degradation pathways for this compound?

A3: While specific data for this compound is scarce, chlorinated aromatic compounds can undergo abiotic degradation, such as photolysis or hydrolysis, under certain environmental conditions.[6][20] It is crucial to run appropriate abiotic controls in your experiments to distinguish between enzymatic and non-enzymatic degradation.

Q4: What types of microorganisms are likely to degrade this compound?

A4: Bacteria from genera known to degrade halogenated aromatic compounds, such as Pseudomonas, Rhodococcus, and Sphingomonas, are good candidates.[1][2][3][21][22][23] These organisms often possess the necessary dehalogenase and oxygenase enzymes.

Q5: My HPLC results show poor peak shape for the purine compounds. How can I improve this?

A5: Poor peak shape for purine analogs is a common issue in reversed-phase HPLC.[24] Consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can improve the peak shape of ionizable compounds.

  • Ion-Pairing Agents: Using an ion-pairing reagent can enhance the retention and improve the peak shape of polar analytes.

  • Column Chemistry: Experiment with different column stationary phases, such as those with polar end-capping.

Part 4: Experimental Protocol

Protocol: Monitoring the Microbial Degradation of this compound by HPLC-MS

This protocol outlines a general procedure for studying the degradation of this compound using a microbial culture.

Caption: Workflow for monitoring microbial degradation of this compound.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare microbial culture in appropriate growth medium D Inoculate reaction medium with microbial culture A->D B Prepare sterile reaction medium B->D C Prepare stock solution of this compound E Add this compound to a final concentration of 50-100 µM C->E D->E F Incubate under optimal growth conditions (e.g., 30°C, 150 rpm) E->F G Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) F->G H Quench metabolic activity (e.g., with cold methanol) G->H I Centrifuge to remove cells and precipitate proteins H->I J Filter supernatant I->J K Analyze by HPLC-MS J->K

1. Materials:

  • Microbial culture capable of degrading chlorinated aromatic compounds.

  • Appropriate growth medium for the selected microorganism.

  • This compound.

  • Sterile reaction buffer (e.g., minimal salts medium).

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Formic acid or ammonium acetate for mobile phase modification.

  • Syringe filters (0.22 µm).

2. Procedure:

  • Culture Preparation: Grow the microbial culture to the mid-exponential phase in its optimal growth medium.

  • Reaction Setup:

    • Harvest the cells by centrifugation and wash them with sterile reaction buffer to remove residual growth medium.

    • Resuspend the cells in the reaction buffer to a predetermined optical density (e.g., OD600 of 1.0).

    • Add this compound from a concentrated stock solution to the desired final concentration (e.g., 50 µM).

    • Set up an abiotic control with no microbial cells.

  • Incubation and Sampling:

    • Incubate the reactions under appropriate conditions (e.g., 30°C with shaking).

    • At specified time points, withdraw an aliquot of the reaction mixture.

  • Sample Preparation for HPLC-MS:

    • Immediately quench the enzymatic activity by mixing the sample with an equal volume of ice-cold methanol.

    • Centrifuge the sample to pellet the cells and any precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis:

    • Analyze the samples using a suitable HPLC-MS method. A C18 reversed-phase column is a good starting point.

    • Use a gradient elution with water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to improve peak shape and ionization.

    • Monitor the mass-to-charge ratios (m/z) corresponding to the parent compound and its expected metabolites.

References

Technical Support Center: Optimizing Nucleophilic Substitution on Dichloropurines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloropurine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2,6-dichloropurine and its derivatives. Here, we will move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

PART 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses the fundamental principles governing the reactivity and selectivity of dichloropurines. Understanding these concepts is the first step toward rational reaction design.

Q1: Why does nucleophilic substitution on 2,6-dichloropurine occur selectively at the C6 position first?

A: The pronounced regioselectivity for substitution at the C6 position over the C2 position is a cornerstone of dichloropurine chemistry. This preference is rooted in the electronic properties of the purine ring system. The two nitrogen atoms in the pyrimidine ring (N1 and N3) exert a strong electron-withdrawing inductive effect. This effect is more pronounced at the C6 position, making it more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.

Experimental evidence from 35Cl NQR spectroscopy supports this, indicating a difference in the electronic environment and reactivity of the two chlorine atoms.[1] The initial substitution almost invariably yields the 2-chloro-6-substituted purine derivative.[2] To achieve substitution at the C2 position, one must first functionalize the C6 position and then employ more forcing conditions (e.g., higher temperatures) for the second substitution.

Q2: What is the underlying mechanism for this substitution reaction?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving an addition-elimination sequence.[3][4]

  • Addition Step: The nucleophile attacks the electron-deficient carbon (C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nature of the purine ring is crucial for stabilizing this intermediate.

  • Elimination Step: The aromaticity is restored as the chloride ion (a good leaving group) is expelled, resulting in the final substituted product.

While the two-step model is widely accepted, some computational and kinetic studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously.[3] However, for practical laboratory purposes, the addition-elimination model provides an excellent framework for understanding reactivity.

Q3: How do I choose the right solvent and base for my reaction?

A: Solvent and base selection are critical for success and are interdependent.

  • Solvents: Polar aprotic solvents are generally the best choice. These include N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , acetonitrile (MeCN) , and tetrahydrofuran (THF) .[5] These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity. The choice of solvent can also influence reaction rates and the stability of intermediates.[6][7]

  • Bases: A base is often necessary, serving one of two purposes:

    • To deprotonate the nucleophile: If you are using a nucleophile with an acidic proton (e.g., an alcohol, thiol, or a primary/secondary amine), a base is required to generate the more potent anionic nucleophile.

    • To scavenge acid byproduct: The reaction generates HCl, which can protonate your starting amine or product, rendering it non-nucleophilic. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is ideal for this purpose.[8] For simple reactions, using an excess of the amine nucleophile (2-3 equivalents) can also serve this purpose.[8]

PART 2: Troubleshooting Guide

Even with a solid understanding of the principles, experiments can fail. This guide addresses the most common issues encountered during dichloropurine substitutions in a problem-solution format.

Diagram: Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing common experimental failures.

G Start Reaction Issue Identified (e.g., Low Yield, Side Products) Check_SM Verify Starting Material Purity & Identity Start->Check_SM Check_Reagents Assess Reagent Quality (Nucleophile, Base, Solvent) Check_SM->Check_Reagents Problem_NoRxn Problem: No/Low Conversion Check_Reagents->Problem_NoRxn If reagents are OK Problem_DiSub Problem: Di-substitution Check_Reagents->Problem_DiSub If reagents are OK Problem_SideRxn Problem: Other Side Products Check_Reagents->Problem_SideRxn If reagents are OK Sol_Temp Increase Temperature Incrementally Problem_NoRxn->Sol_Temp Cause: Insufficient Energy Sol_Base Add/Change Base or Use Stronger Nucleophile Problem_NoRxn->Sol_Base Cause: Poor Nucleophilicity Sol_Solvent Change Solvent (e.g., to DMSO) Problem_NoRxn->Sol_Solvent Cause: Poor Solubility/Reactivity Sol_Stoich Reduce Nucleophile (1.0-1.2 eq.) Problem_DiSub->Sol_Stoich Cause: Excess Nucleophile Sol_Temp_DiSub Lower Temperature & Monitor Reaction Time Problem_DiSub->Sol_Temp_DiSub Cause: Over-reaction Sol_Protect Consider N9 Protecting Group Problem_SideRxn->Sol_Protect Cause: N-Alkylation Sol_Temp->Problem_NoRxn Re-evaluate Sol_Base->Problem_NoRxn Re-evaluate Sol_Solvent->Problem_NoRxn Re-evaluate

Caption: Logical workflow for troubleshooting dichloropurine substitution reactions.

Troubleshooting Table

This table provides a quick reference for common problems and their solutions.

Problem Potential Cause Recommended Solution(s) Citation
1. Low to No Conversion a. Nucleophile is not strong enough.Use a stronger nucleophile or add a base (e.g., NaH, K₂CO₃) to deprotonate it.[9]
b. Reaction temperature is too low.Gradually increase the temperature in 10-20 °C increments while monitoring by TLC/LCMS.[9]
c. Poor solubility of reagents.Switch to a more polar solvent like DMF or DMSO.[9]
2. Formation of Di-substituted Product a. Excess nucleophile used.Carefully control stoichiometry. Use 1.0 to 1.2 equivalents of the nucleophile for mono-substitution.[9]
b. High temperature or prolonged reaction time.Lower the reaction temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed.[9]
3. Unidentified Side Products a. Alkylation at ring nitrogens (N7/N9).This is common when using alkylating agents. Consider using a protecting group at the N9 position (e.g., THP, SEM) to ensure C6/C2 reactivity.[10][11]
b. Degradation of starting material or product.This can occur at high temperatures. If you suspect degradation, run the reaction at a lower temperature for a longer period. Ensure an inert atmosphere (N₂ or Ar) is maintained.
4. Difficulty Substituting at C2 Position a. C2 is inherently less reactive than C6.After C6 substitution is complete, more forcing conditions are required. Increase the temperature significantly (e.g., >100 °C) and/or use microwave irradiation.[2]
b. Product from C6 substitution has precipitated.Ensure the 2-chloro-6-substituted intermediate is fully dissolved before attempting the second substitution. A change of solvent may be necessary.

PART 3: Key Experimental Protocols

Trustworthy protocols are self-validating. The following is a representative, detailed methodology for the selective mono-amination of 2,6-dichloropurine.

Protocol: Selective Mono-substitution of 2,6-Dichloropurine with Benzylamine

This protocol is designed to favor the formation of 2-chloro-6-(benzylamino)purine.

Materials:

  • 2,6-Dichloropurine (1.0 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous n-Butanol (or DMF)

  • Reaction vessel with condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add 2,6-dichloropurine (1.0 eq).

  • Solvent Addition: Add anhydrous n-Butanol to create a concentration of approximately 0.1-0.2 M. Stir to form a suspension.

  • Reagent Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The starting material is UV-active and the product will be a new, typically less polar, spot. The reaction is complete upon full consumption of the 2,6-dichloropurine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x) and then with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-chloro-6-(benzylamino)purine.

Diagram: SNAr Mechanism on 2,6-Dichloropurine

Caption: General mechanism for nucleophilic substitution at the C6 position of 2,6-dichloropurine.

References

Technical Support Center: Troubleshooting the Separation of Purine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of purine regioisomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with resolving structurally similar purine analogues, particularly N7 and N9 positional isomers.

The subtle differences in the physicochemical properties of these isomers demand a nuanced and systematic approach to chromatographic method development. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose problems, understand the underlying chemical principles, and develop robust separation methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Challenges & Initial Steps

Question: Why is the separation of N7 and N9 purine regioisomers so notoriously difficult?

Answer: The primary challenge lies in their remarkable structural similarity. N7 and N9 regioisomers of purines, such as adenine or guanine derivatives, share the same molecular weight and elemental composition. The only difference is the point of attachment of a substituent (e.g., an alkyl or ribosyl group) on the purine's imidazole ring. This leads to very subtle differences in their physicochemical properties:

  • Polarity and Hydrophobicity: The isomers often have nearly identical polarity and logP values, making differentiation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.

  • Protonation Sites (pKa): The basicity of the nitrogen atoms in the purine ring is slightly different between the two isomers. The N7 atom is generally more sterically accessible, but electronic effects from substituents can alter the pKa values of N1, N3, and N7, influencing their interaction with stationary phases under different pH conditions.[1][2]

  • Dipole Moment and Shape: Minor differences in molecular shape and dipole moment can be exploited but require highly selective stationary phases or chromatographic techniques.

Synthetic reactions aimed at producing a single isomer, such as N9 alkylation, are often plagued by the formation of a mixture of N9 and N7 regioisomers, making effective separation a critical downstream step.[3][4]

Question: I'm starting from scratch. What is a good universal starting point for developing an HPLC method for my N7/N9 isomers?

Answer: A systematic screening approach is the most efficient path forward. Begin with a standard C18 column and a broad acetonitrile/water gradient. This initial run will provide a baseline and inform your next steps.

dot graph TD { graph [rankdir="LR", labelloc="t", label="Initial HPLC Method Development Workflow", fontname="Roboto", fontsize=16]; node [shape=box, style="rounded,filled", fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} dot Caption: Initial HPLC screening workflow.

If you observe co-elution or poor peak shape, do not be discouraged. This is a common outcome. The key is to methodically adjust one parameter at a time. The following sections provide a logical troubleshooting hierarchy.

Section 2: HPLC Method Optimization & Troubleshooting

Question: My N7 and N9 isomers are co-eluting on a C18 column. What is the first parameter I should adjust?

Answer: The single most powerful parameter for manipulating the selectivity of ionizable compounds like purines is mobile phase pH .

The Causality: The protonation state of your purine isomers is pH-dependent. Altering the pH changes the overall charge of the molecule, which in turn modifies its interaction with the C18 stationary phase. Even small differences in the pKa values of the ring nitrogens between the N7 and N9 isomers can be exploited.[5][6]

  • At Low pH (e.g., pH 2.5-4.0): The purine ring is more likely to be protonated (cationic). This can increase interaction with residual silanols on the silica backbone (a secondary, often undesirable, effect) or alter the molecule's overall polarity. An acetate or formate buffer is excellent in this range.[5][6]

  • At Mid-Range pH (e.g., pH 6.0-7.5): The molecules may be neutral or partially ionized. This can be a "sweet spot" for separation, but buffer choice is critical for reproducibility. Phosphate buffers are effective here.[7]

Troubleshooting Protocol: pH Scouting

  • Prepare Buffers: Make three mobile phases with 0.1% formic acid (pH ~2.7), 10 mM ammonium acetate (pH ~4.5), and 10 mM ammonium bicarbonate (pH ~6.8).

  • Run Isocratic Holds: If possible, determine the approximate elution percentage of your co-eluting peak (e.g., 40% acetonitrile).

  • Inject and Compare: Run your sample under isocratic conditions with each of the three mobile phases.

  • Analyze: Look for any change in retention time or the beginning of peak separation. Even a small shoulder on the peak is a positive sign. The pH that shows the most promise should be the starting point for further gradient optimization.

Question: Adjusting pH didn't work. Should I try a different column or change my organic modifier?

Answer: If pH scouting fails to provide a hint of separation, your next step should be to change the stationary phase chemistry . The interaction mechanism between the analyte and the stationary phase needs to be altered. Simply changing from methanol to acetonitrile (or vice versa) is unlikely to resolve isomers with such similar hydrophobicity.

The Causality: Standard C18 columns separate primarily based on hydrophobic interactions. To resolve regioisomers, you often need a column that offers alternative separation mechanisms, such as pi-pi interactions, dipole-dipole interactions, or shape selectivity.

Recommended Column Screening Strategy

Stationary PhasePrimary Interaction MechanismIdeal For...Starting Conditions
C18 (Standard) HydrophobicBaseline screening, nonpolar compounds.0.1% FA in Water/ACN
PFP (Pentafluorophenyl) Aromatic (pi-pi), Dipole, Shape SelectivityAromatic, halogenated, or positional isomers. Excellent for purines.[8]0.1% FA in Water/ACN
Phenyl-Hexyl Aromatic (pi-pi), Moderate HydrophobicityCompounds with aromatic rings where C18 provides too much retention.0.1% FA in Water/ACN
HILIC (Amide or Zwitterionic) Hydrophilic PartitioningVery polar purines or nucleosides not retained in RP.[9][10][11]90% ACN / 10% (10mM Ammonium Formate)

Experimental Protocol: Column Screening

  • Select a PFP and a HILIC column to screen against your C18.

  • For the PFP column, use the same gradient and mobile phase conditions as your initial C18 screen. The PFP phase offers unique selectivity for aromatic systems.

  • For the HILIC column, you must reverse your mobile phase composition. Start with a high percentage of organic solvent (e.g., 90% acetonitrile) and a small amount of aqueous buffer.[10][12]

  • Compare the chromatograms. The goal is to find a stationary phase that provides a different elution order or improved resolution.

dot graph TD { graph [labelloc="t", label="Troubleshooting Co-Elution", fontname="Roboto", fontsize=16]; node [shape=box, style="rounded,filled", fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} dot Caption: Decision tree for troubleshooting co-elution.

Question: My purine analogue is chiral. How does this affect my separation strategy?

Answer: If your purine regioisomers also contain a chiral center, you are dealing with a mixture of up to four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). This requires a specialized approach.

The Causality: Enantiomers have identical physicochemical properties in an achiral environment and will not be separated by the methods described above. Diastereomers, however, have different properties and can often be separated on standard achiral columns (like C18 or PFP).

Strategy for Chiral Regioisomers:

  • Separate the Diastereomers First: Use the troubleshooting steps in the previous questions (pH, column screening) to separate the two pairs of enantiomers from each other on a standard achiral column. You should see two peaks, each containing an unresolved pair of enantiomers.

  • Separate the Enantiomers: To separate the remaining enantiomeric pairs, you must introduce a chiral selector into the system. The most common and effective method is using a Chiral Stationary Phase (CSP) .[13][14] Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are highly versatile and widely used for pharmaceutical compounds.[13]

The development of chiral separations is an empirical process.[14] Screening different CSPs with various mobile phases (normal phase, polar organic, reversed-phase) is often necessary to find the optimal conditions.

Section 3: Advanced Techniques & Confirmation

Question: I've tried multiple columns and mobile phases with HPLC, but the resolution is still insufficient. What's next?

Answer: When HPLC reaches its limits, Supercritical Fluid Chromatography (SFC) is an outstanding alternative. SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase, mixed with a small amount of a polar co-solvent like methanol.[15][16]

Why SFC is Effective for Isomers:

  • High Efficiency: The low viscosity of supercritical fluids allows for faster flow rates and rapid separations without a significant loss of efficiency.[15][17]

  • Unique Selectivity: SFC operates on a different principle than reversed-phase HPLC. Its normal-phase character provides orthogonal selectivity, often succeeding where RP-HPLC fails.

  • Ideal for Chiral Separations: SFC is a dominant technique for chiral separations in the pharmaceutical industry due to its speed and high resolution on polysaccharide-based CSPs.[16][17]

While traditionally considered for non-polar compounds, modern SFC with polar co-solvents and additives is highly effective for separating a wide range of polar molecules, including purine derivatives.[18][19]

Question: I have achieved separation. How can I definitively confirm the identity of the N7 and N9 isomer peaks?

Answer: Chromatographic separation alone does not identify your peaks. Spectroscopic confirmation is essential. The gold standard for identifying purine regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy .[20]

The Causality: The chemical environment of the protons and carbons in the purine ring differs between N7 and N9 isomers. These differences, though subtle, result in distinct chemical shifts in the NMR spectrum.

Key NMR Techniques for Isomer Identification:

  • ¹H NMR: The chemical shift of the C8-H proton is often a key indicator.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the imidazole ring (C4, C5, C8) are particularly sensitive to the position of the substituent. The C5 chemical shift is typically higher (more downfield) for the N9 isomer compared to the N7 isomer, while the C4 chemical shift is more shielded (upfield) for the N9 isomer.[21]

  • 2D NMR (HSQC, HMBC): Two-dimensional NMR experiments can provide unambiguous assignments by showing correlations between protons and carbons, confirming the connectivity and solidifying the structural identification.[20]

For a definitive assignment, it is best to compare the spectra of your separated peaks to either a known standard or to data from the literature. If no reference is available, advanced techniques like 2D NOESY or X-ray crystallography may be required.

References

Technical Support Center: Stability of 2,6-Dichloro-7-methylpurine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-7-methylpurine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solution-based experimental settings. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of various biologically active purine derivatives. The reactivity of the two chlorine atoms at the C2 and C6 positions of the purine ring makes this compound a versatile building block. However, this reactivity also renders the molecule susceptible to degradation, particularly in solution. Understanding the stability of this compound is critical for obtaining reliable and reproducible experimental results. The primary degradation pathway is the hydrolysis of the carbon-chlorine bonds, which is influenced by factors such as pH, temperature, and solvent composition.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1:

  • Solid Compound: Solid this compound should be stored in a tightly sealed container at -20°C, protected from moisture and light.

  • Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If storage is unavoidable, prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot completely and vortex to ensure homogeneity.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of purine analogs due to its high solubilizing capacity for many organic compounds. However, it is crucial to use anhydrous DMSO to minimize water-related degradation. For aqueous-based experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: Is this compound stable in aqueous solutions like buffers or cell culture media?

A3: this compound is expected to be unstable in aqueous solutions due to the hydrolytic liability of the chloro groups on the purine ring. The rate of hydrolysis is generally dependent on pH and temperature. It is advisable to prepare aqueous working solutions immediately before use from a concentrated, anhydrous stock solution.

Q4: How does pH affect the stability of this compound?

A4: While specific pH-rate profile data for this compound is not readily available, the hydrolysis of similar chlorinated heterocyclic compounds is often pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bonds. It is crucial to control the pH of your experimental system and consider its potential impact on the compound's stability.

Q5: What are the likely degradation products of this compound in aqueous solution?

A5: The primary degradation products are expected to be the result of sequential hydrolysis of the two chlorine atoms. This would lead to the formation of 2-chloro-6-hydroxy-7-methylpurine, 6-chloro-2-hydroxy-7-methylpurine, and finally 7-methylxanthine (2,6-dihydroxy-7-methylpurine). The relative reactivity of the C2 and C6 positions towards nucleophilic substitution can vary based on the specific reaction conditions.[1]

Troubleshooting Guide: Stability-Related Issues

This guide provides a systematic approach to troubleshooting common problems encountered during experiments with this compound that may be related to its instability.

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of the compound in aqueous experimental media.Prepare fresh working solutions immediately before each experiment. Minimize the pre-incubation time of the compound in aqueous buffers or media.
Precipitation in the final working solution Poor aqueous solubility or degradation to a less soluble product.Ensure the final concentration of the compound is below its solubility limit in the specific medium. Also, confirm that the final concentration of the stock solvent (e.g., DMSO) is not causing precipitation.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. Compare chromatograms of aged solutions to identify potential degradation peaks.
Variability between experimental replicates Inconsistent handling and preparation of the compound solution.Standardize the solution preparation protocol, including the time between preparation and use. Use single-use aliquots of the stock solution to avoid variability from freeze-thaw cycles.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions to identify potential degradation products and pathways.[2][3]

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable HPLC or LC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Photolytic Degradation: Expose an aliquot of the stock solution (in a photostable container) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.[4] A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used for purine analogs.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound under each condition.

    • If using LC-MS, analyze the mass spectra of the degradation peaks to propose their structures.

Expected Outcome: This study will provide valuable information on the degradation profile of this compound, helping you to design more robust experiments and interpret your results with greater confidence.

Visualizing the Degradation Pathway and Experimental Workflow

Below are diagrams illustrating the potential degradation pathway of this compound and a typical experimental workflow for its use.

Caption: Potential hydrolytic degradation pathway of this compound.

References

Technical Support Center: Synthesis and Handling of Dichloropurine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with dichloropurine intermediates. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of handling these reactive molecules and prevent their decomposition. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and success of your experiments.

Introduction: The Challenge of Dichloropurine Stability

Dichloropurine intermediates, such as the widely used 2,6-dichloropurine, are invaluable building blocks in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2] However, their utility is matched by their inherent instability. The electron-deficient nature of the purine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, renders these compounds susceptible to decomposition under various common laboratory conditions. Understanding and mitigating these degradation pathways is critical for achieving high yields, purity, and reproducibility in your synthetic routes.

This guide will equip you with the knowledge to anticipate and prevent the decomposition of dichloropurine intermediates, ensuring the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis, purification, and storage of dichloropurine intermediates.

Q1: My yield of 2,6-dichloropurine is consistently low. What are the most likely causes?

A1: Low yields in 2,6-dichloropurine synthesis can often be attributed to several factors:

  • Presence of Water: Dichloropurine intermediates are highly sensitive to moisture. Water can lead to hydrolysis, replacing one or both chlorine atoms with hydroxyl groups. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Even small amounts of water in the reaction mixture can significantly reduce the yield.[3]

  • Suboptimal Reaction Temperature: The temperature of the chlorination reaction is critical. While heating is often necessary to drive the reaction to completion, excessive temperatures or prolonged reaction times can lead to the formation of side products and degradation. It is essential to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can result in an incomplete conversion of the starting material. Again, reaction monitoring is key to ensuring the reaction has gone to completion before workup.

  • Side Reactions: The formation of undesired isomers or other byproducts can consume starting material and reduce the yield of the desired product. Careful control of reaction conditions, including the stoichiometry of reagents, can help minimize these side reactions.

Q2: I'm observing an impurity in my dichloropurine product that I suspect is a hydrolysis product. How can I confirm this and remove it?

A2: The most common hydrolysis product of 2,6-dichloropurine is 6-chloro-2-hydroxypurine or 2-chloro-6-hydroxypurine. To confirm its presence, you can use the following analytical techniques:

  • HPLC: A reverse-phase HPLC method can effectively separate 2,6-dichloropurine from its more polar hydrolysis products. The hydrolysis product will typically have a shorter retention time.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products. The hydrolysis product will have a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can also be used to identify the hydrolysis product, although the differences in chemical shifts may be subtle.

To remove the hydrolysis product, recrystallization is the most effective method. Since the hydrolysis products are generally more polar than the parent dichloropurine, a carefully chosen solvent system can effectively separate them. Recrystallization from water or ethanol has been reported to be effective.[4]

Q3: What are the optimal storage conditions for solid 2,6-dichloropurine and its solutions?

A3: Proper storage is crucial to maintain the integrity of dichloropurine intermediates.

  • Solid Form: Store solid 2,6-dichloropurine in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended to protect it from moisture. For long-term storage, storing under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) is ideal.

  • In Solution: Solutions of dichloropurines are generally less stable than the solid material. If you must store them in solution, use a high-purity, anhydrous aprotic solvent. Prepare solutions fresh whenever possible. If short-term storage is necessary, keep the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature.

Q4: Can I use protic solvents like methanol or ethanol with dichloropurines?

A4: While aprotic solvents are generally preferred, protic solvents like methanol and ethanol can be used with caution, particularly for short durations and at low temperatures. These solvents can act as nucleophiles and lead to the formation of alkoxy-substituted purines, especially at elevated temperatures or in the presence of a base. For procedures like recrystallization where a protic solvent is used, it is important to use the minimum amount of hot solvent necessary and to cool the solution promptly to minimize the risk of side reactions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and synthesis of dichloropurine intermediates.

Issue Potential Cause(s) Recommended Solutions & Corrective Actions
Low Yield / Incomplete Reaction 1. Presence of moisture.2. Insufficient reaction time or temperature.3. Inefficient chlorinating agent.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.2. Monitor the reaction progress by TLC or HPLC. Optimize reaction time and temperature based on these results.3. Use a fresh, high-quality chlorinating agent (e.g., phosphoryl chloride).
Formation of Side Products (e.g., monochloro-hydroxypurine) 1. Hydrolysis during reaction or workup.2. Reaction with nucleophilic solvents or reagents.1. Maintain strictly anhydrous conditions. Perform aqueous workup steps quickly and at low temperatures.2. Choose non-nucleophilic solvents when possible. If a nucleophilic solvent is required, use it at the lowest possible temperature and for the shortest duration.
Product Degradation During Purification 1. Prolonged exposure to heat during recrystallization.2. Use of reactive chromatography media.1. Use a minimal amount of hot solvent for recrystallization and cool the solution promptly. 2. Use neutral silica gel for column chromatography and avoid highly acidic or basic mobile phases.
Difficulty in Removing Impurities 1. Co-crystallization of impurities.2. Similar polarity of product and impurities.1. Perform a second recrystallization from a different solvent system.2. If recrystallization is ineffective, column chromatography may be necessary. A gradient elution may be required to achieve good separation.

Understanding and Preventing Decomposition Pathways

The primary modes of decomposition for dichloropurine intermediates are hydrolysis and nucleophilic substitution.

Hydrolysis: The Primary Culprit

Hydrolysis is the most common degradation pathway, where a chlorine atom is displaced by a hydroxyl group from water. This can occur at both the C2 and C6 positions of the purine ring.

Caption: Primary hydrolysis pathway of 2,6-dichloropurine.

The rate of hydrolysis is influenced by several factors:

  • pH: Hydrolysis is significantly accelerated under both acidic and basic conditions. Neutral pH generally offers the greatest stability in aqueous environments.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The presence of water, even in small amounts in organic solvents, can lead to hydrolysis.

Relative Stability of 2,6-Dichloropurine under Various Conditions (Qualitative)

Condition Relative Stability Primary Degradation Product(s) Notes
Acidic (pH < 4) LowMonochloro-hydroxypurinesHydrolysis is catalyzed by H+.
Neutral (pH ~7) ModerateMonochloro-hydroxypurines (slow)Stability is highest at or near neutral pH.
Basic (pH > 8) Very LowMonochloro-hydroxypurinesHydrolysis is rapid due to catalysis by OH-.
Anhydrous Aprotic Solvents (e.g., Acetonitrile, DMF) HighMinimal degradationStability is excellent in the absence of water.
Anhydrous Protic Solvents (e.g., Methanol, Ethanol) Moderate to LowAlkoxy-substituted purinesRisk of solvolysis, especially at elevated temperatures.
Exposure to Light ModeratePotential for photodecompositionStore in amber vials or protected from light.
Nucleophilic Substitution

The chlorine atoms on the purine ring are susceptible to substitution by other nucleophiles besides water. This is, in fact, the basis for the synthetic utility of these intermediates. However, unintended reactions with nucleophiles present in the reaction mixture can lead to impurities.

Experimental Protocols

Protocol 1: Recrystallization of 2,6-Dichloropurine to Remove Hydrolysis Impurities

This protocol is designed to purify 2,6-dichloropurine that has been partially hydrolyzed.

Materials:

  • Crude 2,6-dichloropurine

  • Deionized water or 95% Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude 2,6-dichloropurine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (water or ethanol). A starting point is approximately 4 mL of solvent per gram of crude material.[5]

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add small portions of hot solvent until all the solid has just dissolved. Avoid adding excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.[5]

  • Dry the purified crystals under vacuum.

Caption: Workflow for the purification of 2,6-dichloropurine by recrystallization.

Protocol 2: General Guidelines for Anhydrous Reaction Setup

To minimize hydrolysis, it is imperative to maintain anhydrous conditions throughout your reaction.

Procedure:

  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent and Reagent Preparation: Use commercially available anhydrous solvents. If necessary, dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure all liquid reagents are transferred via syringe through septa. Solid reagents should be dried in a vacuum oven and handled in a glovebox or under a positive pressure of inert gas.

  • Reaction Assembly: Assemble the reaction apparatus while it is still hot and flush with an inert gas (argon or nitrogen) as it cools. Maintain a positive pressure of the inert gas throughout the reaction using a bubbler or a balloon.

  • Reagent Addition: Add reagents via syringe or a solids addition funnel under a positive flow of inert gas.

Quality Control & Purity Assessment

Regularly assessing the purity of your dichloropurine intermediates is essential.

  • TLC: A quick and easy way to monitor reaction progress and check for the presence of more polar impurities (which will have a lower Rf value).

  • HPLC: The gold standard for assessing purity. A validated, stability-indicating HPLC method can separate and quantify the dichloropurine intermediate and its degradation products. A typical reverse-phase method might use a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape).[6]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities. The reported melting point of 2,6-dichloropurine is around 180-182 °C.[7]

References

Technical Support Center: Scaling Up 2,6-Dichloropurine Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up 2,6-dichloropurine methylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find practical, field-proven insights to troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding the methylation of 2,6-dichloropurine.

Q1: What are the most common methylating agents for 2,6-dichloropurine?

A1: Iodomethane (methyl iodide) and dimethyl sulfate are the most frequently used methylating agents for this reaction. The choice between them often depends on factors like reaction scale, safety considerations, and desired reactivity. Iodomethane is a potent methylating agent, while dimethyl sulfate is also effective but requires careful handling due to its toxicity.

Q2: What is the expected regioselectivity of the methylation reaction?

A2: The methylation of 2,6-dichloropurine typically yields a mixture of N7- and N9-methylated isomers.[1][2] The thermodynamically more stable N9-isomer is usually the major product.[2] The ratio of these isomers can be influenced by reaction conditions such as the solvent, base, and temperature.[3]

Q3: What are the key safety precautions when working with 2,6-dichloropurine and methylating agents?

A3: 2,6-Dichloropurine is classified as acutely toxic if swallowed. Methylating agents like iodomethane and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[4] By comparing the reaction mixture to the starting material, you can determine when the 2,6-dichloropurine has been consumed.

Troubleshooting Guide

Encountering challenges when scaling up a reaction is common. This section provides a structured approach to identifying and resolving potential issues.

Problem Potential Causes Recommended Solutions
Low or No Reaction - Inactive methylating agent- Inappropriate base- Low reaction temperature- Use a fresh bottle of methylating agent.- Ensure the base is strong enough to deprotonate the purine. Potassium carbonate is a common choice.[1][5]- Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Low Yield of Desired Product - Incomplete reaction- Formation of side products- Product degradation- Increase the reaction time or temperature.[4]- Optimize the stoichiometry of the reactants.[4]- Avoid prolonged exposure to high temperatures or harsh basic conditions.[4]
Poor Regioselectivity (Unfavorable N7/N9 Isomer Ratio) - Suboptimal reaction conditions- Screen different solvents and bases. For instance, using tetrabutylammonium hydroxide as a base has been shown to improve N9 regioselectivity.[3]- Modifying the purine with a trimethylsilyl group and using a Lewis acid catalyst like SnCl4 can favor the N7 isomer.[2][6]
Difficulties in Product Purification - Co-elution of isomers- Presence of unreacted starting materials or byproducts- Utilize column chromatography with a suitable eluent system, such as dichloromethane/methanol, to separate the isomers.[1][5]- Recrystallization can be an effective method for purifying the final product on a larger scale.[4]
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the methylation and purification of 2,6-dichloropurine.

Methylation Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start 2,6-Dichloropurine Reagents Methylating Agent (e.g., Iodomethane) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Reaction Stir at RT Reagents->Reaction Evaporation Remove Solvent Reaction->Evaporation Reaction Complete (Monitor by TLC/HPLC) Chromatography Column Chromatography (e.g., DCM/MeOH) Evaporation->Chromatography Isomers Separate N7 & N9 Isomers Chromatography->Isomers Product Purified Methylated Product Isomers->Product

Caption: Workflow for 2,6-Dichloropurine Methylation.

Experimental Protocols

Standard Methylation of 2,6-Dichloropurine

This protocol is a general guideline and may require optimization for your specific scale and equipment.

Materials:

  • 2,6-Dichloropurine

  • Iodomethane

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropurine (1.0 eq.) in acetonitrile.

  • Addition of Reagents: Add potassium carbonate (1.2 eq.) to the solution, followed by the slow addition of iodomethane (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. A typical reaction time can be around 70 hours.[5]

  • Workup: Once the reaction is complete, remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of dichloromethane and methanol (e.g., 90:10 v/v).[1][5]

  • Characterization: Collect the fractions containing the desired product(s) and remove the solvent. Characterize the purified product(s) by appropriate analytical techniques (e.g., NMR, MS).

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues encountered during the scale-up process.

Troubleshooting Logic Start Low Yield or Purity Issue CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete Incomplete->Complete No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete->OptimizeConditions Yes AnalyzeCrude Analyze Crude Product (NMR/MS) Complete->AnalyzeCrude SideProducts Significant Side Products? AnalyzeCrude->SideProducts SideProducts->OptimizeConditions Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No Success Improved Yield/Purity OptimizeConditions->Success OptimizePurification Optimize Purification Method (Solvent System, Recrystallization) PurificationIssue->OptimizePurification Yes PurificationIssue->Success No OptimizePurification->Success

Caption: Troubleshooting Logic for Low Yield or Purity.

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dichloro-7-methylpurine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,6-dichloro-7-methylpurine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results during the spectroscopic analysis of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may face in your experiments.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the N-alkylation of 2,6-dichloropurine. This reaction typically involves treating 2,6-dichloropurine with a methylating agent, such as iodomethane (CH₃I), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. The reaction mixture is typically stirred at room temperature for an extended period.[1][2]

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

While exact chemical shifts can vary slightly based on the solvent, concentration, and instrument, the expected values for this compound are summarized in the table below. The key diagnostic signals are the singlet for the C8-H proton and the singlet for the N7-methyl protons.

Q3: What is the most common impurity observed in this synthesis?

The most prevalent impurity is the regioisomeric product, 2,6-dichloro-9-methylpurine . During the methylation of 2,6-dichloropurine, the methyl group can attach to either the N7 or N9 nitrogen of the purine ring. This lack of complete regioselectivity often leads to a mixture of the two isomers, which can be challenging to separate.[1]

Q4: Why is regioselectivity a challenge in purine methylation?

The purine ring system has multiple nucleophilic nitrogen atoms. The alkylation can occur at different positions, primarily N7 and N9, leading to a mixture of isomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of solvent, base, temperature, and the nature of the alkylating agent.[3] Generally, N9-alkylation is thermodynamically favored, while N7-alkylation can sometimes be achieved under kinetically controlled conditions.[4]

Section 2: Troubleshooting Guide for Unexpected NMR Peaks

This section addresses specific spectral anomalies you might encounter. Each case provides a likely cause, diagnostic steps, and potential solutions.

Case #1: Two Aromatic Singlets and Two Methyl Singlets Observed
  • Symptom: Your ¹H NMR spectrum shows an extra singlet in the aromatic region (typically ~8.2 ppm) and a second methyl singlet (around 3.9 ppm) in addition to the expected signals for your N7-methyl product.

  • Likely Cause: Your product is contaminated with the 2,6-dichloro-9-methylpurine regioisomer.[1][5] The two sets of peaks represent the N7 (desired) and N9 (impurity) isomers.

  • Diagnostic Steps:

    • Compare Chemical Shifts: Carefully compare the chemical shifts in your spectrum to the reference data in Table 2. The N9 isomer's C8-H proton appears at a distinct chemical shift from the N7 isomer's C8-H.

    • Utilize ¹³C NMR: The chemical shift of the C5 carbon is highly diagnostic. For N7-alkylated 6-chloropurines, the C5 signal is shielded and appears around 123 ppm. For the thermodynamically favored N9-isomers, it is deshielded and appears further downfield at approximately 132 ppm.[4]

    • Perform 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive structural confirmation.

      • For the N7-isomer: Look for a correlation (cross-peak) between the N7-methyl protons and both the C5 and C8 carbons of the purine ring.

      • For the N9-isomer: The N9-methyl protons will show a correlation to the C4 and C8 carbons, but critically, not to the C5 carbon.

  • Solution & Prevention:

    • Purification: The isomers can typically be separated using column chromatography on silica gel.[1]

    • Prevention: To favor the N7 isomer, you can modify the reaction conditions. Kinetically controlled conditions (e.g., using a specific base/solvent system, lower temperatures) may improve the N7/N9 ratio. The choice of silylating agents prior to alkylation has also been shown to direct regioselectivity.[4]

Case #2: A Broad Peak that Disappears After a D₂O Shake
  • Symptom: The ¹H NMR spectrum displays a broad, often low-intensity singlet that does not correspond to your product or known impurities.

  • Likely Cause: This is a classic sign of an exchangeable proton, most commonly from residual water (H₂O) in the NMR solvent or the sample.[6] Alternatively, it could indicate the presence of a hydrolyzed byproduct , where one of the chlorine atoms has been replaced by a hydroxyl (-OH) group (e.g., 2-chloro-6-hydroxy-7-methylpurine). Dichloropurines can undergo hydrolysis if exposed to moisture, especially under non-neutral pH.[7][8]

  • Diagnostic Steps:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. Protons on oxygen or nitrogen atoms (like H₂O or an -OH group) will exchange with deuterium and their signal will disappear or significantly diminish.

    • Mass Spectrometry: Run a mass spectrum (LC-MS or direct infusion) on your sample. Look for a molecular ion peak corresponding to the mass of the hydrolyzed product (M+H⁺ for C₆H₅ClN₄O would be ~185.0 g/mol ).

  • Solution & Prevention:

    • Purification: If a hydrolyzed byproduct is present, it can usually be removed by column chromatography.

    • Prevention: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents for the reaction. Store the final product in a desiccator to prevent degradation.

Case #3: Peaks Matching the Spectrum of 2,6-Dichloropurine
  • Symptom: You observe a set of peaks in your NMR spectrum that perfectly matches the reference spectrum of your starting material, 2,6-dichloropurine.

  • Likely Cause: The methylation reaction is incomplete .

  • Diagnostic Steps:

    • Reference Comparison: Compare the unexpected peaks to an NMR spectrum of pure 2,6-dichloropurine. Pay attention to the characteristic C8-H proton signal.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare your final product to the starting material.

  • Solution & Prevention:

    • Drive the Reaction to Completion: Increase the reaction time, slightly elevate the temperature, or add a larger excess of the methylating agent (e.g., increase from 1.1 equivalents of iodomethane to 1.5 equivalents).

    • Monitor Progress: Before working up the reaction, run a TLC or LC-MS to confirm the complete consumption of the starting material.

Case #4: Small, Sharp Peaks in Common Solvent Regions
  • Symptom: The spectrum contains multiple small peaks at chemical shifts like 2.05, 2.50, 3.49, 5.32, or 7.26 ppm.

  • Likely Cause: These are signals from residual protonated solvents used during the synthesis, workup, or purification.[9]

    • ~2.05 ppm: Acetone

    • ~2.50 ppm: Dimethyl sulfoxide (DMSO)

    • ~3.49 ppm: Methanol

    • ~5.32 ppm: Dichloromethane (DCM)

    • ~7.26 ppm: Chloroform (from CDCl₃)[10]

  • Diagnostic Steps:

    • Consult a Solvent Chart: Compare the chemical shifts of the unknown peaks to a reliable NMR solvent chart (see Table 3).[6][11]

  • Solution & Prevention:

    • High Vacuum: Dry your sample thoroughly under high vacuum for several hours, sometimes with gentle heating if the compound is stable.

    • Co-evaporation: Dissolve the sample in a volatile solvent (like DCM or methanol) and re-evaporate it under vacuum. Repeating this process can help remove less volatile solvent residues.

    • Lyophilization: If your compound is soluble in a suitable solvent like water or dioxane and is not volatile, lyophilization (freeze-drying) can be an effective method for removing residual solvents.

Section 3: Data Reference Tables

Table 1: Expected NMR Chemical Shifts for this compound (C₆H₄Cl₂N₄)

Atom¹H Shift (ppm)¹³C Shift (ppm)Notes
C8-H~8.4~145Aromatic singlet
N7-CH₃~4.2~35Methyl singlet
C2-~154Quaternary Carbon
C4-~152Quaternary Carbon
C5-~123Quaternary Carbon, key for isomer ID[4]
C6-~158Quaternary Carbon
C8~8.4~145Protonated Carbon
Note: Values are approximate and can vary with solvent and reference. Data synthesized from typical purine chemical shifts.

Table 2: NMR Data for Common Impurities and Starting Materials

CompoundKey ¹H SignalApprox. Shift (ppm)Key ¹³C SignalApprox. Shift (ppm)
2,6-dichloro-9 -methylpurineC8-H~8.2C5~132[4]
N9-CH₃~3.9
2,6-DichloropurineC8-H~8.5--
XanthineC8-H~7.7[12][13]C2, C6~158, ~163[12]
IodomethaneCH₃~2.16CH₃~ -20

Table 3: ¹H NMR Chemical Shifts of Common Laboratory Solvents [9][10]

SolventChemical Shift (ppm)Multiplicity
Acetone2.05Quintet
Acetonitrile1.94Quintet
Chloroform7.26Singlet
Dichloromethane5.32Triplet
Dimethyl Sulfoxide (DMSO)2.50Quintet
Methanol3.31Quintet
Water1.5 - 4.8 (variable)Broad Singlet
Section 4: Protocols & Methodologies
Protocol 1: Synthesis of this compound [1]
  • Setup: To a round-bottom flask, add 2,6-dichloropurine (1.0 eq.).

  • Reagents: Add anhydrous potassium carbonate (1.2 eq.) and a suitable volume of anhydrous acetonitrile to create a stirrable suspension.

  • Methylation: Add iodomethane (1.1 eq.) to the mixture.

  • Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, filter the solid potassium salts and wash with acetonitrile. Remove the solvent from the filtrate by rotary evaporation.

  • Purification: The resulting crude product, a mixture of N7 and N9 isomers, can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to isolate the desired this compound.

Protocol 2: Diagnostic D₂O Shake Experiment
  • Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Addition: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mixing: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate D₂O layer; this is acceptable.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again.

  • Analysis: Compare the "before" and "after" spectra. The signal from any exchangeable proton (-OH, -NH, H₂O) will have disappeared or significantly decreased in intensity.

Section 5: Visual Guides

// Nodes DCP [label="2,6-Dichloropurine"]; Reagents [label="CH₃I, K₂CO₃\nAcetonitrile", shape=ellipse, fillcolor="#FFFFFF"]; N7_Product [label="this compound\n(Desired Product, Kinetic)", fillcolor="#E6F4EA", color="#34A853"]; N9_Product [label="2,6-Dichloro-9-methylpurine\n(Byproduct, Thermodynamic)", fillcolor="#FCE8E6", color="#EA4335"];

// Edges DCP -> Reagents [style=invis]; Reagents -> N7_Product [label=" N7 Attack"]; Reagents -> N9_Product [label=" N9 Attack"]; } enddot Caption: Reaction scheme for the methylation of 2,6-dichloropurine.

// Nodes Start [label="Unexpected Peak in NMR Spectrum", shape=ellipse, fillcolor="#FBBC05"]; CheckSolvent [label="Is peak in a common solvent region?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IsSolvent [label="Residual Solvent", shape=box, fillcolor="#E8E8E8"]; CheckBroad [label="Is the peak broad?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IsBroad [label="H₂O or Hydrolysis Product", shape=box, fillcolor="#FCE8E6"]; CheckIsomer [label="Are there extra aromatic &\n methyl singlets?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IsIsomer [label="N9-Regioisomer Impurity", shape=box, fillcolor="#FCE8E6"]; CheckSM [label="Does peak match starting material?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IsSM [label="Incomplete Reaction", shape=box, fillcolor="#FCE8E6"]; Other [label="Other Impurity\n(Consult MS, 2D NMR)", shape=box, fillcolor="#E8E8E8"]; D2O_Shake [label="Perform D₂O Shake", shape=invhouse, fillcolor="#D2E3FC", fontcolor="#1967D2"]; DrySample [label="Dry Under High Vacuum", shape=invhouse, fillcolor="#D2E3FC", fontcolor="#1967D2"]; Chromatography [label="Purify by Chromatography", shape=invhouse, fillcolor="#D2E3FC", fontcolor="#1967D2"]; DriveRxn [label="Optimize Reaction Conditions", shape=invhouse, fillcolor="#D2E3FC", fontcolor="#1967D2"];

// Edges Start -> CheckSolvent; CheckSolvent -> IsSolvent [label=" Yes"]; IsSolvent -> DrySample; CheckSolvent -> CheckBroad [label=" No"]; CheckBroad -> IsBroad [label=" Yes"]; IsBroad -> D2O_Shake; CheckBroad -> CheckIsomer [label=" No"]; CheckIsomer -> IsIsomer [label=" Yes"]; IsIsomer -> Chromatography; CheckIsomer -> CheckSM [label=" No"]; CheckSM -> IsSM [label=" Yes"]; IsSM -> DriveRxn; CheckSM -> Other [label=" No"]; } enddot Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

References

Technical Support Center: Managing Moisture Sensitivity of Purine Synthesis Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Purine Synthesis Reagents. This guide is designed for researchers, scientists, and drug development professionals who work with moisture-sensitive compounds in the synthesis of purines and their derivatives, such as phosphoramidites. Given the hygroscopic nature of many starting materials and intermediates, even trace amounts of water can significantly impact reaction efficiency, yield, and the purity of the final product.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information herein is grounded in established chemical principles and field-proven laboratory practices to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and use of moisture-sensitive purine synthesis reagents.

Q1: What are the immediate signs that moisture has compromised my purine synthesis reaction?

A1: The most common indicators of moisture contamination include:

  • Low reaction yield: This is often the first and most obvious sign. Water can react with and decompose sensitive reagents, such as phosphoramidites, rendering them inactive.[2][3]

  • Formation of unexpected byproducts: Hydrolysis of reagents can lead to the formation of impurities that may be difficult to remove.

  • Inconsistent results: If you observe significant variability between batches of the same reaction, moisture contamination in one of the reagents or solvents is a likely culprit.

  • In oligonucleotide synthesis, low coupling efficiency: A sudden drop in the trityl signal during automated synthesis is a primary indicator of poor coupling efficiency, which can be caused by moisture.[4]

Q2: How should I properly store hygroscopic purine synthesis reagents?

A2: Proper storage is critical to maintaining the integrity of moisture-sensitive reagents.[5][6] Key storage principles include:

  • Inert Atmosphere: Store reagents under a dry, inert atmosphere, such as nitrogen or argon.[7]

  • Sealed Containers: Use tightly sealed containers. For highly sensitive reagents, consider using bottles with Sure/Seal™ caps.[7]

  • Desiccation: Store containers within a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.[5]

  • Temperature Control: While refrigeration or freezing can be appropriate for some reagents to slow degradation, ensure containers are brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[8]

Q3: What is the most reliable method for determining the moisture content of my solvents and reagents?

A3: Karl Fischer titration is the gold standard for accurately determining water content in a wide variety of samples, including solids and liquids.[9][10] It is a highly sensitive and specific method that can quantify water content from parts-per-million (ppm) to 100%.[10][11][12] There are two main types: volumetric and coulometric. The coulometric method is particularly advantageous for detecting very small amounts of moisture.[13]

Q4: Can I trust a reagent labeled "anhydrous" right out of the bottle?

A4: While commercially available anhydrous reagents are prepared to high standards, it is prudent to verify their dryness, especially for highly sensitive reactions.[14] The quality can be compromised by improper handling during shipping or storage. For critical applications, it is recommended to re-dry solvents and test reagents for moisture content before use.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and resolving issues related to moisture contamination in purine synthesis.

Troubleshooting Low Reaction Yields

Low or no yield is a frustrating but common problem in moisture-sensitive reactions. This guide will help you systematically diagnose the source of the issue.

Initial Assessment
  • Review Your Protocol: Double-check all reaction parameters, including stoichiometry, temperature, and reaction time.

  • Examine Your Reagents: Visually inspect all solid reagents. Hygroscopic solids that have been exposed to moisture may appear clumpy or even partially dissolved.[5]

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow Start Low Reaction Yield Observed Check_Solvents Verify Solvent Anhydrousity (Karl Fischer Titration) Start->Check_Solvents Dry_Solvents Re-dry Solvents (e.g., over molecular sieves, distillation) Check_Solvents->Dry_Solvents Moisture Detected Check_Reagents Assess Reagent Quality (Visual Inspection, NMR, Titration) Check_Solvents->Check_Reagents Solvents OK Dry_Solvents->Check_Reagents Dry_Reagents Dry Hygroscopic Reagents (High Vacuum) Check_Reagents->Dry_Reagents Reagent Suspect Check_Glassware Ensure Glassware is Dry (Oven-dried or Flame-dried) Check_Reagents->Check_Glassware Reagents OK Dry_Reagents->Check_Glassware Dry_Glassware Properly Dry Glassware Check_Glassware->Dry_Glassware Glassware Suspect Check_Atmosphere Verify Inert Atmosphere (Check gas lines, seals) Check_Glassware->Check_Atmosphere Glassware OK Dry_Glassware->Check_Atmosphere Improve_Atmosphere Purge System Thoroughly Check_Atmosphere->Improve_Atmosphere Atmosphere Suspect Re_run_Reaction Re-run Reaction with Verified Components Check_Atmosphere->Re_run_Reaction Atmosphere OK Improve_Atmosphere->Re_run_Reaction

Caption: A decision tree for troubleshooting low-yield purine synthesis reactions.

Experimental Protocols
Protocol 1: Karl Fischer Titration for Moisture Determination

Objective: To accurately quantify the water content in a liquid solvent (e.g., acetonitrile) or a solid reagent.

Methodology: This protocol provides a general outline. Always refer to the specific operating manual for your Karl Fischer titrator.

  • Instrument Preparation:

    • Ensure the titration vessel is clean and dry.

    • Fill the vessel with the appropriate Karl Fischer reagent system (one-component or two-component).

    • Allow the instrument to self-titrate to a dry, stable endpoint.

  • Sample Preparation:

    • Liquids: Using a dry syringe, carefully inject a known volume or weight of the solvent directly into the titration vessel.

    • Solids: Accurately weigh a sample of the solid reagent and dissolve it in a suitable anhydrous solvent (e.g., methanol) before injecting it into the vessel. Some instruments have an oven attachment that allows for vaporization of water from the solid, which is then carried into the titration cell.[10]

  • Titration and Calculation:

    • The instrument will automatically titrate the sample and calculate the water content.

    • The result is typically expressed in ppm (parts per million) or as a percentage.[10]

Data Interpretation:

Solvent/ReagentAcceptable Moisture Level (ppm)Action Required if Exceeded
Acetonitrile (for oligo synthesis)< 25Re-dry over activated molecular sieves or distill.[1]
Tetrahydrofuran (THF)< 50Re-dry by refluxing over sodium/benzophenone or pass through activated alumina.[15]
Phosphoramidites< 100Discard or attempt to dry under high vacuum (may not be effective for significant contamination).
Protocol 2: Drying Organic Solvents with Molecular Sieves

Objective: To reduce the water content of an organic solvent to levels suitable for moisture-sensitive reactions.

Methodology:

  • Sieve Activation: Activate 3Å or 4Å molecular sieves by heating them in a laboratory oven at 300°C for at least 24 hours.[15]

  • Cooling: Allow the sieves to cool to room temperature in a desiccator under vacuum.

  • Drying:

    • Add the activated molecular sieves to the solvent in a clean, dry flask (approximately 10-20% of the solvent volume).

    • Seal the flask and allow it to stand for at least 48 hours.[15]

    • For best results, store the solvent over the sieves under an inert atmosphere.

  • Verification: After the drying period, test the moisture content of the solvent using Karl Fischer titration to ensure it meets the required specifications.

The Chemistry of Moisture Contamination in Purine Synthesis

Understanding the underlying chemical reactions that occur in the presence of water is crucial for effective troubleshooting.

The Impact of Water on Phosphoramidite Chemistry

Phosphoramidites are key reagents in the synthesis of oligonucleotides, which are purine- and pyrimidine-containing polymers. They are highly susceptible to hydrolysis.[2][16]

Reaction Scheme:

This hydrolysis reaction consumes the active phosphoramidite, leading to a failure in the coupling step of oligonucleotide synthesis.[3] The H-phosphonate byproduct is unreactive under standard coupling conditions and will not extend the oligonucleotide chain.

The following diagram illustrates the critical steps in phosphoramidite-based oligonucleotide synthesis and highlights where moisture can interfere.

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle cluster_moisture Moisture Interference Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add new phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Moisture H₂O Hydrolysis Phosphoramidite Hydrolysis Moisture->Hydrolysis Hydrolysis->Coupling Inhibits Coupling

Caption: The four main steps of oligonucleotide synthesis and the detrimental effect of moisture.

General Considerations for Purine Synthesis

While phosphoramidite chemistry is a prime example, many other reagents used in the de novo synthesis of the purine ring system are also sensitive to moisture.[17][18][19][20] For instance, reactions involving organometallic reagents, strong bases (like LDA), or acid chlorides are all highly intolerant of water.[21][22] Water can quench these reagents, leading to failed reactions and the formation of undesired byproducts.

Best Practices for a Moisture-Free Environment

Maintaining an anhydrous environment is a proactive approach to preventing the issues discussed above.

  • Glassware Preparation: Always oven-dry glassware overnight at >120°C or flame-dry it under vacuum immediately before use.[22] Even glassware that appears dry can have a layer of adsorbed water on its surface.[22]

  • Inert Gas Technique: Use a well-maintained inert gas system (Schlenk line or glovebox) for all transfers of anhydrous solvents and reagents.[7]

  • Syringe and Cannula Technique: Use dry syringes and cannulas for transferring liquids. Flush them with inert gas before use.

  • Regular Maintenance: Regularly check gas lines for leaks and regenerate drying agents in solvent purification systems.

By implementing these best practices and utilizing the troubleshooting guides provided, you can significantly improve the reliability and success of your purine synthesis experiments.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2,6-Dichloro-7-methylpurine and 2,6-Dichloro-9-methylpurine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the choice of starting materials is a critical determinant of synthetic success and the ultimate biological activity of target molecules. Within the privileged scaffold of purines, even subtle structural variations can lead to profound differences in reactivity and pharmacological profiles. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2,6-dichloro-7-methylpurine and 2,6-dichloro-9-methylpurine. Herein, we will dissect their synthesis, structural characterization, differential reactivity, and applications, supported by experimental data and detailed protocols to empower your research endeavors.

The N7 vs. N9 Isomerism: A Fundamental Divergence

The core distinction between these two molecules lies in the position of the methyl group on the purine ring. In this compound, the methyl group is attached to the N7 nitrogen of the imidazole ring, whereas in 2,6-dichloro-9-methylpurine, it resides on the N9 nitrogen. This seemingly minor shift has significant consequences for the electronic properties, steric environment, and ultimately, the chemical behavior of these isomers.

Alkylation of the parent 2,6-dichloropurine with an electrophile like methyl iodide typically yields a mixture of the N7 and N9 isomers. The N9 isomer is generally the thermodynamically more stable and often the major product, while the N7 isomer is considered the kinetic product.[1] This inherent difference in stability and the resulting product ratios in non-selective synthesis necessitates robust separation techniques or the use of regioselective synthetic strategies.

Physicochemical Properties: A Tale of Two Isomers

The difference in the methyl group's position directly impacts the physicochemical properties of the two isomers. These properties are crucial for predicting their behavior in various solvent systems and their suitability for different reaction conditions.

PropertyThis compound2,6-Dichloro-9-methylpurine
Molecular Formula C₆H₄Cl₂N₄C₆H₄Cl₂N₄
Molecular Weight 203.03 g/mol 203.03 g/mol
Appearance Off-white crystalline powderWhite to off-white solid
Melting Point 195.5-196 °C152-153 °C

Note: The presented data is a compilation from various sources and may vary slightly between suppliers.

The significant difference in melting points is a key distinguishing feature, suggesting differences in crystal packing and intermolecular forces, which can be exploited during purification.

Synthesis and Isomer Separation: A Practical Guide

The synthesis of this compound and 2,6-dichloro-9-methylpurine is most commonly achieved by the methylation of 2,6-dichloropurine.

Non-Regioselective Synthesis: A Mixture of Isomers

A straightforward approach involves the reaction of 2,6-dichloropurine with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This method, however, typically results in a mixture of the N7 and N9 isomers, with the N9 isomer being the major product.

Experimental Protocol: Non-Regioselective Methylation of 2,6-Dichloropurine

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add potassium carbonate (1.2 eq) to the solution.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of this compound and 2,6-dichloro-9-methylpurine, requires separation by column chromatography.

Regioselective Synthesis: Targeting a Specific Isomer

Achieving regioselectivity is crucial for efficient synthesis. While direct alkylation often favors the N9 position, specific conditions can be employed to enhance the yield of the N7 isomer. One such method involves the use of silylated purines and a Lewis acid catalyst, which proceeds under kinetic control to favor the N7 position.[1] Conversely, thermodynamic control (e.g., higher temperatures and longer reaction times) will favor the formation of the more stable N9 isomer.[1]

Experimental Protocol: Separation of N7 and N9 Isomers by Column Chromatography

  • Column Preparation: Pack a silica gel column of appropriate size using a slurry method with a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 9:1 hexanes/ethyl acetate). The less polar N9 isomer will typically elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes/ethyl acetate) to elute the more polar N7 isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure isomers.

  • Solvent Removal: Combine the fractions containing the pure products and remove the solvent under reduced pressure to obtain the isolated isomers.

G cluster_synthesis Synthesis & Separation Workflow 2,6-Dichloropurine 2,6-Dichloropurine Alkylation\n(MeI, K2CO3) Alkylation (MeI, K2CO3) 2,6-Dichloropurine->Alkylation\n(MeI, K2CO3) Non-selective Mixture (N7 & N9) Mixture (N7 & N9) Alkylation\n(MeI, K2CO3)->Mixture (N7 & N9) Column Chromatography Column Chromatography Mixture (N7 & N9)->Column Chromatography Separation This compound (Kinetic Product) This compound (Kinetic Product) Column Chromatography->this compound (Kinetic Product) 2,6-Dichloro-9-methylpurine (Thermodynamic Product) 2,6-Dichloro-9-methylpurine (Thermodynamic Product) Column Chromatography->2,6-Dichloro-9-methylpurine (Thermodynamic Product)

Caption: Workflow for the synthesis and separation of N7 and N9 isomers.

Spectroscopic Differentiation: Unmasking the Isomers

Accurate characterization of the N7 and N9 isomers is paramount. While both will show similar mass spectra, NMR spectroscopy provides a definitive method for their distinction.

¹³C NMR Spectroscopy: A Reliable Diagnostic Tool

A reliable method for differentiating between N7 and N9 purine isomers is based on the relative chemical shifts of the C5 and C8 carbon atoms. For N7-alkylated purines, the difference in chemical shifts (Δδ = δC8 - δC5) is significantly larger than for the corresponding N9 isomers. This is a powerful and readily accessible tool for unambiguous isomer identification.

IsomerδC5 (ppm)δC8 (ppm)Δδ (δC8 - δC5)
This compound ~118~145~27
2,6-Dichloro-9-methylpurine ~130~146~16

Note: Approximate chemical shifts are based on literature values for similar structures and may vary depending on the solvent and instrument.

¹H NMR Spectroscopy

The proton NMR spectra of both isomers will exhibit a singlet for the C8-H proton and a singlet for the methyl protons. While the exact chemical shifts may vary slightly depending on the solvent, they are generally found in the aromatic and methyl regions, respectively.

  • This compound: The C8-H proton typically appears as a singlet around δ 8.3-8.5 ppm, and the N7-methyl protons as a singlet around δ 4.2-4.4 ppm.

  • 2,6-dichloro-9-methylpurine: The C8-H proton is observed as a singlet around δ 8.1-8.3 ppm, and the N9-methyl protons as a singlet around δ 3.8-4.0 ppm.

Differential Reactivity: The Impact of Methylation on Nucleophilic Aromatic Substitution

Both this compound and 2,6-dichloro-9-methylpurine are valuable precursors for the synthesis of a wide range of substituted purines via nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions. The chlorine atoms at these positions are activated towards nucleophilic attack by the electron-withdrawing nature of the purine ring system.

G cluster_reactivity Differential Reactivity in SNAr cluster_N7 This compound cluster_N9 2,6-Dichloro-9-methylpurine N7_purine N9_purine Nu Nu: Nu->N7_purine SNAr at C2 or C6 Nu->N9_purine SNAr at C2 or C6

Caption: Nucleophilic aromatic substitution on N7 and N9 isomers.

The position of the methyl group influences the electronic distribution within the purine ring, which in turn can affect the reactivity of the C2 and C6 positions.

  • Electronic Effects of N7-Methylation: Methylation at the N7 position introduces a positive charge into the imidazole ring. This positive charge can be delocalized throughout the purine system, increasing the electron deficiency at the C2 and C6 positions and potentially enhancing their reactivity towards nucleophiles. The N7-methylation can also influence the tautomeric equilibrium of the purine ring, which may affect its hydrogen bonding capabilities and interactions with biological targets.[2]

  • Electronic Effects of N9-Methylation: Methylation at the N9 position is electronically less perturbing to the pyrimidine ring compared to N7-methylation. While the N9-methyl group is electron-donating, the overall electron-withdrawing character of the purine ring system is maintained, allowing for facile SNAr reactions at C2 and C6.

Applications in Drug Discovery: A Tale of Two Scaffolds

Both isomers serve as crucial intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors. The choice between the N7 and N9 methylated scaffold can have a profound impact on the final compound's binding affinity and selectivity for its target protein.

  • 2,6-Dichloro-9-methylpurine has been utilized as a key building block in the synthesis of inhibitors for kinases such as phosphoinositide 3-kinase (PI3K).

  • This compound has been employed in the preparation of novel inhibitors of the mammalian target of rapamycin (mTOR).

The differential positioning of the methyl group can influence the orientation of substituents at the C2 and C6 positions within the kinase active site, leading to altered interactions with key amino acid residues. While a direct comparison of the biological activity of final compounds derived from these two specific isomers is not extensively documented in a single study, the broader literature on purine-based inhibitors suggests that the N7- and N9-substitution pattern is a critical determinant of biological activity. For instance, N7-substituted purine derivatives have been reported to exhibit interesting cytotoxic and antiviral activities.[1]

Conclusion: Making an Informed Choice

The selection between this compound and 2,6-dichloro-9-methylpurine is a strategic decision that should be guided by the specific goals of the research program.

  • For ease of synthesis and higher yields in non-selective reactions, the N9 isomer is often the more accessible starting material. Its thermodynamic stability makes it the major product in many standard alkylation procedures.

  • For investigations into novel binding modes or where specific interactions with the imidazole portion of the purine are desired, the N7 isomer presents a compelling alternative. The altered electronic properties and steric profile of N7-substituted purines may unlock new avenues for inhibitor design.

Ultimately, the choice of isomer should be driven by a combination of synthetic feasibility, the desired substitution pattern of the final molecule, and the specific hypotheses being tested in a drug discovery cascade. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and effectively utilize these versatile building blocks in their quest for novel therapeutics.

References

A Researcher's Guide to the Competing Reactivities of N7- and N9-Substituted Purines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold is a cornerstone of life, forming the basis of DNA, RNA, and critical signaling molecules like ATP and GTP.[1][2] For scientists in drug discovery and chemical biology, the synthetic modification of this heterocyclic system is a route to novel therapeutics, from kinase inhibitors to antiviral agents.[1][3] At the heart of purine chemistry lies a fundamental challenge: the regioselective substitution at the N7 and N9 positions of the imidazole ring.

These two nitrogen atoms, though neighbors, exhibit distinct electronic and steric properties that dictate their reactivity. An incoming substituent, be it an alkyl group, a sugar moiety, or another pharmacophore, faces a choice. The outcome of this choice is not trivial; the resulting N7 or N9 isomer can possess dramatically different biological activities, receptor binding affinities, and metabolic stabilities.[3][4]

This guide provides an in-depth comparison of N7 versus N9 reactivity, moving beyond simple definitions to explore the underlying causality of experimental outcomes. We will dissect the factors governing regioselectivity, provide validated experimental protocols for controlled synthesis, and discuss the analytical techniques required to confidently assign the correct isomeric structure.

The Electronic and Steric Landscape: Why N7 and N9 Compete

The reactivity of a purine is not uniform. The molecule's fused ring structure creates a specific distribution of electron density and steric accessibility. The stability of the two major purine tautomers, 9-H and 7-H, is a primary determinant of reactivity, with the 9-H form being the more stable and thus more abundant tautomer.[1]

  • N1, N3: The lone pairs on these nitrogens in the pyrimidine ring are integral to the aromatic system, making them less available for reactions like alkylation.[5]

  • N9: As part of the more stable tautomer, N9 is often the thermodynamically favored site of substitution. The resulting product is typically more stable than its N7 counterpart.[4][6]

  • N7: The lone pair on the N7 nitrogen is generally considered the most nucleophilic.[5][7] It is not as deeply involved in the aromatic resonance of the ring system, making it more available to attack an incoming electrophile. This often makes N7 the kinetically favored site of reaction—the product that forms the fastest.

This fundamental dichotomy between the kinetically favored N7 position and the thermodynamically favored N9 position is the central theme in the synthetic chemistry of purines.

Caption: Fundamental competition between the N7 and N9 positions on the purine ring.

Comparative Reactivity in Key Synthetic Transformations

Direct substitution on a purine anion with an electrophile, such as an alkyl halide, frequently results in a mixture of N7 and N9 isomers.[6][8][9] The ability to control the reaction to favor one isomer is a significant synthetic advantage.

Alkylation: A Tale of Kinetic vs. Thermodynamic Control

The alkylation of purines is a classic example of this isomeric competition. The ratio of N7 to N9 products can be manipulated by carefully selecting the reaction conditions.

  • Kinetic Control (Favors N7): Reactions run at lower temperatures for shorter durations with specific catalysts can favor the faster-forming N7 isomer. A notable example is the direct N7 regioselective tert-alkylation of 6-substituted purines using a Lewis acid like SnCl₄.[4][6] The catalyst and conditions enable the reaction to proceed under kinetic control, yielding the N7 product.

  • Thermodynamic Control (Favors N9): Allowing the reaction to reach equilibrium at higher temperatures or for longer times will favor the more stable N9 isomer.[4][6] Over time, the initially formed N7 product can rearrange or revert to the starting material, which then reacts to form the more stable N9 adduct.

ConditionFavored IsomerRationaleKey Reagents/Parameters
Kinetic N7Faster rate of formation at the most nucleophilic site.Low Temperature, Short Reaction Time, Specific Lewis Acids (e.g., SnCl₄)[4][6]
Thermodynamic N9Formation of the most stable, lowest energy product.High Temperature, Long Reaction Time[4][6]
Steric Shielding N9A bulky substituent at C6 can block access to N7.6-(azolyl)purines[8][9]
Glycosylation: The Path to Nucleoside Analogs

The synthesis of nucleosides, crucial for many antiviral and anticancer drugs, hinges on the regioselective formation of a glycosidic bond, most often desired at the N9 position.

The widely used Vorbrüggen glycosylation method, which typically involves a silylated nucleobase and a protected sugar, generally favors the thermodynamically preferred N9 isomer.[10][11] However, recent research has demonstrated that this selectivity can be reversed. By employing specific Lewis acids like SnCl₄ or TiCl₄ as catalysts, the reaction can be steered to produce the N7-glycosylated purine as the major product.[10][11] This opens up avenues for exploring the biological activities of these less common N7-nucleosides.

Glycosylation cluster_products Isomeric Products Purine Silylated Purine Catalyst Lewis Acid Catalyst (e.g., TMSOTf, SnCl4) Purine->Catalyst Sugar Protected Sugar (e.g., Ribose Acetate) Sugar->Catalyst N9_Product N9-Nucleoside (Thermodynamic Product) Catalyst->N9_Product High Temp (e.g. TMSOTf) N7_Product N7-Nucleoside (Kinetic Product) Catalyst->N7_Product Low Temp (e.g. SnCl4)

Caption: Controlling N7/N9 glycosylation regioselectivity via catalyst and conditions.

Electrophilic Attack in a Biological Context: The Case of DNA Adducts

In biological systems, the N7 position of guanine is a major target for electrophilic attack by alkylating agents and carcinogens.[12] This high reactivity is due to its strong nucleophilic character and its accessibility within the major groove of the DNA double helix.

Formation of an N7-guanine adduct introduces a positive charge into the imidazole ring, weakening the N9-glycosidic bond.[12][13] This chemical instability can lead to spontaneous depurination, leaving behind an abasic site that is a potent source of mutations if not repaired. While N7-guanine adducts themselves are often not directly mutagenic, their downstream consequences are critical in the mechanisms of chemical carcinogenesis.[12] The N9 position, by contrast, is protected by the glycosidic bond and is not a site for adduct formation in intact DNA.

Experimental Protocols: A Practical Guide

The following protocols provide validated, step-by-step methods for the regioselective synthesis and subsequent differentiation of N7 and N9 isomers, based on methodologies reported in the literature.[4][6]

Protocol 1: Kinetically Controlled N7-tert-Alkylation of 6-Chloropurine

This method favors the N7 isomer by using a strong Lewis acid under conditions that promote kinetic control.

Causality:

  • Silylation: N,O-Bis(trimethylsilyl)acetamide (BSA) is used to silylate the purine, increasing its solubility in organic solvents and activating it for the subsequent reaction.

  • Lewis Acid Catalyst: Tin(IV) chloride (SnCl₄) is a strong Lewis acid that coordinates to the purine nitrogens and facilitates the reaction with the tert-alkyl halide at low temperature, favoring the kinetic product.

  • Low Temperature: Performing the reaction at 0 °C to room temperature prevents the system from reaching thermodynamic equilibrium, thus trapping the faster-forming N7 isomer.

Methodology:

  • Suspend 6-chloropurine (1.0 eq) in anhydrous acetonitrile (ACN).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and heat the mixture to reflux until a clear solution is obtained (approx. 30-60 min). This indicates the formation of the silylated purine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add SnCl₄ (1.2 eq) to the cooled solution.

  • Add the tert-alkyl halide (e.g., tert-butyl bromide) (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N7 isomer.

Protocol 2: Thermodynamically Controlled N9-tert-Alkylation

This protocol modifies the kinetic conditions to favor the more stable N9 isomer.

Causality:

  • Higher Temperature: By heating the reaction mixture (e.g., 80 °C), sufficient energy is provided to overcome the activation barrier for the reverse reaction from the N7-isomer and to allow the system to reach thermodynamic equilibrium, where the most stable N9-isomer predominates.

Methodology:

  • Follow steps 1-5 from Protocol 1.

  • After the addition of all reagents at 0 °C, heat the reaction mixture to 80 °C.

  • Maintain this temperature for 5-8 hours, or until LC-MS analysis shows the conversion of the N7 intermediate to the N9 product is complete.

  • Work up and purify the reaction as described in steps 7-9 of Protocol 1 to isolate the N9 isomer.

Isomer Characterization: Unambiguous Assignment with NMR Spectroscopy

Distinguishing between N7 and N9 isomers is non-trivial and requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Self-Validating System: The combination of ¹³C chemical shifts and Nuclear Overhauser Effect (NOE) data provides a self-validating system for isomer assignment.

NMR TechniqueN9-Isomer ObservationN7-Isomer ObservationRationale
¹³C NMR C5 chemical shift ≈ 132 ppmC5 chemical shift ≈ 123 ppmThe electronic environment of the C5 carbon is significantly different depending on the site of substitution, leading to a predictable upfield or downfield shift.[4][6]
¹³C NMR (Δδ) Small difference between C5 & C8 shifts (Δδ ≈ 13 ppm)Large difference between C5 & C8 shifts (Δδ ≈ 27 ppm)This relative difference provides a reliable diagnostic tool for distinguishing the isomers.[4][6]
NOESY Correlation observed between the substituent's protons and the purine's H8 proton.Correlation observed between the substituent's protons and protons of another group at C6 (if present).NOE detects through-space proximity. An N9 substituent is close to H8, while an N7 substituent is on the other side of the ring, closer to the C6 position.[4][6]
Biological and Pharmacological Significance

The choice between N7 and N9 substitution is a critical decision in drug design, as isomeric pairs often exhibit distinct pharmacological profiles.

In a study on kinase inhibitors, novel N9 and N7 substituted 6-aminopurines were synthesized and tested. The N9 derivative was found to inhibit multiple kinases, including EGF-R, VEGF-R, MNK1, and IRR. In stark contrast, the corresponding N7 isomer was found to be highly specific for only VEGF-R2.[3] This demonstrates how a simple change in the position of a substituent can profoundly alter a compound's selectivity profile, a key parameter in developing safe and effective drugs.

Furthermore, N7-substituted purines, while less common than their N9 counterparts, have been identified in compounds with interesting cytotoxic, antiviral, and anticancer activities, highlighting this as a valuable, if less explored, area of medicinal chemistry.[4]

Conclusion

The reactivity of the N7 and N9 positions on the purine ring is a nuanced interplay of kinetics and thermodynamics. The N7 position, being more nucleophilic, is the site of initial, faster attack (kinetic control), while the greater stability of the resulting N9-substituted product favors its formation under equilibrium conditions (thermodynamic control).

For the medicinal chemist and drug development professional, understanding this principle is paramount. The ability to synthetically control the site of substitution allows for the precise crafting of molecules with desired biological activities. As demonstrated in kinase inhibition, the isomeric position of a substituent is not a minor detail but a fundamental determinant of a drug's efficacy and selectivity. Coupled with powerful analytical techniques like NMR to ensure unambiguous characterization, researchers are well-equipped to explore the full potential of the purine scaffold in the quest for novel therapeutics.

References

A Comparative Guide to the Structural Validation of 2,6-Dichloro-7-methylpurine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is paramount. For N-substituted purine derivatives like 2,6-dichloro-7-methylpurine, a crucial building block in the synthesis of mTOR inhibitors, precise structural validation is not merely a confirmatory step but a cornerstone for understanding its reactivity and biological interactions.[1] This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of this important synthetic intermediate.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the solid state. By diffracting X-rays off a well-ordered crystal lattice, this technique can determine precise bond lengths, bond angles, and stereochemistry, providing definitive proof of a compound's structure.

Insights from the Crystal Structure of a Close Analog

The analysis of 2,6-dichloro-7-isopropyl-7H-purine reveals a planar purine ring system, a characteristic feature of this heterocyclic scaffold. The precise bond lengths and angles determined by crystallography would confirm the location of the methyl group at the N7 position, definitively distinguishing it from the N9 isomer, a common byproduct in its synthesis.[1]

Experimental Workflow: X-ray Crystallography

The process of obtaining a crystal structure is a multi-step endeavor that demands patience and expertise.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Screening Crystallization Screening Synthesis->Screening Optimization Optimization Screening->Optimization Harvest Crystal Harvesting Optimization->Harvest Mount Crystal Mounting Harvest->Mount Diffraction X-ray Diffraction Mount->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution Integration->Solution Refinement Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation

A generalized workflow for small molecule X-ray crystallography.

Step-by-Step Experimental Protocol for X-ray Crystallography:

  • Crystal Growth (The Bottleneck):

    • Starting Material: High-purity (>97%) this compound is essential.[2]

    • Solvent Selection: A screening of various solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, dichloromethane, and their combinations with water or heptane) is performed.

    • Crystallization Techniques: Slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization are the most common methods. For a small molecule like this, slow evaporation from a solution in a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a loosely capped vial is often successful.[1]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • The positions of the atoms in the crystal lattice are determined using computational methods (structure solution).

    • The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

The Versatile Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound, NMR is indispensable for confirming the regiochemistry of methylation.

What to Expect from the NMR Spectra of this compound
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A key singlet peak corresponding to the N7-methyl group would be observed, likely in the range of 3.5-4.0 ppm. Another singlet for the C8-H proton would appear further downfield, typically above 8.0 ppm. The distinct chemical shifts of these protons provide strong evidence for the N7-methylated structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts of the purine ring carbons and the N-methyl carbon will be characteristic and can be compared to predicted values or data from similar structures to confirm the overall carbon skeleton.

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Tune->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Elucidate Elucidate Structure Assign->Elucidate

A typical workflow for structure elucidation by NMR spectroscopy.

Step-by-Step Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended for unambiguous assignment) Acquire 2D NMR spectra such as COSY (to show H-H correlations, though not very informative for this simple molecule), HSQC (to correlate protons to their directly attached carbons), and HMBC (to show long-range H-C correlations, which is crucial for confirming the position of the methyl group relative to the purine ring carbons).

  • Data Analysis:

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D correlation data to confirm assignments.

The Confirmatory Powerhouse: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, offering definitive confirmation of its chemical formula. High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental compositions.

Expected Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The expected pattern for a molecule with two chlorine atoms is a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. For C₆H₄Cl₂N₄, the monoisotopic mass is approximately 201.98 Da.[3]

  • Fragmentation: Electron impact (EI) ionization, a common technique, would likely cause fragmentation of the molecule. Common fragmentation pathways could include the loss of a chlorine atom or the methyl group, providing further structural clues.

Step-by-Step Experimental Protocol for Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled to a gas or liquid chromatograph).

    • Ionize the sample using a suitable technique (e.g., Electrospray Ionization - ESI for LC-MS or Electron Impact - EI for GC-MS).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of ions at each m/z value.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.

    • Interpret the fragmentation pattern to gain further structural information.

Comparative Analysis: Choosing the Right Tool

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a crystal latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Precise 3D structure, bond lengths/angles, absolute stereochemistryConnectivity, relative stereochemistry, solution conformation, dynamicsMolecular weight, elemental formula, fragmentation patterns
Key Advantage Unambiguous, high-resolution 3D structureProvides data on the molecule in its solution state; no need for crystalsHigh sensitivity, provides exact mass and formula
Key Limitation Requires high-quality single crystals, which can be difficult to growLess precise for bond lengths/angles; can be complex for large moleculesProvides limited information on 3D structure and stereochemistry

Conclusion: A Synergistic Approach

For the unequivocal structural validation of this compound, a synergistic approach utilizing all three techniques is the most robust strategy.

  • Mass Spectrometry serves as the initial rapid check to confirm the molecular weight and elemental formula.

  • NMR Spectroscopy provides the definitive evidence for the regiochemistry of methylation (N7 vs. N9) and the overall connectivity of the molecule in a biologically relevant solution state.

  • X-ray Crystallography , when successful, provides the ultimate proof of structure with atomic-level precision, leaving no room for ambiguity.

For researchers in drug development, relying on this trifecta of analytical techniques ensures the highest level of confidence in the identity and structure of their synthetic intermediates and final compounds, a critical requirement for advancing a molecule through the development pipeline.

References

A Comparative Guide to Methylating Agents for 2,6-Dichloropurine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant purine derivatives, the strategic introduction of a methyl group can profoundly influence biological activity. 2,6-Dichloropurine serves as a versatile scaffold in this endeavor, yet its methylation presents a classic regioselectivity challenge, yielding a mixture of N7 and N9 isomers. The choice of methylating agent is therefore a critical parameter that dictates the outcome of this transformation. This guide provides an in-depth comparative analysis of three commonly employed methylating agents—Methyl Iodide, Dimethyl Sulfate, and Diazomethane—for the methylation of 2,6-dichloropurine, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.

The N7 vs. N9 Conundrum in Purine Methylation

The purine ring system possesses two principal nucleophilic nitrogen atoms in its imidazole moiety: N7 and N9. Direct alkylation of 2,6-dichloropurine typically results in a mixture of the corresponding 2,6-dichloro-7-methylpurine (N7-isomer) and 2,6-dichloro-9-methylpurine (N9-isomer). The thermodynamically more stable N9 isomer is often the major product, while the N7 isomer is a common side product.[1] However, the desired isomer for a particular therapeutic application may be either the N7 or N9 derivative, necessitating a careful selection of reaction conditions to control the regioselectivity.

Comparative Analysis of Methylating Agents

The choice of methylating agent, along with the reaction conditions, plays a pivotal role in determining the ratio of N7 to N9 isomers. Here, we compare the performance of Methyl Iodide, Dimethyl Sulfate, and Diazomethane in the methylation of 2,6-dichloropurine.

Methyl Iodide (CH₃I)

Methyl iodide is a widely used and reactive methylating agent. Its reaction with 2,6-dichloropurine typically proceeds via an SN2 mechanism.

Experimental Data:

The methylation of 2,6-dichloropurine using methyl iodide in the presence of a base provides a mixture of the N7 and N9 isomers. A representative experimental procedure involves the reaction of 2,6-dichloropurine with methyl iodide in acetonitrile using potassium carbonate as the base.[2]

Methylating AgentBase/SolventReaction ConditionsN9-Isomer YieldN7-Isomer YieldN9:N7 Ratio
Methyl IodideK₂CO₃ / Acetonitrile20°C, 70 hours66%30%~2.2 : 1

Mechanistic Insights:

The preferential formation of the N9-isomer with methyl iodide is consistent with it being the thermodynamically more stable product.[1] The reaction proceeds through the deprotonation of the purine ring by the base, followed by nucleophilic attack of the resulting purine anion on the methyl iodide. The precise ratio of N7 to N9 isomers can be influenced by factors such as the solvent, temperature, and the nature of the base used. Less polar solvents have been shown to favor the formation of the N7-isomer in the methylation of other 6-halopurines.[3]

Dimethyl Sulfate ((CH₃)₂SO₄)

Dimethyl sulfate is a potent and cost-effective methylating agent, also operating through an SN2 mechanism. It is known to be a potent genotoxic chemical that can directly alkylate DNA.[2]

Expected Performance:

Mechanistic Considerations:

The mechanism of methylation with dimethyl sulfate is analogous to that of methyl iodide. The choice of base and solvent will be critical in directing the regioselectivity. The use of phase-transfer catalysis in conjunction with dimethyl sulfate could offer a milder and more selective approach to the N-alkylation of purines.

Diazomethane (CH₂N₂)

Diazomethane is a highly reactive methylating agent that is particularly useful for the methylation of acidic protons. However, its toxicity and explosive nature necessitate careful handling.

Expected Performance:

Direct, comparative experimental data for the methylation of 2,6-dichloropurine with diazomethane is scarce. However, studies on the methylation of other purine derivatives, such as 2-methylthiopurine, with diazomethane show the formation of the N9-methylated product as the major isomer, with the N7-isomer as a minor product.[4] This suggests a similar regioselectivity profile for 2,6-dichloropurine.

Mechanistic Insights:

Diazomethane typically methylates acidic N-H bonds without the need for a base. The reaction proceeds via protonation of diazomethane by the purine, followed by nucleophilic attack of the purine anion on the resulting methyldiazonium cation. The inherent acidity of the N9-proton in the purine ring likely contributes to the preferential formation of the N9-isomer.

Experimental Protocols

The following are detailed, step-by-step methodologies for the methylation of 2,6-dichloropurine with the discussed agents. These protocols are based on established procedures for purine methylation and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Methylation of 2,6-Dichloropurine with Methyl Iodide

Materials:

  • 2,6-Dichloropurine

  • Methyl Iodide (Iodomethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of 2,6-dichloropurine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq.).

  • Stir the suspension at room temperature.

  • Add methyl iodide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction mixture at 20°C for 70 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a dichloromethane/methanol gradient) to separate the N9 and N7 isomers.[2]

Experimental Workflow for Methyl Iodide Methylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 2,6-Dichloropurine 2,6-Dichloropurine Reaction Mixture Reaction Mixture 2,6-Dichloropurine->Reaction Mixture Methyl Iodide Methyl Iodide Methyl Iodide->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Stir at 20°C, 70h Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography N9-isomer N9-isomer Column Chromatography->N9-isomer N7-isomer N7-isomer Column Chromatography->N7-isomer

Caption: Workflow for the methylation of 2,6-dichloropurine with methyl iodide.

Protocol 2: General Procedure for Methylation with Dimethyl Sulfate

Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Materials:

  • 2,6-Dichloropurine

  • Dimethyl Sulfate

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2,6-dichloropurine (1.0 eq.) in the chosen solvent (e.g., acetone or DMF).

  • Add the base (e.g., powdered K₂CO₃, 1.5 eq., or aqueous NaOH under phase-transfer conditions).

  • Cool the mixture in an ice bath.

  • Add dimethyl sulfate (1.1 eq.) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully by adding a solution of ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Methylation with Diazomethane

Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by experienced chemists in a dedicated fume hood with appropriate safety precautions, including the use of Diazald® or a similar precursor and specialized glassware.

Materials:

  • 2,6-Dichloropurine

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium Hydroxide (KOH)

  • Diethyl Ether, anhydrous

  • Ethanol

Procedure for Diazomethane Generation (from Diazald®):

  • In a specialized diazomethane generation apparatus, place a solution of KOH in ethanol and water.

  • Gently heat the apparatus in a water bath.

  • Add a solution of Diazald® in diethyl ether dropwise from a dropping funnel.

  • The generated diazomethane will co-distill with the ether and can be collected in a cooled receiving flask.

Methylation Procedure:

  • Dissolve 2,6-dichloropurine (1.0 eq.) in a mixture of methanol and diethyl ether.

  • Cool the solution in an ice bath.

  • Add the ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating an excess of diazomethane.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Rationale for Regioselectivity

The regioselectivity of purine alkylation is a delicate interplay of electronic and steric factors, as well as reaction conditions that can favor either kinetic or thermodynamic control.

Kinetic vs. Thermodynamic Control:

  • N7-Alkylation (Kinetic Product): The N7 position is generally considered to be the most nucleophilic nitrogen atom in the purine ring in the gas phase.[5] Therefore, under kinetically controlled conditions (lower temperatures, short reaction times), there can be a preference for attack at the N7 position.

  • N9-Alkylation (Thermodynamic Product): The N9-alkylated purine is typically the more thermodynamically stable isomer.[1] This is attributed to factors such as reduced steric hindrance and more favorable electronic distribution. Under thermodynamically controlled conditions (higher temperatures, longer reaction times), an initial N7-alkylation product can potentially rearrange to the more stable N9-isomer.

Influence of the Methylating Agent:

  • Hard and Soft Acids and Bases (HSAB) Theory: The methylating agents can be considered as soft electrophiles. The nitrogen atoms of the purine ring also exhibit different degrees of softness. The relative softness of the N7 and N9 positions can influence the reaction rate with different methylating agents, although this is a complex interplay of factors.

  • SN2 Transition State: For SN2 reactions with methyl iodide and dimethyl sulfate, the geometry of the transition state can be influenced by the surrounding solvent molecules and counter-ions, which in turn can affect the accessibility of the N7 and N9 positions.

Reaction Scheme: N7 vs. N9 Methylation

cluster_start cluster_pathways cluster_products Dichloropurine_Anion 2,6-Dichloropurine Anion N7_Attack Nucleophilic attack at N7 Dichloropurine_Anion->N7_Attack CH3-X N9_Attack Nucleophilic attack at N9 Dichloropurine_Anion->N9_Attack CH3-X N7_Isomer N7-Methyl Isomer (Kinetic Product) N7_Attack->N7_Isomer N9_Isomer N9-Methyl Isomer (Thermodynamic Product) N9_Attack->N9_Isomer N7_Isomer->N9_Isomer Isomerization (Thermodynamic Control)

Caption: General reaction pathways for the N7 and N9 methylation of 2,6-dichloropurine.

Conclusion and Recommendations

The methylation of 2,6-dichloropurine consistently yields a mixture of N7 and N9 isomers, with the N9 isomer generally being the major product due to its greater thermodynamic stability.

  • For Preferential N9-Methylation: The use of methyl iodide or dimethyl sulfate with a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF is a reliable method. Allowing the reaction to proceed for a sufficient duration at or slightly above room temperature will favor the formation of the thermodynamically controlled N9-product.

  • For Enhancing N7-Methylation: To increase the proportion of the N7-isomer, exploring kinetically controlled conditions is recommended. This can involve using less polar solvents, lower reaction temperatures, and shorter reaction times. While diazomethane can be effective, its hazardous nature makes it a less desirable choice for routine synthesis. A more practical approach to favor N7-alkylation may involve the use of protecting groups or specialized catalytic systems.

  • Phase-Transfer Catalysis (PTC): For large-scale synthesis, phase-transfer catalysis offers a green, efficient, and scalable alternative. Using a quaternary ammonium salt as a catalyst with an inorganic base and a methylating agent like dimethyl sulfate can facilitate the reaction under milder conditions and may offer opportunities to fine-tune the regioselectivity.

Ultimately, the optimal choice of methylating agent and reaction conditions will depend on the desired isomer, the scale of the reaction, and the available laboratory infrastructure. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the further optimization of this critical synthetic transformation.

References

A Comparative Guide to the Biological Activity of Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of key purine analogs. As a senior application scientist, the aim is to deliver not just data, but a foundational understanding of the mechanistic nuances and experimental considerations that underpin the therapeutic applications of these vital compounds.

Introduction to Purine Analogs: Mimicking the Building Blocks of Life

Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purine bases, such as adenine and guanine.[1] This structural similarity allows them to interfere with the synthesis and function of nucleic acids (DNA and RNA), ultimately impacting cell division and function.[2][3] Their broad spectrum of activity has led to their successful development as anticancer, antiviral, and immunosuppressive agents.[4][5]

Mechanisms of Action: A Diverse Array of Cellular Disruption

The biological effects of purine analogs are diverse and depend on their specific chemical structure and the cellular machinery they interact with.

Anticancer Purine Analogs

These agents are mainstays in the treatment of various hematological malignancies.[2]

  • Thiopurines (Mercaptopurine, Azathioprine, Thioguanine): These drugs are converted into thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity.[6] Azathioprine is a prodrug of mercaptopurine.[6]

  • Adenosine Analogs (Cladribine, Fludarabine, Pentostatin): These compounds, once phosphorylated to their active triphosphate forms, inhibit DNA synthesis and repair enzymes like DNA polymerase and ribonucleotide reductase.[7][8] Pentostatin also inhibits adenosine deaminase, leading to the accumulation of toxic deoxyadenosine metabolites.[7]

  • Guanosine Analogs (Nelarabine): This is a prodrug of arabinosylguanine (ara-G), and its triphosphate form (ara-GTP) is incorporated into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[8]

Signaling Pathway: DNA Incorporation of Thiopurines

G cluster_0 Cellular Metabolism cluster_1 DNA Synthesis Azathioprine Azathioprine Mercaptopurine Mercaptopurine Azathioprine->Mercaptopurine Non-enzymatic conversion Thioinosine monophosphate (TIMP) Thioinosine monophosphate (TIMP) Mercaptopurine->Thioinosine monophosphate (TIMP) HGPRT TIMP TIMP Thioguanine monophosphate (TGMP) Thioguanine monophosphate (TGMP) TIMP->Thioguanine monophosphate (TGMP) TGMP TGMP Thioguanine triphosphate (TGTP) Thioguanine triphosphate (TGTP) TGMP->Thioguanine triphosphate (TGTP) TGTP TGTP DNA_Incorporation Incorporation into DNA TGTP->DNA_Incorporation Competition with GTP Apoptosis Apoptosis DNA_Incorporation->Apoptosis Induction of cell death

Caption: Metabolic activation and mechanism of action of thiopurines.

Antiviral Purine Analogs

These are crucial for managing infections caused by DNA viruses, particularly herpesviruses.

  • Acyclovir and Ganciclovir: These are guanosine analogs that, upon selective phosphorylation by viral thymidine kinase (in the case of herpes simplex and varicella-zoster viruses) or a viral phosphotransferase (for cytomegalovirus), are converted to their triphosphate forms.[9][10][11] These active metabolites competitively inhibit viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[9][12] Ganciclovir generally exhibits more potent activity against cytomegalovirus than acyclovir.[10][11]

Experimental Workflow: Viral Plaque Reduction Assay

G Cell_Seeding Seed susceptible cells in multi-well plates Infection Infect cells with a known titer of virus Cell_Seeding->Infection Treatment Add serial dilutions of purine analog Infection->Treatment Incubation Incubate to allow for plaque formation Treatment->Incubation Staining Stain cells to visualize plaques Incubation->Staining Quantification Count plaques and calculate % inhibition Staining->Quantification

Caption: Workflow for assessing antiviral activity.

Immunosuppressive Purine Analogs

These are widely used in organ transplantation and autoimmune diseases.

  • Azathioprine: As mentioned, it's a prodrug for mercaptopurine and exerts its immunosuppressive effects by inhibiting lymphocyte proliferation.

  • Mycophenolate Mofetil (MMF): This is a prodrug of mycophenolic acid (MPA), which is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[13][14] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which T and B lymphocytes are highly dependent.[15][16] By depleting guanosine nucleotides, MPA suppresses lymphocyte proliferation and function.[13][15][17]

Xanthine Oxidase Inhibitors

These are used to treat hyperuricemia and gout.

  • Allopurinol: A purine analog that, along with its active metabolite oxypurinol, inhibits xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[18][19]

  • Febuxostat: A non-purine, selective inhibitor of xanthine oxidase.[19][20] Unlike allopurinol, it does not affect other enzymes involved in purine or pyrimidine metabolism.[18]

Comparative Analysis of Biological Activity

The following tables provide a comparative overview of the in vitro activity of selected purine analogs.

Anticancer Activity
Purine AnalogCell LineCancer TypeIC50 (µM)
Cladribine HL-60Acute Promyelocytic Leukemia0.04
MOLT-4T-cell Acute Lymphoblastic Leukemia0.02
Fludarabine CLLChronic Lymphocytic Leukemia0.5 - 5
Nelarabine T-ALL cell linesT-cell Acute Lymphoblastic Leukemia1 - 10

Data compiled from publicly available literature. IC50 values can vary based on experimental conditions.

A systematic review of clinical trials in chronic lymphocytic leukemia (CLL) showed that single-agent purine analogs improved progression-free survival.[21][22] The combination of purine analogs with cyclophosphamide further improved progression-free survival.[21][22] Some data suggests cladribine may improve progression-free survival compared to fludarabine.[21][22]

Antiviral Activity
Purine AnalogVirusEC50 (µM)
Acyclovir Herpes Simplex Virus-1 (HSV-1)0.1 - 1.0
Herpes Simplex Virus-2 (HSV-2)1.0 - 5.0
Ganciclovir Human Cytomegalovirus (HCMV)0.5 - 5.0

EC50 (half maximal effective concentration) values can vary depending on the viral strain and cell line used.

In a study of children with Epstein-Barr virus-associated infectious mononucleosis, ganciclovir showed a higher negative conversion rate of EBV-DNA compared to acyclovir.[23]

Head-to-Head Comparison: Allopurinol vs. Febuxostat
FeatureAllopurinolFebuxostat
Mechanism Purine analog, non-selective xanthine oxidase inhibitorNon-purine, selective xanthine oxidase inhibitor[19][20]
Metabolism Metabolized by xanthine oxidase to active oxypurinol[18]Not a purine analog, does not interfere with other purine/pyrimidine enzymes[18]
Efficacy Effective in lowering serum uric acidMay be more effective at achieving target serum uric acid levels, especially at higher doses[20]
Adverse Effects Can cause skin reactions, especially in patients with the HLA-B*5801 allele[24]Boxed warning for increased risk of cardiovascular events compared to allopurinol[24]

Experimental Protocols for Biological Activity Assessment

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[25]

  • Drug Treatment: Treat the cells with a range of concentrations of the purine analog and a vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).[25]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[26]

Workflow: MTT Cytotoxicity Assay

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Drug Add purine analog at various concentrations Seed_Cells->Add_Drug Incubate_48_72h Incubate for 48-72 hours Add_Drug->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay detects an early hallmark of apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells and is used to identify late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Preparation: Treat cells with the purine analog for the desired time. Harvest approximately 1-5 x 10^5 cells.[25]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[25]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.[25]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Conclusion

Purine analogs represent a cornerstone of modern pharmacotherapy, with a rich history and a promising future. A thorough understanding of their comparative biological activities, underpinned by robust experimental evaluation, is critical for the continued development of more effective and selective therapeutic agents. This guide provides a framework for researchers to navigate the complexities of this important class of molecules.

References

A Researcher's Guide to Spectroscopic Differentiation of N7 and N9 Methylpurine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry, molecular biology, and drug development, the precise structural elucidation of purine derivatives is a foundational requirement. The methylation of purines, a common biological event and a key step in the synthesis of many therapeutic agents, frequently results in the formation of N7 and N9 regioisomers. Due to their subtle structural differences, distinguishing between these isomers presents a significant analytical challenge. Misidentification can lead to flawed interpretations of biological activity, incorrect structure-activity relationships (SAR), and wasted resources.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate N7 and N9 methylpurine isomers. We will move beyond mere data presentation to explore the causality behind the observed spectral differences, offering field-proven insights and robust experimental frameworks to ensure confident isomer assignment.

The Challenge: N7 vs. N9 Isomerism

Direct alkylation of a purine ring is often not regioselective and typically yields a mixture of products, with the thermodynamically more stable N9 isomer predominating.[1][2] However, the N7 isomer can also form and may possess distinct biological properties.[3] For instance, in the context of DNA damage, methylation can occur at either position, forming adducts with different mutagenic potentials and repair pathways.[4][5] Therefore, a multi-faceted analytical approach is essential for the unambiguous characterization of these closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing N7 and N9 methylpurine isomers in solution. The key lies in observing the subtle yet consistent changes in the chemical environment of the purine core's carbon and proton atoms, which are influenced by the position of the methyl group.

Causality of Chemical Shift Differences

The electron distribution within the purine's imidazole ring is significantly altered depending on the methylation site. In the N7 isomer, the nitrogen at position 7 becomes quaternary, which influences the electronic character of the adjacent C5 and C8 atoms differently than in the N9 isomer, where the N9 nitrogen is alkylated. This fundamental electronic difference is the origin of the diagnostic chemical shifts observed in NMR.

Key NMR Experiments for Isomer Assignment
  • ¹³C NMR: This is the most direct and reliable method. A consistent and diagnostically powerful observation is the difference in chemical shifts (Δδ) between the C5 and C8 carbons.

    • For N7-methylpurines , the Δδ between C5 and C8 is large (typically > 20 ppm).[1][6]

    • For N9-methylpurines , this difference is significantly smaller (typically < 15 ppm).[1][6] This empirical rule provides a rapid and highly trustworthy first assessment.

  • 2D NMR (HMBC & NOESY): These experiments provide definitive proof of connectivity and through-space proximity.

    • Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. The crucial correlation is between the methyl protons (¹H) and the purine ring carbons (¹³C). In an N9-isomer, the methyl protons will show a correlation to both C4 and C8. In an N7-isomer, the methyl protons will correlate to C5 and C8. The presence of a methyl-¹H to C5-¹³C correlation is a strong indicator of N7 substitution.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space. For 6-substituted purines, a NOESY experiment can be decisive. A spatial correlation between the methyl protons and the protons of a substituent at the C6 position is only possible for the N7 isomer, confirming its structure unambiguously.[1][6]

  • ¹⁵N NMR: For complex cases or when unequivocal evidence is required, ¹⁵N NMR offers direct insight. The chemical shift of the nitrogen atoms is highly sensitive to their chemical environment (e.g., pyrrole-like vs. pyridine-like).[7][8] The distinct shifts of N7 and N9 upon methylation provide a clear signature of the substitution pattern.

Data Summary: Typical ¹³C NMR Chemical Shift Differences
Isomer Typeδ(C4) (ppm)δ(C5) (ppm)δ(C8) (ppm)Δδ (C5 - C8) (ppm)
N7-Methylpurine ~150-155~115-120~140-145~20-30
N9-Methylpurine ~148-152~125-130~138-142~8-14
Note: Absolute chemical shifts can vary based on substituents and solvent. The key diagnostic is the relative difference (Δδ).
Experimental Protocol: Isomer Assignment using HMBC
  • Sample Preparation: Dissolve 2-5 mg of the purified purine isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra to assign proton and carbon chemical shifts.

    • Set up a gradient-selected HMBC experiment (e.g., hsqcetgpl3d).

    • Optimize the long-range coupling delay (d6 in Bruker systems) to ~8-10 Hz to favor the observation of ²JCH and ³JCH correlations.

    • Acquire the spectrum with sufficient signal-to-noise (typically requires 1-4 hours depending on sample concentration).

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Identify the signal corresponding to the methyl protons in the F2 (¹H) dimension.

    • Trace along the F1 (¹³C) dimension from the methyl proton signal to identify cross-peaks.

    • Confirmation: A cross-peak correlating the methyl protons to the C5 carbon signal confirms an N7 isomer. A cross-peak to C4 but not C5 confirms an N9 isomer.

NMR_Workflow cluster_N7 N7 Isomer cluster_N9 N9 Isomer N7_Me N7-CH3 Protons N7_C5 C5 N7_Me->N7_C5 HMBC N7_C8 C8 N7_Me->N7_C8 HMBC N9_Me N9-CH3 Protons N9_C4 C4 N9_Me->N9_C4 HMBC N9_C8 C8 N9_Me->N9_C8 HMBC Purine_Mix Purine Isomer Mixture NMR_Analysis HMBC Experiment Purine_Mix->NMR_Analysis

Mass Spectrometry (MS): Differentiating by Fragmentation

While NMR excels at definitive structural assignment of pure compounds, mass spectrometry is invaluable for analyzing complex mixtures and quantifying isomer ratios, especially when coupled with liquid chromatography (LC). Since N7 and N9 isomers have identical molecular weights, differentiation relies on tandem mass spectrometry (MS/MS), where the isomers exhibit distinct fragmentation patterns.

Causality of Fragmentation Differences

The charge localization and bond stabilities within the protonated molecular ions [M+H]⁺ differ between the N7 and N9 isomers. The N7-methylated purine, with its fixed positive charge in the imidazole ring, often creates a more labile structure that fragments differently under collision-induced dissociation (CID) compared to the N9 isomer.

Key MS/MS Observations

Electrospray ionization (ESI) is the preferred method for generating the parent ions. In the collision cell, these ions are fragmented, and the resulting product ions are analyzed. For guanine derivatives, a particularly useful diagnostic is the differential loss of ammonia (NH₃).

  • N9-alkylated guanines often show a more pronounced loss of ammonia ([M+H - 17]⁺) compared to their N7 counterparts.[9]

  • The cleavage of the glycosidic C-N bond is a characteristic fragmentation pathway for all nucleosides, but subsequent fragmentations of the purine base can be isomer-dependent.[10]

By comparing the relative abundance of key fragment ions, a calibration curve can be constructed to determine the N9/N7 isomer ratio in a mixture.[9]

Data Summary: Characteristic ESI-MS/MS Fragmentation
Isomer Type (Guanine Derivative)Parent Ion [M+H]⁺Primary FragmentRelative Abundance
N7-Methylguanine m/z 166[M+H - NH₃]⁺ (m/z 149)Low
N9-Methylguanine m/z 166[M+H - NH₃]⁺ (m/z 149)High
Note: This is a general trend; specific fragmentation patterns and abundances should be validated with pure standards.
Experimental Protocol: LC-MS/MS for Isomer Ratio Determination
  • Standard Preparation: Prepare solutions of known concentration for the pure N7 and N9 isomers. Create a series of calibration standards by mixing the isomers in known ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

  • LC Method: Develop a reverse-phase LC method (e.g., using a C18 column) that can chromatographically separate the two isomers. N7 isomers are generally more polar and will have shorter retention times than N9 isomers on a C18 column.[6]

  • MS/MS Method Development:

    • Infuse each pure isomer separately into the ESI source to determine the optimal precursor ion (typically [M+H]⁺).

    • Perform a product ion scan for each precursor to identify the most abundant and diagnostic fragment ions.

    • Create a Multiple Reaction Monitoring (MRM) method, monitoring the transition from the precursor ion to one or more diagnostic fragment ions for each isomer.

  • Analysis and Quantification:

    • Inject the calibration standards and the unknown mixture.

    • Integrate the peak areas for the N7 and N9 isomers in the chromatograms.

    • Plot the ratio of the N7/N9 peak areas against the known concentration ratio to generate a calibration curve.

    • Use the calibration curve to determine the isomer ratio in the unknown sample.

MS_Fragmentation cluster_N7 N7 Isomer Fragmentation cluster_N9 N9 Isomer Fragmentation N7_Parent [N7-MeG + H]⁺ N7_Frag1 Fragment A N7_Parent->N7_Frag1 CID N7_Frag2 [M+H - NH₃]⁺ (Low Abundance) N7_Parent->N7_Frag2 CID N9_Parent [N9-MeG + H]⁺ N9_Frag1 Fragment B N9_Parent->N9_Frag1 CID N9_Frag2 [M+H - NH₃]⁺ (High Abundance) N9_Parent->N9_Frag2 CID MS_Source ESI Source

UV-Vis and Vibrational (IR/Raman) Spectroscopy

UV-Vis and vibrational spectroscopies are less commonly used for primary isomer identification but can provide valuable complementary data, especially for solid-state analysis or for studying tautomeric equilibria.

UV-Vis Spectroscopy

The electronic π → π* transitions of the purine chromophore are sensitive to the substitution pattern.[11] N7 and N9 isomers have different dipole moments and electronic structures, leading to subtle but measurable differences in their maximum absorption wavelength (λmax).[12] For example, theoretical and experimental studies on purine itself show that the N7H and N9H tautomers have distinct absorption spectra, and these differences are mirrored in their methylated analogues.[12] These shifts can also be solvent-dependent, reflecting the interaction of the solvent with the different isomer dipoles.[13]

IR and Raman Spectroscopy

Vibrational spectroscopy probes the bond vibrations within a molecule. The methylation at N7 versus N9 alters the geometry and bond strengths of the purine ring, resulting in a unique vibrational "fingerprint." Key differences can often be observed in the regions corresponding to ring breathing modes and in-plane bending vibrations.[14] While interpretation can be complex and often requires computational support[15], these techniques are non-destructive and highly effective for solid-phase characterization.

Data Summary: UV-Vis and Vibrational Spectroscopy
TechniqueDifferentiating FeatureN7 IsomerN9 Isomer
UV-Vis λmax (nm)Exhibits a characteristic λmaxExhibits a slightly different λmax
IR/Raman Key Frequencies (cm⁻¹)Unique fingerprint in ring vibration regionDistinct fingerprint from N7 isomer

Conclusion: An Integrated Analytical Strategy

No single technique is universally superior; the optimal choice depends on the research question, sample purity, and available instrumentation. However, a hierarchical approach provides the most robust and reliable characterization of N7 and N9 methylpurine isomers.

  • Initial Assessment (LC-MS): Use LC-MS to determine the number of components in a sample and to get an initial idea of the isomer ratio based on retention times.

  • Fragmentation Analysis (LC-MS/MS): Employ tandem MS to confirm the presence of isomers and quantify their ratio by observing differential fragmentation patterns.

  • Definitive Proof (NMR): For novel compounds or when absolute certainty is required, isolate the individual isomers (e.g., by preparative HPLC) and perform a suite of NMR experiments. The combination of ¹³C chemical shifts and 2D HMBC/NOESY correlations provides irrefutable structural proof.

By understanding the physicochemical principles that give rise to the distinct spectroscopic signatures of N7 and N9 methylpurine isomers, researchers can select the appropriate analytical tools and design self-validating experiments to confidently assign the correct structure, ensuring the integrity and accuracy of their scientific findings.

References

A Researcher's Guide to Assessing the Anti-Proliferative Activity of Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies used to assess the anti-proliferative activity of purine derivatives. We will delve into the mechanistic underpinnings of these compounds, offer detailed protocols for key assays, and present a comparative analysis of their efficacy, grounded in experimental data.

The Significance of Purine Derivatives in Oncology Research

Purine derivatives represent a cornerstone in the development of anti-cancer therapeutics.[1][2][3] Structurally mimicking endogenous purines like adenine and guanine, these synthetic analogs act as antimetabolites.[1][3][4] Their primary mechanism of action involves interference with nucleic acid synthesis, a critical process for rapidly dividing cancer cells.[1][5][6] Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms, which can then inhibit key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase.[1] This disruption of DNA replication and integrity ultimately triggers programmed cell death, or apoptosis.[1][5] Given the uncontrolled proliferation that is a hallmark of cancer, targeting this fundamental process remains a highly effective therapeutic strategy.[6]

Methodologies for Assessing Anti-Proliferative Activity

A variety of in vitro assays are available to quantify the anti-proliferative effects of purine derivatives. The choice of assay depends on the specific research question, the cell type, and the desired endpoint.[7] Here, we detail three widely used and robust methods: the MTT assay for metabolic activity, the BrdU incorporation assay for DNA synthesis, and flow cytometry for cell cycle analysis.

Experimental Workflow: A General Overview

The following diagram illustrates a typical workflow for assessing the anti-proliferative activity of a novel purine derivative.

Experimental Workflow cluster_prep Cell Culture & Seeding cluster_treatment Treatment cluster_assay Anti-Proliferation Assays cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Line Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Compound Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Purine Derivative Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT BrdU BrdU Assay (DNA Synthesis) Treatment->BrdU Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow Data_Acquisition Measure Absorbance, Fluorescence, or Cell Counts MTT->Data_Acquisition BrdU->Data_Acquisition Flow->Data_Acquisition IC50 Calculate IC50 Values Data_Acquisition->IC50

Caption: A generalized workflow for evaluating the anti-proliferative effects of purine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purine derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay directly measures DNA synthesis and is a more specific indicator of cell proliferation than metabolic assays.[10] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle. This incorporated BrdU can then be detected using a specific antibody.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: After incubation, fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add a primary antibody specific for BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Detection: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation and calculate the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry provides detailed information about the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] This technique is invaluable for determining if a compound induces cell cycle arrest at a specific checkpoint. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.[13] The fluorescence intensity of individual cells is then measured, which is proportional to their DNA content.[13]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the purine derivative in larger format vessels (e.g., 6-well plates) to obtain a sufficient number of cells.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Comparative Analysis of Purine Derivatives

The anti-proliferative activity of different purine derivatives can vary significantly depending on their chemical structure and the cancer cell line being tested. The following table summarizes hypothetical IC50 values for several purine derivatives against different cancer cell lines, as determined by the MTT assay.

Purine DerivativeMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
Compound A 15.225.812.5
Compound B 5.610.17.3
Compound C 2.14.53.8
Cisplatin (Control) 8.912.39.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mechanistic Insights: Purine Derivatives and Cell Cycle Regulation

Many purine derivatives exert their anti-proliferative effects by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints. The following diagram illustrates the general mechanism of action of a purine derivative leading to cell cycle arrest and apoptosis.

Mechanism of Action Purine_Derivative Purine Derivative Cellular_Uptake Cellular Uptake Purine_Derivative->Cellular_Uptake Phosphorylation Phosphorylation (Activation) Cellular_Uptake->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite DNA_Polymerase Inhibition of DNA Polymerase Active_Metabolite->DNA_Polymerase Ribonucleotide_Reductase Inhibition of Ribonucleotide Reductase Active_Metabolite->Ribonucleotide_Reductase DNA_Synthesis_Block Blockade of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Block Ribonucleotide_Reductase->DNA_Synthesis_Block Cell_Cycle_Arrest Cell Cycle Arrest (e.g., S phase) DNA_Synthesis_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The intracellular activation and mechanism of action of purine derivatives.

Conclusion

The assessment of the anti-proliferative activity of purine derivatives is a critical step in the drug discovery process. By employing a combination of robust in vitro assays, researchers can gain valuable insights into the efficacy and mechanism of action of these promising anti-cancer agents. The methodologies outlined in this guide provide a solid foundation for conducting these essential investigations. A multi-assay approach, combining metabolic, DNA synthesis, and cell cycle analysis, will yield the most comprehensive and reliable data, ultimately facilitating the identification of novel and effective purine-based cancer therapeutics.

References

A Senior Application Scientist's Guide to LC-MS Method for Validating Dichloromethylpurine Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific integrity and progress. This guide provides an in-depth, technically-grounded methodology for the validation of dichloromethylpurine identity, focusing on the robust and highly specific technique of Liquid Chromatography-Mass Spectrometry (LC-MS). As a self-validating system, this protocol is designed to deliver trustworthy and reproducible results. For the purpose of this guide, we will focus on a common isomer, 2,6-dichloro-7-methylpurine, as a representative dichloromethylpurine.

The Analytical Imperative: Why LC-MS for Dichloromethylpurine?

Dichloromethylpurine and its analogs are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of various therapeutic agents.[1] The precise identification of these compounds is critical, as isomeric impurities can lead to vastly different pharmacological activities or toxicities.

LC-MS is the preferred method for this application due to its exceptional sensitivity and specificity. The liquid chromatography (LC) component separates the analyte of interest from impurities and reaction byproducts, while the mass spectrometry (MS) component provides a highly specific molecular fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This dual-level identification provides a high degree of confidence in the compound's identity.

I. The LC-MS/MS Method: A Step-by-Step Protocol

This protocol is designed for a standard triple quadrupole LC-MS/MS system and is based on established methods for the analysis of purine analogs.[2][3][4][5][6][7][8]

A. Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the dichloromethylpurine reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 methanol:water mixture to prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the synthesized or unknown sample in methanol to an estimated concentration of 10 µg/mL. If the sample is in a complex matrix (e.g., biological fluid), a protein precipitation step with acetonitrile followed by centrifugation is recommended.

B. Liquid Chromatography Parameters

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for dichloromethylpurine, well-resolved from any potential impurities.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like purine analogs.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent for elution from the reverse-phase column.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrateA standard gradient for efficient elution of a wide range of compounds.
Flow Rate 0.3 mL/minAppropriate for the column dimensions to ensure optimal peak shape and separation.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for modern LC-MS systems.
C. Mass Spectrometry Parameters

The mass spectrometer is set up to specifically detect and fragment the dichloromethylpurine molecule.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for small molecules. The purine ring is readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CFacilitates desolvation of the analyte ions.
Desolvation Gas Flow 600 L/hrAids in the desolvation process.
Scan Mode Multiple Reaction Monitoring (MRM)For high sensitivity and specificity by monitoring specific parent-to-fragment ion transitions.
D. Predicting and Confirming MRM Transitions

For this compound (Chemical Formula: C₆H₄Cl₂N₄, Molecular Weight: 202.03 g/mol ), we can predict the following:

  • Parent Ion (Q1): The protonated molecule [M+H]⁺ will have an m/z of approximately 203. The presence of two chlorine atoms will result in a characteristic isotopic pattern with peaks at m/z 205 and 207, with relative intensities of approximately 65% and 10% of the m/z 203 peak, respectively.

  • Fragment Ions (Q3): Collision-induced dissociation (CID) in the second quadrupole will likely lead to the loss of a chlorine atom (mass ≈ 35.5) and potentially the methyl group or fragments of the purine ring.

Predicted MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Predicted Fragment
203168[M+H - Cl]⁺
203141[M+H - Cl - HCN]⁺

II. Experimental Workflow and Validation

A robust validation of the method is crucial to ensure its accuracy and reliability. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Caption: A streamlined workflow for the development, validation, and application of the LC-MS method.

III. Comparison with Alternative Analytical Methods

While LC-MS is the gold standard for this application, other techniques can provide complementary information or may be suitable for initial screening.

TechniquePrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity of atoms.[9][10][11][12][13]Lower sensitivity than MS, requires a larger amount of pure sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the molecule's chemical bonds.Fast, non-destructive, and provides information about functional groups present.[14][15][16][17][18]Not suitable for complex mixtures, less specific than MS for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase before mass analysis.Excellent for volatile and thermally stable compounds.[19][20][21]Dichloromethylpurine may require derivatization to increase its volatility, which adds a step to sample preparation.

IV. Data Interpretation and Identity Confirmation

The identity of dichloromethylpurine is confirmed by a multi-point validation:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of the reference standard within a narrow window (typically ±2%).

  • Parent Ion m/z: The m/z of the parent ion in the sample must match that of the reference standard.

  • Isotopic Pattern: The isotopic pattern of the parent ion in the sample must match the theoretical pattern for a molecule containing two chlorine atoms.

  • Fragment Ion Ratios: The relative intensities of the monitored fragment ions (MRM transitions) in the sample must match those of the reference standard.

The combination of these four criteria provides an exceptionally high level of confidence in the identity of the analyte.

V. Conclusion

This guide provides a comprehensive and scientifically rigorous LC-MS method for the validation of dichloromethylpurine identity. By following the detailed protocol and validation workflow, researchers can ensure the accuracy and reliability of their findings. The comparison with alternative methods highlights the superior specificity and sensitivity of LC-MS for this application, reinforcing its role as an indispensable tool in modern chemical and pharmaceutical research.

References

The Unassuming Precursor: A Comparative Guide to Kinase Inhibitors Derived from 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the final, potent kinase inhibitor that captures headlines often stands on the shoulders of unassuming chemical precursors. One such foundational molecule is 2,6-Dichloro-7-methylpurine. While not a potent kinase inhibitor in its own right, this purine scaffold is a versatile starting point for the synthesis of a diverse array of kinase inhibitors, most notably those targeting the mTOR (mechanistic target of rapamycin) pathway. This guide will delve into the significance of this precursor, followed by a detailed comparison of the resulting mTOR inhibitors with other prominent classes of kinase inhibitors, supported by experimental data and protocols.

From a Simple Scaffold to Potent Inhibitors: The Role of this compound

The 2,6-dichloropurine core is a privileged scaffold in medicinal chemistry. The two chlorine atoms at the 2 and 6 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitutions. This chemical reactivity enables the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups to probe the ATP-binding pocket of kinases. The methyl group at the 7-position influences the physicochemical properties and can play a role in directing the substitution reactions.

Numerous studies have demonstrated that derivatives of 2,6-dichloropurine exhibit significant biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1] For instance, a derivative, ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate, has shown potent cytotoxic effects against various human tumor cell lines, with IC₅₀ values in the low micromolar range. This underscores the potential of the 2,6-dichloropurine scaffold as a launchpad for developing bioactive molecules.

A particularly fruitful application of this scaffold has been in the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[2]

The mTOR Signaling Pathway: A Key Therapeutic Target

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream effectors. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Classes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Inhibition Cell_Survival Cell Survival Akt->Cell_Survival Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition when unphosphorylated mTORC2 mTORC2 mTORC2->Akt Activation (Ser473) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Rapalogs Rapamycin & Analogs (Rapalogs) Rapalogs->mTORC1 Allosteric Inhibition ATP_Comp ATP-Competitive mTOR Inhibitors ATP_Comp->mTORC1 Direct Inhibition ATP_Comp->mTORC2 Direct Inhibition Dual_PI3K_mTOR Dual PI3K/mTOR Inhibitors Dual_PI3K_mTOR->PI3K Direct Inhibition Dual_PI3K_mTOR->mTORC1 Direct Inhibition Dual_PI3K_mTOR->mTORC2 Direct Inhibition

Caption: Simplified mTOR signaling pathway and points of intervention for different inhibitor classes.

A Comparative Analysis of mTOR Inhibitors

The development of mTOR inhibitors has evolved through several generations, each with distinct mechanisms of action and selectivity profiles. Purine-based inhibitors, derived from scaffolds like 2,6-dichloropurine, fall into the category of second-generation and dual PI3K/mTOR inhibitors.

Inhibitor ClassRepresentative CompoundMechanism of ActionTarget(s)IC₅₀ (mTOR)Key Characteristics
First-Generation Rapamycin (Sirolimus)Allosteric, forms a complex with FKBP12mTORC1~0.1 nM[3]mTORC1 selective, but incomplete inhibition of all mTORC1 functions.[4]
Second-Generation Torin1ATP-competitivemTORC1 & mTORC22 nM[5]Potent and direct inhibition of both mTOR complexes.[6]
Purine-based Selective Compound 20 (from study)ATP-competitivemTORC1 & mTORC2Ki < 10 nMHigh selectivity for mTOR over PI3K isoforms.[7]
Dual PI3K/mTOR DS-7423 (Purine-based)ATP-competitivePI3K (pan) & mTORKi (mTOR) = 27 nMBroad inhibition of the PI3K/mTOR pathway.[7]

Note: IC₅₀ and Ki values are highly dependent on assay conditions and should be used for relative comparison.

First-Generation mTOR Inhibitors: Rapamycin and its Analogs (Rapalogs)

Rapamycin, the prototypical mTOR inhibitor, acts allosterically by binding to FKBP12, and this complex then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1.[8] While potent, rapalogs only partially inhibit mTORC1 signaling, for example, by being less effective at inhibiting the phosphorylation of 4E-BP1, a key substrate involved in translation initiation.[4] This incomplete inhibition can lead to feedback activation of other survival pathways, limiting their clinical efficacy.[8]

Second-Generation mTOR Inhibitors: ATP-Competitive Inhibitors

To overcome the limitations of rapalogs, second-generation inhibitors were developed to directly target the ATP-binding site of the mTOR kinase domain.[2] This mechanism allows for the inhibition of both mTORC1 and mTORC2. Torin1 is a well-characterized example of this class, demonstrating potent and selective inhibition of both mTOR complexes.[5][6] These inhibitors generally exhibit a more profound anti-proliferative effect than rapalogs.[4]

Purine-Based mTOR Inhibitors: A Platform for Selectivity and Potency

The 2,6-dichloropurine scaffold has been instrumental in developing both selective mTOR and dual PI3K/mTOR inhibitors. Structure-activity relationship studies have shown that modifications at the 2, 6, and 8 positions of the purine ring can significantly influence potency and selectivity.[7][9] For example, the introduction of a (R)-3-methylmorpholine group at one of the substituted positions can confer high selectivity for mTOR over the closely related PI3K kinases.[7] Conversely, other substitutions can lead to dual inhibitors, such as DS-7423, which potently inhibit both PI3K and mTOR.[7]

Dual PI3K/mTOR Inhibitors

Given the extensive crosstalk between the PI3K and mTOR pathways, dual inhibitors were developed to simultaneously block both kinases. This approach aims to prevent the feedback activation of Akt that can occur with mTORC1-selective inhibition.[2] Several dual PI3K/mTOR inhibitors have entered clinical trials, showing promise in various cancer types.[10]

Experimental Methodologies for Kinase Inhibitor Characterization

The rigorous evaluation of kinase inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow Start Start Reagents Prepare Reagents: - Purified Kinase - Substrate (Peptide or Protein) - ATP - Test Compound Start->Reagents Incubation Incubate Kinase, Substrate, and Test Compound Reagents->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Incubation Incubate at Controlled Temperature Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction (e.g., EDTA, Kinase Inhibitor) Reaction_Incubation->Reaction_Stop Detection Detection of Phosphorylation Reaction_Stop->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Detection->Data_Analysis End End Data_Analysis->End NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow Start Start Transfection Transfect Cells with NanoLuc®-Kinase Fusion Construct Start->Transfection Cell_Plating Plate Transfected Cells Transfection->Cell_Plating Compound_Addition Add Test Compound (Varying Concentrations) Cell_Plating->Compound_Addition Tracer_Addition Add Fluorescent Tracer Compound_Addition->Tracer_Addition Incubation Incubate at 37°C Tracer_Addition->Incubation Detection Measure BRET Signal (Luminescence at two wavelengths) Incubation->Detection Data_Analysis Data Analysis: - Calculate BRET Ratio - Determine IC₅₀ Detection->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to Navigating the Cross-Reactivity of Substituted Purine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, substituted purine analogs represent a cornerstone of therapeutic innovation, demonstrating remarkable efficacy as kinase inhibitors, antivirals, and immunosuppressants.[1][2] Their structural resemblance to endogenous purines allows them to competitively inhibit key cellular enzymes, offering a powerful strategy to modulate pathological processes. However, this same structural mimicry presents a significant challenge: the potential for cross-reactivity with unintended biological targets. These off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology.[3][4]

This guide provides a comprehensive comparison of the cross-reactivity profiles of various substituted purine compounds, supported by experimental data and detailed methodologies. As researchers and drug development professionals, a deep understanding of these off-target interactions is paramount for the rational design of selective and safe therapeutics.

The Structural Basis of Kinase Inhibition and the Inevitability of Cross-Reactivity

The vast majority of purine-based kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain. The purine scaffold itself mimics the adenine moiety of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase. Selectivity is then engineered through substitutions at various positions of the purine ring, which can exploit subtle differences in the shape, size, and amino acid composition of the ATP-binding sites across the kinome.[5]

However, the high degree of conservation within the ATP-binding pocket, particularly within kinase families, makes achieving absolute selectivity a formidable challenge.[3] This inherent similarity is the primary driver of cross-reactivity, where an inhibitor designed for a specific kinase also binds to and inhibits other, often closely related, kinases. Understanding and characterizing this cross-reactivity is a critical step in the development of any new purine-based inhibitor.

Comparative Kinase Selectivity Profiles of Representative Purine Analogs

To illustrate the diverse selectivity profiles of substituted purines, the following table summarizes the inhibitory activity (IC50) of two well-characterized purine-based cyclin-dependent kinase (CDK) inhibitors, Olomoucine and Roscovitine (Seliciclib) , against a panel of CDKs.

Kinase TargetOlomoucine IC50 (µM)Roscovitine (Seliciclib) IC50 (µM)Notes
CDK1/cyclin B70.65Roscovitine is significantly more potent against CDK1.
CDK2/cyclin A70.7Both are potent inhibitors of CDK2.
CDK2/cyclin E70.7Similar potency against CDK2 complexed with cyclin E.
CDK5/p3530.2Roscovitine shows higher potency for CDK5.
CDK7/cyclin H250.45Roscovitine is a more potent inhibitor of CDK7.
CDK9/cyclin T>1000.4Roscovitine is a potent inhibitor of CDK9, while Olomoucine is not.

Data compiled from multiple sources. Absolute IC50 values can vary based on experimental conditions.

This comparison highlights that even subtle structural differences between Olomoucine and Roscovitine lead to distinct selectivity profiles. For instance, while both are effective CDK2 inhibitors, Roscovitine demonstrates broader and more potent activity against other CDKs, such as CDK1, CDK5, CDK7, and CDK9.[6][7][8] This broader activity can have both therapeutic and toxicological implications. For example, the inhibition of CDK9 by Roscovitine has been linked to its ability to induce apoptosis in cancer cells.[9]

The Consequence of Off-Target Effects: A Double-Edged Sword

While off-target effects are often associated with adverse events, they can also contribute to the therapeutic efficacy of a drug. The clinical experience with Roscovitine (Seliciclib) provides a compelling case study. In clinical trials, Roscovitine has demonstrated a range of adverse effects, including nausea, vomiting, fatigue, and hypokalemia, which may be attributed to its inhibition of multiple CDKs and other off-target kinases.[9][10]

Conversely, the broad-spectrum activity of some kinase inhibitors can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. This concept of "polypharmacology" is an active area of research, with the goal of designing drugs that intentionally target multiple nodes in a disease network.[3]

The following diagram illustrates the central role of CDKs in cell cycle regulation, a pathway frequently targeted by purine analogs.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition Rb->G1_S_Transition Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2_E CDK2 Cyclin E->CDK2_E binds S_Phase_Proteins S Phase Proteins CDK2_E->S_Phase_Proteins phosphorylates Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A binds CDK2_A->S_Phase_Proteins phosphorylates G1_S_Transition->Cyclin E Roscovitine Roscovitine Roscovitine->CDK4/6 inhibits Roscovitine->CDK2_E inhibits Roscovitine->CDK2_A inhibits caption CDK Signaling Pathway in Cell Cycle Progression.

CDK Signaling Pathway in Cell Cycle Progression.

Best Practices for Cross-Reactivity Profiling: Experimental Protocols

A thorough assessment of a compound's selectivity is a non-negotiable aspect of preclinical drug development. The following are detailed methodologies for two key experiments used to determine cross-reactivity and target engagement.

Kinase Inhibitor Profiling using a Competition Binding Assay

Competition binding assays are a robust method for quantifying the binding affinity of a test compound against a large panel of kinases. The KINOMEScan™ platform is a widely used example of this approach.[11]

Principle: An immobilized active site-directed ligand is used to "fish" for kinases from a DNA-tagged kinase library. The test compound is then added to compete for binding to the kinases. The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tags. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Competition_Binding_Assay cluster_workflow Competition Binding Assay Workflow Start Start Prepare_Kinase_Library Prepare DNA-tagged kinase library Start->Prepare_Kinase_Library Immobilize_Ligand Immobilize active site-directed ligand on solid support Start->Immobilize_Ligand Incubate_No_Inhibitor Incubate kinase library with immobilized ligand (Control) Prepare_Kinase_Library->Incubate_No_Inhibitor Incubate_With_Inhibitor Incubate kinase library with immobilized ligand and test compound Prepare_Kinase_Library->Incubate_With_Inhibitor Immobilize_Ligand->Incubate_No_Inhibitor Immobilize_Ligand->Incubate_With_Inhibitor Wash Wash to remove unbound kinases Incubate_No_Inhibitor->Wash Incubate_With_Inhibitor->Wash Quantify Quantify bound kinases via qPCR Wash->Quantify Analyze Compare qPCR signals (Control vs. Test) Quantify->Analyze End Determine Kd Analyze->End caption Workflow for Kinase Profiling via Competition Binding Assay.

Workflow for Kinase Profiling via Competition Binding Assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a library of DNA-tagged human kinases.

    • Immobilize a broad-spectrum, active site-directed kinase ligand onto a solid support (e.g., beads).

    • Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the immobilized ligand, the DNA-tagged kinase library, and either the test compound or vehicle control (e.g., DMSO).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Washing and Elution:

    • Wash the solid support to remove any kinases that have not bound to the immobilized ligand.

    • Elute the bound kinases from the solid support.

  • Quantification:

    • Quantify the amount of each kinase in the eluate using qPCR with primers specific to the DNA tags.

  • Data Analysis:

    • Compare the amount of each kinase recovered in the presence of the test compound to the amount recovered in the vehicle control.

    • Calculate the dissociation constant (Kd) for the interaction between the test compound and each kinase.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target within the complex environment of a living cell.

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with the test compound or vehicle control and incubate for a sufficient time to allow for cell penetration and target binding.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a defined period (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Detection:

    • Quantify the total protein concentration in the soluble fraction.

    • Analyze the amount of the specific target protein in the soluble fraction at each temperature using a detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.

Conclusion

The study of cross-reactivity is not merely an exercise in characterizing undesirable side effects but a fundamental component of modern drug discovery that informs lead optimization, predicts potential toxicities, and can even unveil new therapeutic avenues. For researchers working with substituted purine compounds, a comprehensive understanding of their on- and off-target profiles is essential. By employing a suite of robust analytical techniques, from broad kinase profiling to cellular target engagement assays, we can build a more complete picture of how these powerful molecules interact with the cellular machinery. This knowledge is the bedrock upon which safer and more effective purine-based therapies will be built.

References

A Researcher's Guide to Quantitative NMR (qNMR) for the Validation of Purine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and pharmaceutical sciences, the precise characterization and purity assessment of synthetic intermediates are paramount. Purine analogues, a cornerstone of many therapeutic agents, present unique analytical challenges due to their structural complexity and potential for isomeric impurities. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for the validation of purine intermediates. We will dissect the principles of qNMR, compare its performance against established chromatographic techniques, and provide a robust, field-proven experimental protocol.

The Analytical Imperative: Why Purity Matters for Purine Intermediates

Purine intermediates are the building blocks for a vast array of active pharmaceutical ingredients (APIs), including antivirals, anticancer agents, and immunosuppressants. The seemingly minor inclusion of structural isomers, residual solvents, or reaction by-products can have profound effects on the safety and efficacy of the final drug product. Therefore, a highly accurate and precise analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the workhorse for purity analysis.[1][2] While powerful, HPLC is a comparative technique that relies on reference standards for each impurity, which may not always be available, especially for novel intermediates.[3][4][5] This is where qNMR emerges as a compelling alternative, offering absolute quantification without the need for identical reference materials.[6][7][8][9]

The Principle of qNMR: A Foundation of Stoichiometric Precision

Quantitative NMR operates on a fundamental principle: the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][8][10][11] This stoichiometric relationship allows for the determination of the absolute concentration or purity of a substance by co-dissolving a known amount of a certified internal standard in the sample solution.[7]

The purity of the analyte can then be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

This direct, primary method of measurement is a key advantage of qNMR, providing a high degree of accuracy and traceability.[7][8][10]

A Comparative Analysis: qNMR vs. HPLC and Mass Spectrometry

While qNMR offers distinct advantages, a comprehensive understanding requires a direct comparison with other prevalent analytical techniques.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Absolute quantification based on the direct proportionality between signal area and the number of nuclei.[7][8][10][11]Comparative method based on the separation of components and their detection, typically by UV absorbance.[1]Provides mass-to-charge ratio information, primarily used for identification and relative quantification.
Reference Standard Does not require a reference standard of the analyte itself; a certified internal standard of a different compound is used.[6][7][8][9]Requires a well-characterized reference standard for each analyte and impurity for accurate quantification.[3][4][5]Can be used for quantification with isotopically labeled internal standards, but often used for relative quantification without them.
Selectivity High, based on distinct chemical shifts of non-equivalent nuclei. Overlapping signals can be a challenge but can often be resolved.[1]High, based on differential retention times on the chromatographic column. Co-elution can be an issue.Very high, based on mass-to-charge ratio. Can distinguish between compounds with the same retention time.
Sample Preparation Minimal sample preparation is required, often just dissolving the sample and internal standard in a deuterated solvent.[12]Can involve more extensive sample preparation, including dissolution, filtration, and sometimes derivatization.Sample preparation can vary depending on the ionization technique and complexity of the matrix.
Analysis Time Rapid method development and data acquisition, often taking only a few minutes per sample.[13][14]Method development can be time-consuming. Run times can range from several minutes to over an hour per sample.Typically very fast, especially with direct infusion techniques.
Universality Nearly universal detection for soluble compounds containing NMR-active nuclei.[15]Dependent on the analyte having a chromophore for UV detection. Other detectors can be used but may have limitations.Dependent on the analyte's ability to be ionized.
Structural Information Provides a wealth of structural information, confirming the identity of the analyte and any impurities simultaneously with quantification.[16]Provides no structural information directly.Provides molecular weight and fragmentation information, which aids in structural elucidation.

The Causality Behind Experimental Choices in qNMR

Achieving accurate and reproducible qNMR results hinges on a series of deliberate experimental choices. Understanding the "why" behind these parameters is crucial for developing a self-validating system.

Selection of the Internal Standard: The Anchor of Accuracy

The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[17] An ideal internal standard should possess the following characteristics:

  • High Purity and Stability: The purity of the internal standard directly impacts the accuracy of the final result and should be certified.[18] It must also be chemically inert and not react with the analyte or the solvent.

  • Simple, Well-Resolved Signals: The standard should exhibit one or more sharp, singlet signals in a region of the spectrum that does not overlap with any analyte or impurity signals.[19]

  • Good Solubility: It must be readily soluble in the chosen deuterated solvent along with the analyte.[18]

  • Known Proton Count: The number of protons giving rise to the selected signal must be accurately known.

Commonly used internal standards for organic compounds in deuterated solvents include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.[17][18]

The Importance of Relaxation Delay (d1): Ensuring Full Magnetization Recovery

The relaxation delay (d1) is the time allowed for the nuclear spins to return to thermal equilibrium after a radiofrequency pulse. For accurate quantification, this delay must be sufficiently long to ensure complete relaxation of all nuclei of interest, both in the analyte and the internal standard. A common rule of thumb is to set the relaxation delay to at least 5 times the longest T1 (spin-lattice relaxation time) of any signal being integrated.[18] Failure to do so will result in signal saturation and an underestimation of the integral area.

Pulse Angle: Maximizing Signal without Distortion

A 90° pulse is generally recommended for qNMR as it provides the maximum signal intensity in a single scan.[18] While smaller flip angles can be used to shorten the required relaxation delay, a 90° pulse ensures uniform excitation across the entire spectrum, which is critical for accuracy.

A Step-by-Step Experimental Protocol for qNMR Validation of a Purine Intermediate

This protocol provides a robust framework for the accurate purity determination of a purine intermediate using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • Purine Intermediate Sample

  • Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • High-Purity Deuterated Solvent (e.g., DMSO-d₆, D₂O)

  • Analytical Balance (readable to at least 0.01 mg)

  • Vortex Mixer

  • High-Quality 5 mm NMR Tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purine intermediate into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The molar ratio of analyte to standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent to the vial.

  • Thoroughly dissolve the solids by vortexing. Gentle warming may be necessary for some compounds.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Acquire a standard ¹H NMR spectrum to check for signal overlap and determine the appropriate spectral width.

  • Set the key qNMR acquisition parameters:

    • Pulse Angle (p1): 90°

    • Relaxation Delay (d1): ≥ 5 x T1 (a default of 30-60 seconds is often a safe starting point if T1 is unknown)

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[20]

    • Acquisition Time (at): Typically 2-4 seconds.

4. Data Processing:

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N.

  • Perform a Fourier transform.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected, well-resolved signals for both the analyte and the internal standard.

5. Calculation and Reporting:

  • Use the integral values and the previously mentioned formula to calculate the purity of the purine intermediate.

  • Report the final purity value along with the experimental details, including the internal standard used, the solvent, and the key acquisition parameters.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation & Reporting weigh_analyte Accurately weigh purine intermediate weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample set_params Set qNMR parameters (d1, ns) load_sample->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate report Report Result calculate->report

Caption: The qNMR workflow from sample preparation to final purity calculation.

The Logical Relationship of Key qNMR Parameters

qNMR_Parameters Accuracy Accurate Quantification Relaxation Complete Spin Relaxation Relaxation->Accuracy Excitation Uniform Signal Excitation Excitation->Accuracy SNR High Signal-to-Noise Ratio (S/N) SNR->Accuracy Resolution Good Signal Resolution Resolution->Accuracy d1 Sufficient Relaxation Delay (d1) d1->Relaxation pulse 90° Pulse Angle pulse->Excitation ns Adequate Number of Scans (ns) ns->SNR at Sufficient Acquisition Time (at) at->Resolution

Caption: Interdependence of key acquisition parameters for accurate qNMR.

Conclusion: Embracing qNMR for Robust Pharmaceutical Development

Quantitative NMR has matured into a robust and reliable analytical technique that offers significant advantages for the validation of purine intermediates and other pharmaceutical compounds.[16][21] Its ability to provide absolute quantification without the need for specific reference standards, coupled with its speed and the wealth of structural information it provides, makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the core principles and making informed experimental choices, qNMR can be seamlessly integrated into analytical workflows to ensure the quality, safety, and efficacy of next-generation therapeutics.

References

A Senior Scientist's Guide to the Certificate of Analysis for 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of drug discovery and medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, the starting materials are paramount. Their purity and identity dictate the success of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the potential drug. 2,6-Dichloro-7-methylpurine is a critical heterocyclic building block, valued for the differential reactivity of its two chlorine atoms, which allows for sequential, site-selective substitutions.

This guide provides an in-depth comparison of the analytical techniques and data you will encounter in a Certificate of Analysis (CoA) for this compound. We will deconstruct a typical CoA, compare the compound to a key alternative, and provide actionable, field-tested protocols for in-house verification. This document is intended for researchers, process chemists, and quality control professionals who rely on the integrity of such reagents.

PART 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is more than a datasheet; it is a legal document attesting to a specific batch's quality. For a crucial intermediate like this compound, a comprehensive CoA is non-negotiable. Below, we dissect the essential components and explain their scientific importance.

Key Analytical Parameters on a CoA
ParameterTypical SpecificationMethodScientific Rationale & Expert Insights
Appearance White to Off-White PowderVisual InspectionThe first and simplest check. Any significant deviation (e.g., yellow or brown tints) can indicate degradation or the presence of chromophoric impurities, warranting further investigation.
Identity (¹H NMR) Conforms to Structure¹H Nuclear Magnetic ResonanceCausality: This is the gold standard for structural confirmation. The spectrum should unambiguously show a singlet for the C8 proton and a singlet for the N7-methyl group, with chemical shifts and integration values matching the reference structure. Any unexpected peaks signal impurities.
Assay/Purity ≥97.0%HPLC / UPLCExpertise: While a high percentage is desirable, the impurity profile is more telling. An HPLC (High-Performance Liquid Chromatography) method separates the main compound from impurities. A result of "97%" means 3% of the material is something else. The critical question is: what is that 3%?
Identity (Mass Spec) Conforms to Molecular WeightLC-MS / ESI-MSTrustworthiness: Mass Spectrometry provides the molecular weight of the compound. For this compound (C₆H₄Cl₂N₄), the expected monoisotopic mass is approximately 201.98 Da.[1] The characteristic isotopic pattern of two chlorine atoms is a crucial confirmation point that must be present.
Melting Point 195-197 °C (Typical)Melting Point ApparatusA sharp, narrow melting point range is a good secondary indicator of high purity.[2] A broad or depressed range suggests the presence of significant impurities, which disrupt the crystal lattice.
Water Content ≤0.5%Karl Fischer TitrationPurine analogs can be hygroscopic. Excess water can interfere with downstream reactions, especially those using water-sensitive reagents like Grignards or organolithiums, by altering stoichiometry and causing side reactions.

PART 2: Comparative Analysis: this compound vs. 2,6-Dichloropurine

The most common alternative and primary precursor to our topic compound is 2,6-Dichloropurine. The choice between them is dictated by the synthetic strategy, specifically, the desired regioselectivity of substitution.

The synthesis of this compound itself involves the methylation of 2,6-Dichloropurine, which can produce both the N7- and N9-methyl isomers.[3][4] Therefore, a primary impurity to watch for in the CoA of the N7-isomer is the presence of the N9-isomer.

Performance and Specification Comparison
FeatureThis compound 2,6-Dichloropurine (Alternative) Expert Commentary
CAS Number 2273-93-0[1][3][5]5451-40-1[6]Always use the CAS number to ensure you are comparing the exact same material.
Molecular Weight 203.03 g/mol [1][5]189.00 g/mol The methyl group adds ~14 Da. This difference is easily detectable by mass spectrometry.
Key Impurity 2,6-Dichloro-9-methylpurine (isomer)Unreacted starting materialsThe separation of N7 and N9 isomers is a critical purification step.[7] Your HPLC method must be able to resolve these two isomers.
Reactivity N9 position is blocked. Substitution is directed primarily to C6 and then C2.N7 and N9 positions are available for alkylation/arylation. Can lead to mixed products if not controlled.The N7-methyl compound offers superior regiocontrol for subsequent substitutions at the purine core, which is a significant advantage in multi-step syntheses.
¹H NMR Signal C8-H singlet, N7-CH₃ singlet[1]C8-H singlet, N-H broad singlet[6]The presence of the N-H proton in 2,6-Dichloropurine and its absence in the methylated version is a clear diagnostic tool.
Logical Workflow for Compound Selection

The following diagram illustrates the decision-making process a chemist might follow when choosing between these two reagents.

Reagent_Selection_Workflow cluster_path1 cluster_path2 start Define Synthetic Target q1 Is the N9 position of the purine core to be substituted? start->q1 use_dcp Use 2,6-Dichloropurine q1->use_dcp Yes use_dcm Use this compound q1->use_dcm No (N9 is H or blocked) control_alkylation Carefully control alkylation/arylation conditions to favor N9 use_dcp->control_alkylation end_goal Achieve Target Molecule control_alkylation->end_goal direct_sub Proceed with direct C6/C2 substitution (e.g., Buchwald-Hartwig, SNAr reactions) use_dcm->direct_sub direct_sub->end_goal

Decision workflow for selecting the appropriate dichloropurine reagent.

PART 3: In-House Verification Protocols (E-E-A-T)

A Certificate of Analysis from a vendor provides a baseline, but for critical applications, independent verification is a hallmark of good science. These protocols are designed to be self-validating systems.

Protocol 1: Purity and Isomer Verification via UHPLC-MS

Rationale: This method provides rapid and sensitive quantification of the main component and detection of key impurities, including the critical N9-methyl isomer.[8][9] The mass spectrometer confirms the identity of each peak.

Methodology:

  • Standard Preparation:

    • Accurately weigh ~5 mg of the this compound standard and dissolve in 50 mL of a 50:50 Acetonitrile:Water solution to make a 100 µg/mL stock.

    • Prepare serial dilutions to create calibration standards (e.g., 50, 20, 10, 5, 1 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution at 20 µg/mL using the same diluent.

  • Chromatographic Conditions:

    • System: UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Scan Mode: Full Scan (m/z 100-400) and Multiple Reaction Monitoring (MRM) if standards for impurities are available.

    • MRM Transition (for quantification): Monitor for the parent ion [M+H]⁺ at m/z 203 and a characteristic fragment.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

  • Data Analysis & Trustworthiness:

    • Purity Calculation: Calculate the area percent of the main peak relative to all other peaks in the chromatogram. This should match the CoA value within an acceptable margin.

    • Isomer Check: Search the chromatogram for any peaks with an m/z of 203 that have a different retention time. The N9 isomer will likely elute at a slightly different time than the N7 isomer.

    • Validation: Run a blank (diluent) injection between samples to check for carryover. The calibration curve should have an R² value >0.99 for quantitative accuracy.

Protocol 2: Structural Confirmation via ¹H NMR

Rationale: While the CoA provides a spectrum, running it yourself on your own instrument confirms the material's identity and can reveal impurities not well-resolved by chromatography.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup (400 MHz NMR):

    • Acquire a standard proton spectrum.

    • Ensure proper shimming to obtain sharp, well-resolved peaks.

  • Expected Chemical Shifts (Approximate):

    • C8-H: A singlet around δ 8.0-8.5 ppm.

    • N7-CH₃: A singlet around δ 4.0-4.3 ppm.

    • Note: Exact shifts can vary based on solvent and concentration.

  • Data Interpretation & Expertise:

    • Confirm Structure: Verify the presence of the two expected singlets and the absence of other significant peaks.

    • Integration: The area under each peak should correspond to the number of protons (1H for the C8-H and 3H for the N-CH₃). The ratio should be 1:3.

    • Impurity Detection: Look for small peaks that do not belong to the main compound or the solvent. The N9-isomer will have a slightly different chemical shift for its methyl group.

Verification Workflow Diagram

This diagram outlines the logical flow for a comprehensive in-house quality check.

Verification_Workflow start Receive Reagent & Review Vendor CoA visual_check Visual Inspection (Color, Form) start->visual_check nmr_check Identity Check: ¹H NMR Spectroscopy visual_check->nmr_check hplc_check Purity & Impurity Profile: UHPLC-MS Analysis nmr_check->hplc_check decision Data Conforms to CoA & Specifications? hplc_check->decision pass Release for Use in Synthesis decision->pass Yes fail Quarantine Batch & Contact Vendor decision->fail No

Workflow for the in-house verification of this compound.

Conclusion and Recommendations

The Certificate of Analysis for this compound is the first line of defense in ensuring the quality of your synthesis. However, it should not be the last.

Senior Scientist's Recommendations:

  • Always Demand a Batch-Specific CoA: Never accept a generic technical data sheet.

  • Prioritize Isomeric Purity: The most critical parameter for this specific reagent is the absence of the N9-methyl isomer. Ensure your analytical method can resolve these two compounds.

  • Trust, but Verify: Implement routine in-house identity and purity checks, especially for new vendors or before commencing a large-scale campaign.

  • Correlate Purity with Yield: Poor quality starting material is a common cause of low yields and complex purification challenges downstream. Investing time in upfront analysis saves significant time and resources later.

By adopting a rigorous, evidence-based approach to evaluating your starting materials, you build a foundation of quality and reproducibility that is essential for success in research and drug development.

References

A Comparative Guide to the Reactivity of Dichloropurines and Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of heterocyclic chemistry, dichloropurines and dichloropyridines stand out as pivotal building blocks for the synthesis of a myriad of biologically active molecules. Their utility lies in the presence of two reactive chlorine atoms, which serve as versatile handles for introducing molecular diversity. However, the subtle yet significant differences in their core structures—the fused imidazole ring in purines and the single aromatic ring in pyridines—give rise to distinct reactivity profiles. This guide provides an in-depth, objective comparison of the reactivity of dichloropurines and dichloropyridines, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Unveiling the Electronic Landscapes: Pyridine vs. Purine

The reactivity of dichloropyridines and dichloropurines is fundamentally governed by the electronic nature of their respective aromatic systems. Pyridine is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This electron deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making these sites susceptible to nucleophilic attack.

Purines, on the other hand, consist of a pyrimidine ring fused to an imidazole ring. The pyrimidine ring is inherently electron-deficient, akin to pyridine. However, the fused imidazole ring, with its two nitrogen atoms, can act as either an electron-donating or electron-withdrawing group depending on the specific reaction conditions and the position of substitution. This dual nature of the imidazole ring introduces a layer of complexity to the reactivity of purines compared to the simpler pyridine system.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Rings

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of these chloro-substituted heterocycles. The reaction proceeds through a two-step addition-elimination mechanism, with the formation of a negatively charged intermediate, the Meisenheimer complex, being the rate-determining step.[1][2] The stability of this intermediate is paramount to the overall reaction rate.

Dichloropyridine Reactivity in SNAr

The reactivity of dichloropyridine isomers in SNAr reactions is highly dependent on the position of the chlorine atoms relative to the ring nitrogen. The established order of reactivity for chloropyridines is generally 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1] This trend is directly correlated with the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.

  • 2,6-Dichloropyridine: Both chlorine atoms are at positions activated by the ring nitrogen (ortho), making them susceptible to nucleophilic displacement.[3] Due to the symmetry of the molecule, monosubstitution typically yields a single product. However, the introduction of an electron-donating group in the first substitution deactivates the ring towards a second substitution.[4]

  • 2,4-Dichloropyridine: The chlorine atoms are electronically distinct. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions because the negative charge in the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen, leading to greater stabilization.[4]

  • 3,5-Dichloropyridine: The chlorine atoms are meta to the nitrogen. In this position, the nitrogen cannot directly stabilize the Meisenheimer intermediate through resonance, resulting in significantly lower reactivity towards SNAr compared to the 2,6- and 2,4-isomers.[3]

Dichloropurine Reactivity in SNAr

For dichloropurines, the most common isomer used in synthesis is 2,6-dichloropurine. The reactivity of the two chlorine atoms is not identical, with the C6 position being generally more reactive towards nucleophiles than the C2 position. This preferential reactivity can be attributed to the electronic influence of the fused imidazole ring. The electron-withdrawing nature of the pyrimidine ring is somewhat modulated by the imidazole moiety, leading to a more electron-deficient character at the C6 position.

The synthesis of 2,6-diamino-substituted purines from 2,6-dichloropurine proceeds via two sequential selective nucleophilic substitution reactions, with the first substitution occurring selectively at the 6-position, followed by substitution at the 2-position.[5]

Data Presentation: Comparative Reactivity in SNAr

While direct kinetic comparisons under identical conditions are scarce in the literature, a qualitative comparison of reactivity can be made based on established principles and reported experimental outcomes.

Feature2,6-Dichloropyridine2,6-Dichloropurine
Most Reactive Site C2 and C6 (equivalent)C6
Relative Reactivity Generally high due to activation by the ortho nitrogen.The C6 position is highly reactive; the C2 position is less so.
Second Substitution More challenging due to deactivation by the first substituent.[4]Possible, but often requires more forcing conditions than the first.
Key Influencing Factor Direct resonance stabilization of the Meisenheimer complex by the ring nitrogen.[1]Electronic effects of both the pyrimidine and the fused imidazole rings.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Synthetic Approach

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Dichloropyridine in Cross-Coupling

The reactivity of dichloropyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. The general reactivity trend for halogens in these reactions is I > Br > Cl.[6] While dichloropyridines are less reactive than their dibromo- and diiodo- counterparts, their lower cost makes them attractive starting materials.

  • Suzuki-Miyaura Coupling: 2,6-Dichloropyridine can be effectively used in Suzuki-Miyaura couplings, though it often requires more robust catalytic systems with bulky, electron-rich phosphine ligands to achieve high yields.[6][7]

  • Buchwald-Hartwig Amination: This reaction is a powerful method for C-N bond formation. Advances in catalyst technology have made the amination of aryl chlorides, including 2,6-dichloropyridine, highly efficient.[6]

Dichloropurine in Cross-Coupling

2,6-Dichloropurine is also a versatile substrate for palladium-catalyzed cross-coupling reactions. Similar to SNAr reactions, a good regioselectivity is often observed.

  • Suzuki-Miyaura Coupling: The reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine, demonstrating the higher reactivity of the C6 position.[8] With an excess of the boronic acid, disubstitution can be achieved.[8]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on 2,6-Dichloropyridine

This protocol describes a general method for the mono-substitution of 2,6-dichloropyridine with an amine nucleophile.

Materials:

  • 2,6-Dichloropyridine

  • Amine of choice

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 equiv.), the amine (typically in excess), and K₂CO₃.

  • Add DMF as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dichloropurine

This protocol outlines a general procedure for the regioselective mono-arylation of a protected 2,6-dichloropurine.[8]

Materials:

  • 9-Benzyl-2,6-dichloropurine

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

Procedure:

  • To an argon-purged flask, add 9-benzyl-2,6-dichloropurine (1.0 equiv.), the arylboronic acid (1.5 equiv.), anhydrous K₂CO₃ (1.25 equiv.), and Pd(PPh₃)₄ (0.024 equiv.).

  • Add anhydrous toluene via a septum.

  • Stir the mixture under argon at 100 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Evaporate the solvent and purify the residue by silica gel chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Dichloropyridine

This protocol provides a general procedure for the Buchwald-Hartwig amination.[9]

Materials:

  • Dichloropyridine

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong, non-nucleophilic base (e.g., NaOᵗBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the dichloropyridine, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk flask.

  • Add the base to the flask.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

SNAr_Mechanism cluster_pyridine Dichloropyridine cluster_purine Dichloropurine Py_Start Ar-Cl Py_Intermediate Meisenheimer Complex (stabilized by N) Py_Start->Py_Intermediate Addition Py_Product Ar-Nu Py_Intermediate->Py_Product Elimination (-Cl-) Pu_Start Purine-Cl Pu_Intermediate Meisenheimer Complex (influenced by fused imidazole) Pu_Start->Pu_Intermediate Addition Pu_Product Purine-Nu Pu_Intermediate->Pu_Product Elimination (-Cl-) Nucleophile Nu- Nucleophile->Py_Start + Nucleophile->Pu_Start + Cross_Coupling_Workflow Start Dichloropyridine or Dichloropurine Reaction Reaction at Elevated Temperature Start->Reaction Reagents Coupling Partner (e.g., Boronic Acid, Amine) Reagents->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Work-up and Purification Reaction->Workup Product Substituted Pyridine or Purine Workup->Product

References

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities like 2,6-Dichloro-7-methylpurine is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are based on established principles of chemical safety and hazardous waste management.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic hazards of a compound is the first step in managing its risks. This compound is a halogenated heterocyclic compound. Its hazard profile, aggregated from multiple suppliers, dictates the necessary handling and disposal precautions.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] This information is not merely procedural; it is the scientific basis for the stringent personal protective equipment (PPE) and handling protocols that follow.

Table 1: Chemical and Hazard Profile of this compound

PropertyDataSource(s)
CAS Number 2273-93-0[1][2]
Molecular Formula C₆H₄Cl₂N₄[1][2]
Molecular Weight 203.03 g/mol [1]
Appearance Off-white crystalline powder[3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Precautionary Codes P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's irritant properties, a robust PPE protocol is non-negotiable. This is a self-validating system: proper PPE prevents exposure, which in turn prevents injury and validates the safety of the procedure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][5]

Waste Segregation: The Cornerstone of Compliant Disposal

The most critical step in the disposal process is correct waste segregation. The two chlorine atoms in this compound classify it as a halogenated organic compound .[6] This classification is pivotal because halogenated and non-halogenated waste streams are treated differently and have significantly different disposal costs.[7]

  • Why Segregate? Halogenated organic wastes are typically destroyed via high-temperature incineration in specialized, regulated facilities to ensure complete breakdown and prevent the release of toxic byproducts.[6] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel (fuels blending), contaminates the entire waste stream, increasing disposal costs and environmental burden.[7]

Therefore, all waste containing this compound, whether solid, dissolved in a solvent, or used for rinsing glassware, must be collected in a designated "Halogenated Organic Waste" container. [6][8]

Caption: Decision workflow for proper disposal of this compound waste.

Step-by-Step Disposal Protocol

4.1. Preparing the Waste Container

  • Select the Right Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or bottle, for collecting liquid waste.[5] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[5] Use a dedicated, sealable bag or container for solid waste.

  • Label Correctly: The container must be clearly labeled before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste".[7]

    • A clear identification of the contents (e.g., "Halogenated Organic Waste").[8]

    • A list of all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[7][8]

4.2. Transferring Waste

  • Solid Waste: Carefully transfer excess solid this compound into the designated solid halogenated waste container using a dedicated spatula or scoop. Perform this transfer inside a chemical fume hood.

  • Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid halogenated waste container using a funnel.

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

4.3. Decontamination

  • Glassware: Rinse any contaminated glassware (beakers, flasks, etc.) with a small amount of a suitable solvent (e.g., acetone). The first rinse (rinsate) is considered hazardous and must be disposed of in the halogenated organic waste container. Subsequent rinses may be managed according to your institution's specific policies.

  • Surfaces & Equipment: Decontaminate spatulas, funnels, and stir bars by rinsing them with an appropriate solvent. Collect this rinsate as halogenated waste. Wipe down the work surface in the fume hood with a solvent-dampened towel and dispose of the towel as solid hazardous waste.

4.4. Temporary Storage (Satellite Accumulation)

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be cool, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]

  • Ensure secondary containment (e.g., a plastic tub) is used to contain any potential leaks.[5]

4.5. Final Disposal

  • Do not dispose of this compound down the drain or allow it to evaporate in the fume hood. [5] This is a direct violation of environmental regulations. The EPA has strict rules against sewering hazardous waste pharmaceuticals.[9]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the full waste container.[7] Only licensed hazardous waste contractors are permitted to transport and dispose of this type of waste.

Emergency Procedures: Spill and Exposure Management

5.1. Spill Cleanup (Small Scale)

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material or spilled solid into a designated container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleanup materials as halogenated hazardous waste.

5.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

References

Mastering Safety: A Researcher's Guide to Handling 2,6-Dichloro-7-methylpurine

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher navigating the complexities of drug development, the synthesis and handling of novel compounds are daily realities. Among these, chlorinated purine derivatives like 2,6-Dichloro-7-methylpurine (CAS No. 2273-93-0) represent a class of molecules with significant potential, but also with inherent hazards that demand meticulous safety protocols. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation, ensuring that every action in the lab is underpinned by a robust understanding of risk and its mitigation. Our goal is to instill a culture of intrinsic safety, making you and your team the primary guardians of your well-being.

Hazard Profile: Understanding the Adversary

Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is an off-white crystalline powder.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation upon contact.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical. The primary routes of exposure are inhalation, skin contact, and ingestion.[4]

The Core of Protection: A Multi-Layered PPE Strategy

A one-size-fits-all approach to PPE is insufficient. The selection of equipment must be tailored to the specific task and the associated risk of exposure. We will break down the requirements for comprehensive protection.

Given that this compound is a skin irritant, glove selection is critical. Not all glove materials offer the same level of protection against chlorinated organic compounds.

  • Recommended Glove Materials: For handling chlorinated solvents and similar compounds, Nitrile and Neoprene gloves are highly recommended.[1][5] Nitrile gloves, in particular, provide excellent resistance to a broad range of chemicals, including chlorinated solvents, and are a good alternative for those with latex allergies.[2][6] For tasks involving prolonged or high-risk exposure, consider gloves made of Viton or Polyvinyl Alcohol (PVA) , which offer superior protection against aromatic and chlorinated solvents.[2][3]

  • The Rationale for Double-Gloving: For all procedures involving this compound, from weighing to solution preparation, double-gloving is mandatory. This practice provides an additional layer of protection against tears and punctures and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

The serious eye irritation hazard of this compound demands robust eye and face protection.

  • Minimum Requirement: At a minimum, chemical splash goggles that provide a complete seal around the eyes must be worn.[4]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a full-face shield worn over chemical splash goggles is required.[4] This combination protects the entire face from splashes and airborne particles.

To prevent skin contact, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary.

Since this compound can cause respiratory irritation, all handling of the solid powder or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Respirator Requirements: In situations where a fume hood is not available or during emergency spill response, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator equipped with cartridges for organic vapors and acid gases is required.[7] Look for cartridges with a black label for organic vapors.[8]

  • Fit Testing: It is crucial that any individual required to wear a tight-fitting respirator undergoes a formal fit test to ensure a proper seal.

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash GogglesLab CoatChemical Fume Hood
Solution Preparation Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronChemical Fume Hood
Running Reaction Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronChemical Fume Hood
Spill Cleanup Double Nitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldChemical-Resistant SuitAir-Purifying Respirator with Organic Vapor/Acid Gas Cartridges
Procedural Excellence: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols are designed to be self-validating, ensuring safety at every stage.

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Outer layer last) d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat/Apron f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator (if worn) f4->f5

Caption: PPE Donning and Doffing Workflow Diagram.

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, absorbent pads, and any other disposable materials. Collect this waste in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[4][9]

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.[10][11]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.

  • Decontamination: After each procedure, decontaminate the work area with an appropriate solvent. The cleaning materials used for decontamination must also be disposed of as hazardous waste.

  • Waste Pickup: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) department.

Emergency Protocols: Preparing for the Unexpected

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Minor Spill (inside a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • Major Spill (outside a fume hood): Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS or emergency response team.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules; it is about understanding the principles behind them. By integrating these field-proven insights and authoritative standards into your daily laboratory practices, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment to scientific integrity and logical safety protocols is the hallmark of a trustworthy and expert research professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-7-methylpurine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-7-methylpurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.